Homosalate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJONWNBBTCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026241 | |
| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
322 to 329 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
118-56-9 | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Homosalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homosalate [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homosalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Homosalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homosalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homosalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOSALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V06SV4M95S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Homosalate's Mechanism of Action as a UVB Absorber: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homosalate (B147027) (HMS), a prevalent organic ultraviolet (UV) filter in commercial sunscreens, provides protection primarily within the UVB spectrum (295-315 nm).[1] Its efficacy lies in a sophisticated and highly efficient photoprotective mechanism. Upon absorption of UVB radiation, the enol tautomer of this compound undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT) to form a keto tautomer.[2] This process facilitates the rapid, non-radiative dissipation of the absorbed energy as heat, allowing the molecule to return to its ground state and repeat the cycle. This technical guide delineates the core mechanism of action of this compound, presents key quantitative photophysical data, details the experimental protocols used for its characterization, and provides visualizations of the principal signaling pathway and experimental workflows.
Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)
The primary mechanism by which this compound protects against UVB radiation is through the absorption of a photon and the subsequent dissipation of that energy through a process called excited-state intramolecular proton transfer (ESIPT).[2][3] This process is exceptionally rapid and efficient, which is a desirable characteristic for a UV filter as it minimizes the lifetime of the excited state and reduces the probability of unwanted photochemical reactions.[2]
The key steps in the ESIPT mechanism for this compound are:
-
UVB Photon Absorption : The this compound molecule, in its stable ground state enol-form, absorbs a UVB photon. This absorption excites the molecule to a higher energy electronic state, specifically the first excited singlet state (S₁).
-
Ultrafast Proton Transfer : In the excited state, the molecule undergoes an extremely fast intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen.[2] This creates an excited-state keto-tautomer.[2] This transfer is a barrierless process, contributing to its high speed.[4]
-
Non-Radiative Decay : The excited keto-tautomer rapidly returns to its ground electronic state (S₀) through non-radiative decay pathways, primarily by dissipating the absorbed energy as heat.[2]
-
Reverse Tautomerization : Once in the ground state, the keto-tautomer quickly reverts to the more stable enol-form, completing the photoprotective cycle.
This cyclic process allows a single this compound molecule to absorb and safely dissipate multiple UVB photons, contributing to its overall efficacy as a sunscreen agent. While ESIPT is the dominant deactivation pathway, other minor pathways such as fluorescence and intersystem crossing to a triplet state also occur, but with much lower quantum yields.[2] Studies have also suggested the presence of a second conformer of this compound that does not undergo ESIPT and has a longer-lived excited state.[2]
Quantitative Data
The photophysical properties of this compound have been characterized using various spectroscopic techniques. The following tables summarize key quantitative data from studies in different environments.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Solvent/Condition |
| UV Absorption Maximum (λmax) | ~306 nm | Acetonitrile, Ethanol, Cyclohexane[2] |
| Fluorescence Quantum Yield (ΦF) | 3.5% | Acetonitrile[2] |
| 4.6% | Ethanol[2] | |
| 11.6% | Cyclohexane[2] | |
| Gas-Phase Fluorescence Lifetime (τ) | 12-20 ns | Photoexcitation at 305–335 nm[2] |
Table 2: Time-Resolved Spectroscopy Data for this compound in Solution
| Time Constant | Acetonitrile (ps) | Ethanol (ps) | Cyclohexane (ps) | Assignment |
| τ1 | < 0.110 | < 0.100 | < 0.090 | Excited-State Intramolecular Proton Transfer (ESIPT) |
| τ2 | 0.46 ± 0.02 | 0.65 ± 0.03 | 1.10 ± 0.04 | Internal Conversion and Vibrational Cooling |
| τ3 | 24.3 ± 0.6 | 32 ± 1 | 18.2 ± 0.4 | Fluorescence |
| τ4 | > 2000 | > 2000 | > 2000 | Intersystem Crossing |
Data sourced from Holt et al. (2020).[2]
Experimental Protocols
The characterization of this compound's photophysical properties relies on a suite of advanced spectroscopic techniques. Below are detailed methodologies for key experiments.
Steady-State UV-Visible Absorption Spectroscopy
-
Objective : To determine the primary UVB absorption wavelength range and the molar extinction coefficient of this compound.
-
Apparatus : A dual-beam UV-Visible spectrophotometer.
-
Reagents and Sample Preparation :
-
This compound standard.
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane).
-
Prepare a stock solution of this compound of a known concentration (e.g., 10-3 M).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10-5 to 10-4 M) for Beer-Lambert law analysis.
-
-
Procedure :
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Fill a pair of matched quartz cuvettes with the chosen solvent to serve as the blank.
-
Perform a baseline correction across the desired wavelength range (e.g., 250-400 nm).
-
Replace the sample cuvette with the most dilute this compound solution and record the absorption spectrum.
-
Repeat the measurement for all prepared concentrations.
-
-
Data Analysis :
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) can be determined from the slope of the resulting line according to the Beer-Lambert law.
-
Time-Resolved Transient Absorption Spectroscopy (TAS)
-
Objective : To investigate the dynamics of the excited states of this compound on ultrafast timescales, including the rate of ESIPT and subsequent relaxation processes.
-
Apparatus : A femtosecond pump-probe transient absorption spectrometer. This typically consists of a Ti:Sapphire laser and optical parametric amplifier (OPA) to generate pump and probe pulses, a delay stage, and a detector (e.g., CCD).[5]
-
Sample Preparation :
-
Procedure :
-
The laser output is split into two beams: the pump and the probe.
-
The pump beam is tuned to the absorption maximum of this compound (e.g., ~306-309 nm) to excite the molecules.[4]
-
The probe beam is converted into a white-light continuum to monitor changes in absorption across a broad spectral range.
-
The pump pulse excites the sample, and the probe pulse arrives at the sample at a variable time delay, controlled by a mechanical delay stage.
-
The change in absorbance of the probe beam is measured as a function of both wavelength and time delay.
-
-
Data Analysis :
-
The collected data is represented as a 2D map of change in absorbance (ΔA) versus wavelength and time.
-
Global lifetime analysis is performed on the data matrix to extract the time constants (lifetimes) of the different excited-state processes.
-
Laser-Induced Fluorescence (LIF) Spectroscopy
-
Objective : To measure the fluorescence emission spectrum and lifetime of this compound, providing insights into radiative decay pathways.
-
Apparatus : A tunable laser system for excitation, a sample chamber (for gas-phase studies, this is a vacuum chamber with a molecular beam source), a monochromator to disperse the emitted fluorescence, and a photomultiplier tube (PMT) or CCD for detection.[6]
-
Sample Preparation (Gas-Phase) :
-
This compound is heated to increase its vapor pressure and seeded into a carrier gas (e.g., helium).[2]
-
The gas mixture is expanded into a vacuum chamber through a pulsed valve to create a jet-cooled molecular beam.
-
-
Procedure :
-
The tunable laser is scanned across the absorption band of this compound.
-
The laser excites the this compound molecules to the S₁ state.
-
The resulting fluorescence is collected at a 90-degree angle to the laser beam and focused into a monochromator.
-
The dispersed fluorescence is detected by the PMT or CCD.
-
For lifetime measurements, a pulsed laser is used for excitation, and the decay of the fluorescence intensity over time is recorded.
-
-
Data Analysis :
-
An excitation spectrum is generated by plotting the total fluorescence intensity as a function of the excitation wavelength.
-
An emission spectrum is obtained by fixing the excitation wavelength and scanning the monochromator.
-
Fluorescence lifetimes are determined by fitting the decay curves to an exponential function.
-
Photostability Testing
-
Objective : To evaluate the stability of this compound upon prolonged exposure to UV radiation.
-
Apparatus : A solar simulator or a lamp that complies with ICH Q1B guidelines, providing controlled UVA and visible light output.[7] A UV-Visible spectrophotometer for analysis.
-
Sample Preparation :
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).[7]
-
-
Procedure :
-
Measure the initial UV-Vis absorption spectrum of the this compound solution.
-
Expose the sample to a controlled dose of UV radiation from the light source. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[7]
-
Keep the control sample at the same temperature but in the dark.
-
At specified time intervals, withdraw aliquots of the exposed and control samples and measure their UV-Vis absorption spectra.
-
-
Analysis :
-
Compare the absorption spectra of the exposed sample over time to the initial spectrum and the control sample.
-
A decrease in the absorbance at λmax indicates photodegradation.
-
The percentage of degradation can be quantified by the change in absorbance.
-
Visualizations
Signaling Pathway of this compound's Photoprotective Mechanism
Caption: The photoprotective cycle of this compound initiated by UVB absorption.
Experimental Workflow for Time-Resolved Transient Absorption Spectroscopy
Caption: A typical workflow for a pump-probe transient absorption spectroscopy experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Chemical Dynamics: Laser Induced Fluorescence Method [dynamics.eps.hw.ac.uk]
- 7. ema.europa.eu [ema.europa.eu]
Physicochemical Properties of Homosalate: A Technical Guide for Formulation Scientists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027), an organic compound belonging to the salicylate (B1505791) class of chemicals, is a widely utilized UVB filter in sunscreen and other personal care products.[1] Its primary function is to absorb ultraviolet B (UVB) radiation in the wavelength range of 295 to 315 nm, thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[1] Beyond its role as a UV absorber, this compound's physicochemical properties significantly influence the formulation's stability, efficacy, and aesthetic characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and detailed experimental methodologies to aid researchers and formulation scientists in the development of effective and stable sun care products.
Core Physicochemical Properties
A comprehensive understanding of this compound's physicochemical properties is paramount for successful formulation development. These properties dictate its solubility in various cosmetic ingredients, its stability within a formulation, and its overall performance as a UV filter.
Identification and Chemical Structure
| Property | Value | Reference |
| IUPAC Name | 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate | |
| CAS Number | 118-56-9 | |
| Molecular Formula | C16H22O3 | |
| Molecular Weight | 262.34 g/mol |
This compound is synthesized via the Fischer-Speier esterification of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689).[1]
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow, viscous liquid | |
| Odor | Faint, characteristic | |
| Density | 1.05 g/cm³ at 20°C | |
| Boiling Point | 181-185 °C | |
| Melting Point | < -20 °C | |
| Viscosity | Data not readily available; expected to be viscous | |
| pKa | ~8.1 (predicted) | [2] |
| LogP (Octanol/Water) | 5.94 | [2] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Insoluble (<0.1 g/100 mL at 26°C) | |
| Ethanol | Miscible | |
| Common Emollients | Miscible | |
| DMSO | Soluble | |
| Chloroform | Slightly soluble |
UV Absorption Characteristics
| Property | Value | Reference |
| UV Absorption Range | 295 - 315 nm (UVB) | [1] |
| λmax (in Ethanol) | 306 nm | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are crucial for quality control and formulation optimization.
Synthesis: Fischer-Speier Esterification
The synthesis of this compound is achieved through the acid-catalyzed esterification of salicylic acid with 3,3,5-trimethylcyclohexanol.
Caption: Fischer-Speier esterification of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, 3,3,5-trimethylcyclohexanol (in slight excess), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like toluene.
-
Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product side.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[4][5]
Density Determination (ASTM D4052)
The density of this compound, a viscous liquid, can be accurately determined using a digital density meter.[6][7][8][9][10]
Caption: Workflow for density measurement of this compound.
Methodology:
-
Apparatus: A digital density meter compliant with ASTM D4052.
-
Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 20°C).
-
Sample Preparation: Ensure the this compound sample is free of air bubbles.
-
Measurement: Inject approximately 1-2 mL of the this compound sample into the oscillating U-tube of the density meter.
-
Data Acquisition: The instrument measures the change in the oscillation period of the U-tube caused by the sample.
-
Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration data.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and skin penetration of this compound.[11][12][13][14]
Caption: Shake-flask method for LogP determination.
Methodology:
-
Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble (n-octanol).
-
Partitioning: Add a known volume of the this compound stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 24 hours) to allow for complete partitioning.
-
Phase Separation: Allow the phases to separate completely.
-
Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
UV-Visible Spectroscopy
The UV absorption spectrum of this compound is fundamental to its function as a sunscreen agent.[3][16][17]
Methodology:
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol). A typical concentration is around 10 µg/mL.[18]
-
Blank Measurement: Record the absorbance of the solvent alone as a baseline.
-
Sample Measurement: Record the absorbance of the this compound solution from 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the absorbance range.
Viscosity Measurement
The viscosity of this compound is an important factor for the sensory properties and spreadability of a formulation.
Methodology using an Ostwald Viscometer: [19][20][21][22][23]
-
Apparatus: An Ostwald viscometer and a constant temperature water bath.
-
Calibration: Determine the viscometer constant (K) using a liquid of known viscosity and density (e.g., water) at a specific temperature.
-
Sample Loading: Introduce a precise volume of this compound into the viscometer.
-
Equilibration: Allow the viscometer to equilibrate in the constant temperature water bath.
-
Flow Time Measurement: Measure the time it takes for the liquid to flow between two marked points on the viscometer.
-
Calculation: Calculate the kinematic viscosity (ν) using the formula ν = K * t, where t is the flow time. The dynamic viscosity (η) can be calculated if the density (ρ) is known (η = ν * ρ).
Photostability Testing
Assessing the photostability of this compound is crucial to ensure it maintains its protective efficacy upon exposure to UV radiation.[2][24][25]
Caption: General workflow for photostability testing.
Methodology:
-
Sample Preparation: Apply a thin, uniform film of this compound or a formulation containing this compound onto a suitable substrate (e.g., quartz plates or PMMA plates).
-
Initial Analysis: Measure the initial UV absorbance spectrum of the sample.
-
Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Analysis: Measure the UV absorbance spectrum of the sample after irradiation.
-
Evaluation: Compare the pre- and post-irradiation spectra to determine any changes in absorbance, which indicates photodegradation. The percentage of degradation can be quantified by monitoring the change in absorbance at the λmax.
Formulation Implications
The physicochemical properties of this compound directly impact its application in sunscreen formulations:
-
Solubility and Solvent Properties: this compound's excellent solubility in many cosmetic oils and its ability to dissolve other solid UV filters, such as avobenzone, make it a valuable formulation aid.[1] This property helps to prevent the crystallization of other filters, thereby improving the stability and efficacy of the final product.
-
UVB Protection: With a peak absorption at 306 nm, this compound is an effective UVB absorber.[1] However, it offers limited UVA protection, necessitating its combination with other UV filters to achieve broad-spectrum coverage.
-
Emollience and Aesthetics: As an oil-soluble liquid, this compound contributes to the emollience of a formulation, resulting in a pleasant, non-greasy skin feel.
-
Stability: While generally considered stable, this compound can exhibit some degree of photodegradation.[1] Its photostability can be influenced by the presence of other ingredients in the formulation. Therefore, photostability testing of the final formulation is recommended.
Conclusion
This compound is a multifaceted ingredient in sun care formulations, acting as both a primary UVB absorber and a valuable formulation aid. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for formulators to develop stable, effective, and aesthetically pleasing sunscreen products. The provided experimental protocols offer a framework for the accurate assessment of these properties, ensuring product quality and performance. As with any cosmetic ingredient, it is crucial for formulators to adhere to regional regulatory guidelines regarding the maximum allowable concentration of this compound in finished products.[26]
References
- 1. This compound in Personal Care Products - Periodical [periodical.knowde.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN105541634A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. ASTM D4052 - eralytics [eralytics.com]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. scribd.com [scribd.com]
- 9. data.ntsb.gov [data.ntsb.gov]
- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
- 17. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Viscosity by Using Ostwald-type, Suspended-level and Rotating Viscometer | Pharmaguideline [pharmaguideline.com]
- 20. phys.chem.elte.hu [phys.chem.elte.hu]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. Determination of viscosity of liquid using Ostwald’s viscometer [pharmacyinfoline.com]
- 23. m.youtube.com [m.youtube.com]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 25. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 26. health.ec.europa.eu [health.ec.europa.eu]
An In-depth Technical Guide to the Synthesis and Purification of Homosalate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for homosalate (B147027) (3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate), a widely used UVB filter in sunscreen and personal care products. The document details experimental protocols, summarizes quantitative data, and visualizes key chemical pathways and workflows.
Introduction to this compound
This compound, CAS No. 118-56-9, is an organic compound belonging to the salicylate (B1505791) class of chemicals. It is an ester formed from salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689).[1][2] Its primary function in cosmetic formulations is as a chemical UV filter, absorbing short-wave UVB rays in the 295 nm to 315 nm range, thereby protecting the skin from sun damage.[1] The molecule consists of a salicylic acid chromophore, which absorbs UV radiation, and a hydrophobic 3,3,5-trimethylcyclohexyl group, which imparts oil solubility and prevents the compound from dissolving in water.[1][3]
Synthesis of 3,3,5-Trimethylcyclohexanol (Precursor)
The industrial synthesis of this compound often begins with the production of its key precursor, 3,3,5-trimethylcyclohexanol, from isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[1] This process involves hydrogenation followed by an epimerization step to enrich the desired cis-isomer, which is crucial for the properties of the final this compound product.[4]
Overall Synthesis Workflow
The overall manufacturing process can be visualized as a two-stage synthesis followed by purification.
Experimental Protocol: Hydrogenation and Epimerization of Isophorone
A patented method describes the synthesis of 3,3,5-trimethylcyclohexanol with a high cis-isomer ratio.[4]
-
Hydrogenation: Isophorone is charged into a reactor with a hydrogenation catalyst (e.g., Ruthenium on Carbon, Ru/C). The reaction is carried out under hydrogen pressure (e.g., 0.6 – 1.2 MPa) at a controlled temperature (e.g., 70 – 110 °C) until hydrogen uptake ceases.[4] This initial step produces a mixture of cis- and trans-isomers of 3,3,5-trimethylcyclohexanol, often in a nearly 1:1 ratio.[4]
-
Epimerization: To increase the proportion of the desired cis-isomer, the reaction conditions are adjusted without isolating the product. The temperature is raised to 130 – 160 °C and the hydrogen pressure is increased to 1.0 – 1.8 MPa.[4] The mixture is held under these conditions for 4 to 7 hours. This process shifts the equilibrium to favor the formation of the cis-isomer.[4]
-
Isolation: After the epimerization is complete, the reaction mixture is cooled (e.g., to 60-70 °C), and the solid catalyst is removed by filtration. The resulting liquid is purified 3,3,5-trimethylcyclohexanol, ready for the subsequent esterification step.[4]
This compound Synthesis Methods
There are three primary routes for the synthesis of this compound, each with distinct advantages regarding reaction conditions, catalyst choice, and byproducts.
Method A: Fischer-Speier Esterification
This is the classic and most frequently cited method for this compound synthesis.[1][3] It involves the direct acid-catalyzed reaction between salicylic acid and 3,3,5-trimethylcyclohexanol.[5][6]
-
Reaction Setup: Salicylic acid and an excess of 3,3,5-trimethylcyclohexanol are combined in a reactor. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Esterification: The mixture is heated to reflux (typically 60-110 °C) for several hours (1-10 hours).[5] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus.[5][7]
-
Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent. The organic phase is washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted salicylic acid, followed by washing with brine.[7]
-
Purification: The final product is purified by vacuum distillation.[8]
Method B: Transesterification
This method involves the reaction of a salicylic acid lower alkyl ester, such as methyl salicylate or ethyl salicylate, with 3,3,5-trimethylcyclohexanol.[8][9] This route often employs basic or organometallic catalysts and avoids the production of water.[4][8]
Based on a patented procedure:[8][10]
-
Reaction Setup: In a 250 mL three-necked flask, charge methyl salicylate (10.0 g), 3,3,5-trimethylcyclohexanol (23.3 g), potassium carbonate (0.50 g) as the catalyst, and tetrabutylammonium (B224687) bromide (0.1 g) as a co-catalyst.[8][10]
-
Transesterification: Heat the reaction mixture to 180 °C and maintain this temperature for 13 hours. The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of methyl salicylate.[10]
-
Purification: Upon completion, the low-boiling byproduct (methanol) and excess reactants are removed, and the crude product is purified via vacuum distillation to yield colorless, liquid this compound.[8][10]
Method C: Acyl Chloride Esterification
This alternative route involves converting salicylic acid into a more reactive intermediate, salicyloyl chloride, which then readily reacts with 3,3,5-trimethylcyclohexanol.
This is a two-step process:
-
Synthesis of Salicyloyl Chloride: Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent.[11] The reaction is favorable as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.[11] The reaction is typically heated to 70-75 °C for 1-2 hours.[11] Excess thionyl chloride and solvent are removed under reduced pressure to yield crude salicyloyl chloride.[11]
-
Esterification: The crude salicyloyl chloride is then reacted with 3,3,5-trimethylcyclohexanol. This reaction is typically fast and may be performed at lower temperatures compared to Fischer esterification. The final product is then purified.
Purification of this compound
Regardless of the synthetic route, the crude this compound must be purified to meet the high standards required for cosmetic applications (typically >99% purity).[8][10] The industrial purification process generally involves several key steps.
General Purification Workflow
Detailed Methodologies
-
Neutralization and Washing: If an acid catalyst was used (Method A), the crude product is first neutralized with a weak base like sodium bicarbonate or sodium hydroxide (B78521) solution.[7] This step is followed by washing with water to remove any resulting salts and water-soluble impurities.
-
Filtration: The mixture is filtered to remove any solid byproducts, catalyst residues, or salts.[8]
-
Vacuum Distillation: This is the most critical step for achieving high purity. Distillation under reduced pressure allows the high-boiling this compound (boiling point ~161-165 °C at 12 mmHg) to be separated from less volatile impurities and unreacted starting materials without thermal degradation.[4][8][12]
Quality Control and Analysis
The purity and identity of the final this compound product are confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice for quantifying this compound and detecting impurities.[10][13][14] For HPLC analysis, a common setup uses a C18 column with a mobile phase of acetonitrile (B52724) and water (with formic acid) and UV detection at 306 nm.[13][15]
Summary of Quantitative Data
The following tables summarize the quantitative data from various synthesis protocols.
Table 1: Synthesis of 3,3,5-Trimethylcyclohexanol from Isophorone [4]
| Parameter | Value |
|---|---|
| Hydrogenation | |
| Catalyst | Ru/C |
| H₂ Pressure | 0.6 – 1.2 MPa |
| Temperature | 70 – 110 °C |
| Epimerization | |
| H₂ Pressure | 1.0 – 1.8 MPa |
| Temperature | 130 – 160 °C |
| Reaction Time | 4 – 7 h |
| Product |
| Cis:Trans Isomer Ratio | > 9:1 |
Table 2: Transesterification Synthesis of this compound [8][10]
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Reactant 1 | Methyl Salicylate (10.0g) | Methyl Salicylate (10.0g) | Methyl Salicylate (10.0g) |
| Reactant 2 | 3,3,5-TMCH (14.0g) | 3,3,5-TMCH (23.3g) | 3,3,5-TMCH (15.0g) |
| Catalyst(s) | K₂CO₃ (5.0g) | K₂CO₃ (0.5g), TBAB (0.1g) | CaO-Al₂O₃ (0.6g) |
| Temperature | 120-130 °C | 180 °C | 150-160 °C |
| Reaction Time | 10 h | 13 h | Overnight |
| Conversion | 85.6% | 97.2% | 95.4% |
| Yield | 70.8% | 81.1% | 89% |
| Purity (GC) | >99% | >99% | Not specified |
TMCH: 3,3,5-trimethylcyclohexanol; TBAB: Tetrabutylammonium bromide
Table 3: this compound Product Specifications [4]
| Parameter | Specification |
|---|---|
| Appearance | Water-white transparent liquid |
| Refractive Index (n_D²⁰) | 1.516 - 1.519 |
| Density (20 °C) | 1.049 - 1.053 g/mL |
| Total Content (GC) | ≥ 99.0% |
| Cis-isomer Content | ≥ 85.0% |
| Trans-isomer Content | ≤ 15.0% |
| Single Impurity (GC) | ≤ 0.1% |
| Total Impurities (GC) | ≤ 0.5% |
Conclusion
The synthesis of high-purity this compound can be achieved through several viable chemical routes, with transesterification and Fischer-Speier esterification being the most common. The choice of method depends on factors such as catalyst cost, reaction conditions, and waste stream management. A crucial preceding step is the stereoselective synthesis of the 3,3,5-trimethylcyclohexanol precursor to ensure the desired isomer ratio in the final product. Rigorous multi-step purification, centered around vacuum distillation, is essential to meet the stringent purity requirements for its use in cosmetic and pharmaceutical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H22O3 | CID 8362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound in Personal Care Products - Periodical [periodical.knowde.com]
- 4. CN105085273A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. specialchem.com [specialchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. CN105541634A - Synthetic method of this compound - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jhsci.ba [jhsci.ba]
- 15. jhsci.ba [jhsci.ba]
In Vitro Evidence for the Endocrine-Disrupting Properties of Homosalate: A Technical Guide
Executive Summary: Homosalate (B147027) (HMS), an organic salicylate (B1505791) compound widely used as a UVB filter in sunscreens and other personal care products, has come under scrutiny for its potential to interfere with the endocrine system. A growing body of in vitro evidence indicates that this compound can interact with multiple hormonal pathways, albeit often with weak potency. Studies have demonstrated estrogenic, anti-androgenic, and anti-progestagenic activities in various cell-based and receptor-binding assays.[1] Furthermore, effects on thyroid cell gene expression have been observed, typically at high concentrations.[2] This technical guide provides a comprehensive overview of the key in vitro studies, summarizing the quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows to support researchers, scientists, and drug development professionals in evaluating the endocrine-disrupting potential of this compound. While many effects are observed at concentrations above those measured in human plasma, the data collectively suggest a potential for hormonal interference that warrants careful consideration.[3]
Estrogenic and Anti-Estrogenic Activity
This compound has been investigated for its ability to mimic or block the action of estrogens. The evidence is multifaceted, with different assay types providing varying perspectives on its potential to interact with the estrogen receptor (ER) signaling pathway.
Estrogen Receptor (ER) Binding and Transcriptional Activation
Direct binding assays have shown conflicting results. Some studies report that this compound has no significant affinity for the estrogen receptor, even at high concentrations.[4] However, functional assays that measure the activation of gene transcription downstream of receptor binding tell a different story. In assays using human cell lines engineered to express estrogen receptors and a reporter gene, this compound was found to activate the transcription of the alpha-type estrogen receptor (ERα).[1]
Proliferative and Anti-Estrogenic Effects
One of the hallmark characteristics of estrogenic compounds is the ability to induce the proliferation of estrogen-dependent cells. In the E-Screen assay, which utilizes the MCF-7 human breast cancer cell line, this compound has been shown to promote cell proliferation.[1] Conversely, other studies have demonstrated an anti-estrogenic effect, where this compound inhibited the activity of 17β-estradiol at high concentrations.[5]
Table 1: Summary of In Vitro Estrogenic & Anti-Estrogenic Effects of this compound
| Assay Type | Cell Line / System | Endpoint | Result | Reference |
| Cell Proliferation (E-Screen) | MCF-7 Human Breast Cancer Cells | Cell Growth | EC50 = 1.56 µM | [5] |
| ERα Transcriptional Activation | Human Estrogen Receptor Alpha (hERα) Assay | Gene Activation | No estrogenic activity observed | [5] |
| Anti-Estrogenic Activity | Human Estrogen Receptor Alpha (hERα) Assay | Inhibition of 17β-estradiol | IC50 = 2060 µM (2.06 mM) | [5] |
| ER, AR, PR Interference | Not Specified | Receptor Interaction | Showed estrogenic effects | [1] |
Caption: Estrogen Receptor Agonist Signaling Pathway.
Androgenic and Anti-Androgenic Activity
This compound has also been evaluated for its potential to interact with the androgen receptor (AR), which is critical for male reproductive development and function. In vitro studies suggest that this compound can exert both weak androgenic (agonist) and more potent anti-androgenic (antagonist) effects.
Androgen Receptor (AR) Binding and Antagonism
In competitive binding assays using a recombinant rat androgen receptor, this compound demonstrated a weak affinity. Even at the highest testable concentrations (100 µM), it displaced only 32-41% of the radiolabeled ligand, and a half-maximal inhibitory concentration (IC50) could not be calculated.[6] However, in functional assays, this compound acts as an AR antagonist. In a bioassay using human prostate carcinoma cells (PALM), it strongly inhibited the activity induced by the synthetic androgen R1881.[4] Other studies have also confirmed its ability to produce a full dose-response curve for anti-androgenic activity by completely inhibiting dihydrotestosterone (B1667394) (DHT) activity.[5]
Androgenic Agonist Activity
In some assay systems, this compound itself has been shown to act as an androgen, producing a full dose-response curve for androgenic activity in a human androgen receptor (hAR) assay, although at a relatively high concentration.[5]
Table 2: Summary of In Vitro Androgenic & Anti-Androgenic Effects of this compound
| Assay Type | Cell Line / System | Endpoint | Result | Reference |
| AR Binding Assay | Recombinant Rat AR | Ligand Displacement | Weak affinity; 32-41% displacement at 100 µM; IC50 not calculable | [6] |
| Anti-Androgenic Activity | PALM Human Prostate Carcinoma Cells | Inhibition of R1881 | Potent antagonist; IC50 = 2.66 µM | [4] |
| Anti-Androgenic Activity | Human Androgen Receptor (hAR) Assay | Inhibition of DHT | Full inhibition; IC50 = 107 µM | [5] |
| Androgenic Activity | Human Androgen Receptor (hAR) Assay | Receptor Activation | Agonist activity; EC50 = 170 µM | [5] |
Caption: Mechanism of Androgen Receptor Antagonism.
Progesterone (B1679170) Receptor (PR) Activity
The interaction of this compound with the progesterone receptor (PR) has also been investigated. Progesterone is essential for regulating the menstrual cycle and maintaining pregnancy. In vitro evidence suggests this compound acts as a PR antagonist.
In a PR CALUX (Chemical Activated LUciferase eXpression) bioassay, which uses a human cell line transfected with the human PR and a luciferase reporter gene, this compound was found to exert a PR antagonist effect.[4] This finding was supported by other studies demonstrating that UV filters with estrogenic properties, including this compound, also act as antagonists toward the AR and PR.[1]
Table 3: Summary of In Vitro Progesterone Receptor Effects of this compound
| Assay Type | Cell Line / System | Endpoint | Result | Reference |
| PR CALUX® Bioassay | U2-OS Human Osteosarcoma Cells | PR Antagonism | IC50 = 3.0 µM | [4] |
| Reporter Gene Bioassay | Not Specified | PR Antagonism | Identified as a PR antagonist | [1] |
Effects on the Thyroid System
Beyond steroid hormone receptors, some studies have explored the impact of this compound on thyroid cells, which are crucial for producing hormones that regulate metabolism. These studies suggest that at higher concentrations, this compound can induce cytotoxicity and alter the expression of genes vital for thyroid function.
In a study using both a rat thyroid cell line (FRTL-5) and normal human thyroid (NHT) cells in primary culture, this compound exposure led to several effects.[2] It significantly reduced cell viability in FRTL-5 cells starting at a concentration of 250 µM after 72 hours, while in human cells, this effect was only seen at a much higher concentration (2000 µM).[2] Importantly, this compound upregulated the mRNA expression of thyroglobulin (Tg) in both cell types and thyroid peroxidase (TPO) in the rat cells, two key components in thyroid hormone synthesis.[2]
Table 4: Summary of In Vitro Effects of this compound on Thyroid Cells
| Cell Line | Exposure | Endpoint | Result | Reference |
| FRTL-5 (Rat Thyroid) | 250 µM (72h) | Cell Viability | Significant reduction | [2] |
| NHT (Human Thyroid) | 2000 µM (48-72h) | Cell Viability | Significant reduction | [2] |
| FRTL-5 (Rat Thyroid) | Various | Gene Expression | Significant upregulation of TPO and Tg mRNA | [2] |
| NHT (Human Thyroid) | Various | Gene Expression | Significant upregulation of Tg mRNA | [2] |
Methodologies of Key In Vitro Assays
The following sections provide a generalized overview of the protocols for the key assays used to determine the endocrine-disrupting potential of this compound.
Receptor Binding Assays
These assays measure the ability of a test chemical to compete with a radiolabeled or fluorescently-labeled native hormone for binding to a specific receptor.[7][8][9][10]
-
Preparation: A source of the receptor (e.g., recombinant human ER or cytosol from rat uteri) is prepared.[8]
-
Incubation: The receptor preparation is incubated with a constant concentration of a labeled ligand (e.g., ³H-estradiol) and varying concentrations of the test chemical.
-
Separation: The receptor-bound ligand is separated from the unbound ligand (e.g., using charcoal dextran).
-
Quantification: The amount of bound labeled ligand is measured (e.g., via scintillation counting).
-
Analysis: Data are plotted to determine the concentration of the test chemical that inhibits 50% of the labeled ligand binding (IC50).[7]
Reporter Gene Assays (e.g., CALUX)
These cell-based functional assays measure the ability of a chemical to activate or inhibit receptor-mediated gene transcription.[11][12][13][14]
-
Cell Culture: A mammalian cell line (e.g., U2-OS, H4IIE) is genetically modified to contain two key components: the human hormone receptor of interest (e.g., ER, AR, PR) and a reporter gene (e.g., firefly luciferase) linked to a promoter containing hormone response elements (HREs).[11][12]
-
Exposure: The cultured cells are exposed to various concentrations of the test chemical. For antagonist testing, cells are co-incubated with the test chemical and a known agonist.[15]
-
Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.[11]
-
Lysis & Measurement: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin) is added. The resulting light output (luminescence) is measured using a luminometer.
-
Analysis: The luminescence is proportional to the transcriptional activity. Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.
Caption: General Workflow for a Reporter Gene Assay.
Cell Proliferation Assays (E-Screen)
This assay quantifies the estrogenicity of a compound by measuring its effect on the proliferation of estrogen-responsive MCF-7 breast cancer cells.[16][17][18][19]
-
Cell Plating: MCF-7 cells are seeded into multi-well plates in their standard culture medium.
-
Hormone Starvation: After cells attach, the medium is replaced with a steroid-free medium (using charcoal-dextran treated serum) to remove any hormonal stimuli and synchronize the cells.
-
Exposure: Cells are then exposed to a range of concentrations of the test chemical, alongside a positive control (e.g., 17β-estradiol) and a negative (vehicle) control.
-
Incubation: The plates are incubated for approximately 6 days to allow for cell proliferation.
-
Quantification: At the end of the incubation, cells are fixed and stained (e.g., with crystal violet). The stain is then eluted, and its absorbance is measured, which is proportional to the cell number.
-
Analysis: The proliferative effect is calculated relative to the positive and negative controls to determine estrogenic activity.
Caption: E-Screen (MCF-7 Proliferation) Assay Workflow.
Thyroid Cell Assays
These assays evaluate the effects of chemicals on thyroid cell health and function.[20][21][22][23]
-
Cell Culture: Primary human thyroid cells or thyroid cell lines (e.g., FRTL-5) are cultured under appropriate conditions.[20]
-
Exposure: Cells are treated with increasing concentrations of the test compound for various durations (e.g., 24, 48, 72 hours).[2]
-
Viability/Cytotoxicity Assessment: Cell viability is measured using assays like WST-1 or Trypan Blue exclusion to determine cytotoxic concentrations.
-
Gene Expression Analysis: Total RNA is extracted from the treated cells. Quantitative real-time PCR (qRT-PCR) is then performed to measure the mRNA expression levels of key thyroid-related genes, such as Thyroglobulin (Tg), Thyroid Peroxidase (TPO), and the TSH Receptor (TSHR).[2][24]
-
Analysis: Changes in gene expression are calculated relative to vehicle-treated control cells to identify potential disruption of thyroid function.
Discussion and Conclusion
The in vitro evidence demonstrates that this compound possesses weak but measurable endocrine-disrupting properties across multiple pathways. It exhibits estrogenic activity in cell proliferation and some reporter gene assays, and functions as a more potent anti-androgen and anti-progestin in functional assays.[1][5] Effects on thyroid cells, such as altered gene expression, are also observed, though typically at concentrations that may also induce cytotoxicity.[2]
It is critical to contextualize these findings. The concentrations at which this compound shows activity in these in vitro systems are often significantly higher than the plasma concentrations measured in humans after topical application.[3] High-throughput screening programs like ToxCast/Tox21 have identified activity for this compound, but often at concentrations that are above the "cytotoxic burst," suggesting that some observed effects may be linked to general cellular stress rather than a specific endocrine mechanism.[3][25]
The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed the data and concluded that while there are indications of endocrine effects, the evidence is not conclusive enough to derive a specific endocrine-related toxicological point of departure for safety assessments.[4] Nonetheless, due to these concerns, the SCCS has recommended a reduction in the maximum safe concentration of this compound in certain cosmetic products.[1][4]
References
- 1. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro study of the UV-filter this compound effects on rat and human thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ec.europa.eu [ec.europa.eu]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biodetectionsystems.com [biodetectionsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. berthold.com [berthold.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. E-SCREEN - Wikipedia [en.wikipedia.org]
- 17. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. | Semantic Scholar [semanticscholar.org]
- 20. Primary Cell Culture Systems for Human Thyroid Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iris.unipa.it [iris.unipa.it]
- 22. Single-Cell Trajectory Inference Guided Enhancement of Thyroid Maturation In Vitro Using TGF-Beta Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
In Vitro Metabolism and Biotransformation of Homosalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027), a widely used ultraviolet (UV) B filter in sunscreens and other personal care products, undergoes metabolic transformation upon systemic absorption. Understanding the in vitro metabolism and biotransformation pathways of this compound is crucial for assessing its safety profile and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the current knowledge on this compound's in vitro metabolism, detailing the primary metabolic pathways, identified metabolites, experimental protocols for their characterization, and available quantitative data.
Core Metabolic Pathways
The in vitro metabolism of this compound is primarily characterized by three main biotransformation pathways:
-
Ester Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, catalyzed by esterases, leading to the formation of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol. This is considered a major initial step in its metabolism.[1]
-
Oxidation (Phase I Metabolism): The trimethylcyclohexyl ring of this compound is a primary site for oxidative metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes in liver microsomes. This results in the formation of hydroxylated and carboxylated metabolites. Key oxidative metabolites include 3-hydroxythis compound (3OH-HMS) and this compound carboxylic acid (HMS-CA).[2][3][4]
-
Conjugation (Phase II Metabolism): The hydroxylated metabolites and salicylic acid can undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are more readily excreted.
Key Metabolites Identified in Vitro
Several metabolites of this compound have been identified in in vitro studies, primarily using human liver microsomes. The major metabolites are:
-
Salicylic Acid: Formed via hydrolysis of the parent compound.
-
3,3,5-Trimethylcyclohexanol: The other product of this compound hydrolysis.
-
3-Hydroxythis compound (3OH-HMS): A product of oxidation on the trimethylcyclohexyl ring.[2][3][4]
-
This compound Carboxylic Acid (HMS-CA): Formed by further oxidation of the trimethylcyclohexyl ring.[2][3][4]
-
Glucuronide and Sulfate Conjugates: Formed from the primary metabolites.
It is important to note that this compound exists as a mixture of cis and trans diastereomers, and their metabolism can be stereoselective. Studies have indicated differences in the metabolic profiles and excretion rates of the isomers in vivo, which likely translates to differences in their in vitro metabolism.[5][6]
Quantitative Data on this compound Metabolism
While several studies have qualitatively identified the metabolites of this compound, detailed quantitative data on the enzyme kinetics of these transformations in vitro are not extensively published. The following table summarizes the available quantitative information.
Table 1: Summary of In Vitro Metabolism Data for this compound
| In Vitro System | Parameter | Value | Reference |
| Human Liver S9 | In Vitro Intrinsic Clearance (CLint, in vitro) of this compound to Salicylic Acid | Not explicitly quantified in a rate per unit of protein, but noted to be completely converted in 20 minutes. | [3] |
| Human Liver Microsomes | Metabolite Formation | Formation of hydroxylated and glutathionylated metabolites has been observed. | [2] |
Experimental Protocols
The following sections detail generalized experimental protocols for studying the in vitro metabolism of this compound. These protocols are based on standard methodologies for in vitro drug metabolism studies and can be adapted for specific research needs.[7][8][9][10][11]
Protocol 1: In Vitro Incubation of this compound with Human Liver Microsomes for Metabolite Profiling
1. Objective: To identify the metabolites of this compound formed by phase I (e.g., CYP-mediated oxidation) and phase II (e.g., glucuronidation) enzymes in human liver microsomes.
2. Materials:
-
This compound (analytical standard)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (e.g., deuterated this compound)[12]
3. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.
-
On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 10 µM)
-
-
For Phase I metabolism, add the NADPH regenerating system.
-
For Phase II glucuronidation, add UDPGA (final concentration 2 mM) and alamethicin (B1591596) (to permeabilize the microsomal membrane).
-
Include a negative control incubation without the NADPH regenerating system or UDPGA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor (NADPH regenerating system or UDPGA).
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for the Quantification of this compound and its Metabolites
1. Objective: To quantitatively analyze this compound and its major metabolites (salicylic acid, 3,3,5-trimethylcyclohexanol, 3OH-HMS, HMS-CA) in samples from in vitro incubations.[2][13][14]
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
3. LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna Omega Polar C18, 100 Å, 3 µm, 100 mm x 4.6 mm).[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
4. MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect all analytes. This compound is often detected in negative ion mode.[13]
-
Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for this compound and each of its metabolites, as well as the internal standard. This involves optimizing the precursor ion (Q1) and product ion (Q3) for each analyte.
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.
Table 2: Example MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 261.2 | 137.1 | Negative |
| Salicylic Acid | 137.0 | 93.0 | Negative |
| 3,3,5-Trimethylcyclohexanol | 141.1 (as [M-H]-) | 81.1 | Negative |
| 3OH-HMS | 277.2 | 137.1 | Negative |
| HMS-CA | 291.2 | 137.1 | Negative |
Note: These are example transitions and should be optimized for the specific instrument and conditions used.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary in vitro metabolic pathways of this compound.
Caption: In vitro metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study
The diagram below outlines a typical experimental workflow for investigating the in vitro metabolism of a cosmetic ingredient like this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The in vitro metabolism of this compound involves hydrolysis, oxidation, and conjugation, leading to the formation of several metabolites. While the primary pathways and metabolites have been identified, there is a notable lack of publicly available, detailed quantitative data on the enzyme kinetics of these transformations. The provided protocols and workflows offer a robust framework for researchers to conduct their own in vitro studies to further elucidate the biotransformation of this compound. Such studies are essential for a comprehensive safety assessment of this widely used UV filter. Further research is warranted to determine the specific CYP isozymes involved and to quantify the kinetic parameters (Km and Vmax) for each metabolic pathway.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oyc.co.jp [oyc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. sciex.com [sciex.com]
- 14. Determination of urinary metabolites of the UV filter this compound by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxic Potential of Homosalate in Human Cell Lines: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homosalate (B147027) (HMS), a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products, has come under scientific scrutiny regarding its potential genotoxic effects.[1][2] This technical guide provides an in-depth analysis of the current in vitro evidence on the genotoxicity of this compound in human cell lines. It summarizes key quantitative data from pivotal studies, details the experimental methodologies employed, and presents visual workflows of the principal assays used to assess DNA damage. The evidence to date suggests that this compound may induce genotoxicity at cytotoxic concentrations in human cell lines, as demonstrated by positive findings in the micronucleus and comet assays.[1][3][4] Conversely, bacterial reverse mutation assays (Ames test) have yielded negative results.[5] This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data crucial for evaluating the genotoxic risk profile of this compound.
Quantitative Assessment of this compound Genotoxicity
The genotoxic potential of this compound has been evaluated in several in vitro studies using human cell lines. The primary assays employed have been the micronucleus test and the comet assay, which assess chromosomal damage and DNA strand breaks, respectively.
Micronucleus Assay Data in Human Breast Cancer (MCF-7) Cells
The micronucleus test is a well-established method for assessing chromosomal damage. It detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division. A study by Yazar and Ertekin (2019) investigated the induction of micronuclei in the MCF-7 human breast cancer cell line following a 24-hour exposure to this compound.[1][6] The results indicated a significant, dose-dependent increase in micronucleus formation at concentrations of 750 µM and 1000 µM.[1][6][7] At higher concentrations (1500 µM and 2000 µM), cytotoxicity was pronounced, hindering the analysis of a sufficient number of binucleated cells.[1][6]
| This compound Concentration (µM) | Cell Viability (%) | Micronucleus Frequency (per 1000 binucleated cells) |
| 0 (Control) | 100 | Not reported |
| 250 | Not significantly affected | Not significantly increased |
| 500 | Not significantly affected | Not significantly increased |
| 750 | Significantly reduced | Significantly increased |
| 1000 | Significantly reduced | Significantly increased |
| 1500 | ~60 | Not determined |
| 2000 | 57 | Not determined |
Table 1: Summary of Cytotoxicity and Micronucleus Formation in MCF-7 Cells Exposed to this compound for 24 hours. Data extracted from Yazar, S., & Ertekin, S. K. (2019).[1][6]
Comet Assay Data in Human Peripheral Blood Lymphocytes
The single-cell gel electrophoresis, or comet assay, is a sensitive technique for detecting DNA damage at the level of individual cells. It measures DNA strand breaks, which are visualized as a "comet tail" of fragmented DNA migrating away from the nucleus in an electric field. A study by Diantoro et al. (2020) evaluated the genotoxic effect of this compound on human peripheral blood lymphocytes. The study found a concentration- and time-dependent increase in DNA migration.[3][4] Significant DNA damage was observed at the highest tested concentration of 200 µg/mL after both 30 and 120 minutes of incubation.[2][3][4][8]
| This compound Concentration (µg/mL) | Incubation Time (min) | Total Comet Score (Arbitrary Units) |
| 0 (Control) | 30 | Baseline |
| 10 | 30 | Not significantly increased |
| 50 | 30 | Not significantly increased |
| 100 | 30 | Not significantly increased |
| 200 | 30 | Significantly increased (p<0.05) |
| 0 (Control) | 120 | Baseline |
| 10 | 120 | Not significantly increased |
| 50 | 120 | Not significantly increased |
| 100 | 120 | Significantly increased |
| 200 | 120 | Significantly increased (p<0.05) |
Table 2: DNA Damage in Human Lymphocytes Assessed by Comet Assay after this compound Exposure. Data extracted from Diantoro, et al. (2020).[3][4]
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment of genotoxicity. The following sections describe the protocols for the key assays cited in this guide.
Micronucleus Assay Protocol
The micronucleus assay is performed to detect chromosomal damage or aneuploidy.
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1]
-
This compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in culture medium to achieve the desired final concentrations (e.g., 250, 500, 750, 1000, 1500, and 2000 µM).[1][6][7]
-
Exposure: MCF-7 cells are seeded in culture plates and allowed to attach. The medium is then replaced with fresh medium containing the various concentrations of this compound or the vehicle control. The cells are incubated for a 24-hour period.[1][6]
-
Cytokinesis Block: Cytochalasin B (at a final concentration of, for example, 3 µg/mL) is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Slide Preparation: After incubation, cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried.
-
Staining: Slides are stained with a DNA-specific stain, such as Giemsa or DAPI, to visualize the nuclei and micronuclei.
-
Scoring: At least 1000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. The frequency of micronucleated cells is then calculated.
Comet Assay (Single-Cell Gel Electrophoresis) Protocol
The comet assay is a versatile method for measuring DNA strand breaks in individual cells.
-
Cell Isolation: Lymphocytes are isolated from whole blood using a density gradient centrifugation method (e.g., with Ficoll-Paque).
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent and diluted in a buffer or culture medium to the final concentrations (e.g., 10, 50, 100, and 200 µg/mL).[3]
-
Exposure: Isolated lymphocytes are incubated with the different concentrations of this compound for specific durations (e.g., 30 and 120 minutes) at 37°C.[3][4]
-
Cell Viability: Cell viability is assessed before and after exposure using a method like the trypan blue exclusion assay to ensure that the observed DNA damage is not a result of cytotoxicity.[3]
-
Embedding in Agarose (B213101): Approximately 1 x 10^5 cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. Electrophoresis is then carried out to allow the fragmented DNA to migrate towards the anode.
-
Neutralization and Staining: Slides are neutralized with a buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software. The results are often expressed as a "total comet score" or "% tail DNA".[2]
Visualizing Experimental Workflows and Logical Relationships
Diagrammatic representations of experimental workflows can provide a clear and concise understanding of the methodologies. The following diagrams were created using the DOT language of Graphviz.
References
- 1. Assessment of the cytotoxicity and genotoxicity of this compound in MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Journal of Research in Pharmacy » Submission » Assessment of in vitro genotoxicity effect of this compound in cosmetics [dergipark.org.tr]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Ecotoxicity of Homosalate in Aquatic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homosalate (B147027), a widely utilized organic UV filter in sunscreens and other personal care products, is increasingly detected in aquatic environments due to its release from manufacturing facilities, wastewater treatment plant effluents, and recreational activities.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's ecotoxicity in aquatic ecosystems. It synthesizes data on its environmental fate, bioaccumulation potential, and adverse effects on a range of aquatic organisms, including algae, invertebrates, and fish. Furthermore, this document details the standardized experimental protocols used to generate these ecotoxicological data and visually represents key toxicological pathways and experimental workflows. While some studies suggest that the toxic effects of this compound in laboratory settings often occur at concentrations exceeding those typically found in the environment, its potential for bioaccumulation and endocrine disruption warrants careful consideration and further research.[2]
Physicochemical Properties and Environmental Fate
This compound (3,3,5-trimethylcyclohexyl salicylate) is a lipophilic organic compound with a high octanol-water partition coefficient (log Kow), suggesting a tendency to partition from water into organic matrices such as sediment and biota.[3][4] It is considered to be inherently biodegradable, but not readily biodegradable, indicating a potential for persistence in the environment.[4] When released into aquatic systems, this compound is expected to predominantly partition to water, with a portion associating with sediment.[5] Its moderate volatility, as indicated by its Henry's Law constant, suggests that volatilization from water is not a primary removal mechanism.[5] The stability of this compound can be compromised in chlorinated water, such as in swimming pools, where it can react to form chlorinated by-products, which may have their own toxicological profiles.[6][7]
Ecotoxicological Effects
The ecotoxicity of this compound has been evaluated across various trophic levels in aquatic ecosystems. While acute toxicity is generally observed at concentrations above its water solubility, chronic effects and sublethal endpoints, such as endocrine disruption, are of greater concern.[8]
Effects on Aquatic Microorganisms and Algae
Algae are foundational to aquatic food webs, and inhibition of their growth can have cascading effects throughout the ecosystem. For the freshwater green alga Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata), a 72-hour study reported a No Observed Effect Concentration (NOEC) for growth inhibition at a concentration greater than 0.0089 mg/L.[5] Another study on algae reported a 7-day LC50 of 0.074 mg/L, with significant effects on non-apical endpoints at 0.010 mg/L, although this was not a standardized guideline study.[5]
Effects on Aquatic Invertebrates
Aquatic invertebrates, such as the water flea Daphnia magna, are crucial components of freshwater ecosystems. Acute toxicity tests on Daphnia magna have shown no adverse effects at 50% of this compound's water solubility.[5] However, a 48-hour LC50 of 2.4 mg/L has been reported in a study using a solvent to increase solubility, a concentration that is above the substance's natural water solubility limit.[5] Chronic toxicity studies on Daphnia magna have indicated potential reproductive effects.[5] A 21-day reproduction test using the analogue substance ethylhexyl salicylate (B1505791) (EHS) established a NOEC of 0.006 mg/L.[5]
Effects on Fish
Data on the acute toxicity of this compound to fish is limited, with some assessments relying on surrogate substances like octisalate.[8] A calculated chronic NOEC for fish, based on the ECOSAR model, is estimated to be 0.006 mg/L.[5] Studies on fish embryos exposed to sediment spiked with this compound did not show any significant effects.[5]
Effects on Corals
Concerns have been raised about the impact of UV filters, including this compound, on coral reefs.[9] Exposure of the Atlantic staghorn coral (Acropora cervicornis) to this compound in a 96-hour assay resulted in tissue attenuation and hypertrophied mucocytes, with an EC10 of 629.9 µg/L.[10][11] However, it is important to note that these toxicity threshold concentrations were above the estimated solubility of this compound and quantified levels detected in coastal waters.[10][11]
Bioaccumulation and Endocrine Disruption
Bioaccumulation
This compound's high lipophilicity suggests a potential for bioaccumulation in aquatic organisms.[2][4] Laboratory studies with the red swamp crayfish (Procambarus clarkii) measured a bioaccumulation factor (BAF) of 991 ± 569 L/kg, with accumulation occurring from both food and water.[12] Field studies have detected this compound in several crayfish species, with concentrations up to 399 ng/g dry weight.[12] While these findings indicate bioaccumulation potential, the bioconcentration and bioaccumulation factors for this compound are generally below the domestic threshold for categorization as a bioaccumulative substance.[5]
Endocrine Disruption
There is growing evidence suggesting that this compound may act as an endocrine disrupting chemical (EDC).[13][14] In vitro studies have indicated potential estrogenic and anti-androgenic activity.[1] An increasing number of experimental studies suggest that organic UV filters like this compound may cause disruptions in sex hormones.[13][15] Recent research using zebrafish (Danio rerio) larvae has shown that exposure to this compound can affect the hypothalamus-pituitary-thyroid (HPT) and growth hormone/insulin-like growth factor (GH/IGF) axes, leading to growth reduction.[16] The co-exposure of this compound with polystyrene nanospheres has been shown to synergistically stimulate the proliferation of MCF-7 cells, indicating a potential for combined effects with other environmental contaminants.[17] However, the Scientific Committee on Consumer Safety (SCCS) of the European Commission has considered the available evidence for endocrine-disrupting properties of this compound to be inconclusive.[16]
Quantitative Ecotoxicity Data
The following tables summarize the key quantitative ecotoxicity data for this compound in aquatic organisms.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Duration | Value (mg/L) | Test Guideline | Notes | Reference |
| Daphnia magna (Water Flea) | LC50 | 48 hours | 2.4 | - | Solvent used to increase solubility; above water solubility limit. | [5] |
| Algae | LC50 | 7 days | 0.074 | - | Not a standard guideline study. | [5] |
Table 2: Chronic Toxicity of this compound and Analogues to Aquatic Organisms
| Species | Endpoint | Duration | Value (mg/L) | Test Guideline | Notes | Reference |
| Raphidocelis subcapitata (Algae) | NOEC | 72 hours | > 0.0089 | OECD TG 201 | - | [5] |
| Daphnia magna (Water Flea) | NOEC | 21 days | 0.006 | OECD TG 211 | Based on analogue substance EHS. | [5] |
| Fish | NOEC | - | 0.006 | ECOSAR Calculation | Calculated value. | [5] |
Table 3: Bioaccumulation of this compound
| Species | Parameter | Value | Units | Notes | Reference |
| Procambarus clarkii (Red Swamp Crayfish) | BAF | 991 ± 569 | L/kg | Laboratory study; accumulation from food and water. | [12] |
| Fish | BCF | 5,387 | L/kg | Predicted value. | [12] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key OECD guidelines cited for aquatic toxicity testing.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[9][15][18][19]
-
Test Organisms: Exponentially growing cultures of selected green algae (e.g., Pseudokirchneriella subcapitata, Desmodesmus subspicatus) or cyanobacteria (e.g., Anabaena flos-aquae).[15]
-
Test Principle: Organisms are exposed to the test substance in batch cultures for a period of 72 hours under controlled conditions of light, temperature, and nutrients.[15][19]
-
Test Design: A minimum of five concentrations of the test substance are tested in a geometric series, with three replicates per concentration and a control group with at least three, but preferably six, replicates.[9][19]
-
Procedure:
-
Prepare test solutions of the substance in a suitable nutrient medium.
-
Inoculate the test solutions and controls with a low density of exponentially growing algae.
-
Incubate the cultures under continuous, uniform illumination and constant temperature.
-
Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at least daily thereafter for 72 hours.[19]
-
-
Endpoints: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From the concentration-response curve, the ECx values (e.g., EC10, EC20, EC50) are calculated, representing the concentration causing x% inhibition of growth. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.[9][15]
OECD Guideline 211: Daphnia magna Reproduction Test
This is a chronic toxicity test that assesses the impact of a substance on the reproduction of Daphnia magna.[3][5][13][20]
-
Test Organisms: Young female Daphnia magna (less than 24 hours old) from a healthy, in-house culture.[3][5]
-
Test Principle: Daphnids are exposed to the test substance at a range of concentrations over a 21-day period, which covers a significant portion of their reproductive lifespan.[5][14]
-
Test Design: The test is typically conducted with at least five concentrations of the test substance and a control, with 10 replicate test vessels per concentration, each containing one daphnid.[3][5] The test can be run under static, semi-static, or flow-through conditions.[3]
-
Procedure:
-
Place individual, young female daphnids into test vessels containing the appropriate test solution or control medium.
-
Maintain the daphnids for 21 days under controlled conditions of temperature, photoperiod, and feeding.
-
Renew the test solutions and feed the daphnids regularly (typically three times per week).
-
Record the survival of the parent animals and count the number of living offspring produced by each female.[14]
-
-
Endpoints: The primary endpoint is the reproductive output, specifically the total number of living offspring produced per surviving parent animal at the end of the test. The ECx values for reproduction are calculated, along with the NOEC and LOEC.[5]
OECD Guideline 203: Fish, Acute Toxicity Test
This test is designed to determine the short-term lethal toxicity of a substance to fish.[2][8][12][21]
-
Test Organisms: A variety of fish species can be used, with zebrafish (Brachydanio rerio) being a common choice.[8][12]
-
Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for a period of 96 hours.[2]
-
Test Design: A limit test can be performed at a single concentration (e.g., 100 mg/L) to determine if the LC50 is above this level. For a full study, at least five concentrations in a geometric series are used, with a minimum of seven fish per concentration and in the controls.[2][12]
-
Procedure:
-
Acclimate the fish to the test conditions (water quality, temperature).
-
Expose the fish to the test concentrations for 96 hours.
-
Observe the fish and record mortalities at 24, 48, 72, and 96 hours.[2]
-
-
Endpoints: The primary endpoint is mortality. The LC50 (the concentration that is lethal to 50% of the test fish) is calculated for each observation period where possible.[2]
OECD Guideline 225: Sediment-Water Lumbriculus Toxicity Test Using Spiked Sediment
This guideline assesses the effects of prolonged exposure to sediment-associated chemicals on the sediment-dwelling oligochaete Lumbriculus variegatus.[4][22][23][24]
-
Test Organisms: The freshwater oligochaete Lumbriculus variegatus.[4][22]
-
Test Principle: Worms are exposed to sediment that has been spiked with the test substance for a period of 28 days under static conditions.[22][23]
-
Test Design: A geometric series of at least five test concentrations is used, with a minimum of three replicates for ECx determination or four replicates for NOEC/LOEC determination. Each replicate contains at least 10 worms.[24]
-
Procedure:
-
Prepare artificial sediment and spike it with the test substance.
-
Add the spiked sediment and overlying water to the test vessels.
-
Introduce worms of a similar size and physiological state to the test vessels.
-
Maintain the test for 28 days under controlled temperature and lighting.
-
At the end of the test, sieve the sediment to recover the worms.
-
-
Endpoints: The primary endpoints are the effects on reproduction (total number of surviving worms) and biomass (dry weight of the worms). ECx, NOEC, and LOEC values are determined for both endpoints.[22][24]
Visualizations
The following diagrams illustrate key concepts related to the ecotoxicity of this compound.
Caption: Potential endocrine disruption pathway of this compound in aquatic organisms.
Caption: General experimental workflow for aquatic toxicity testing.
Conclusion
The available data indicate that while acute lethal effects of this compound on aquatic organisms are generally observed at concentrations exceeding its water solubility, there are legitimate concerns regarding its potential for bioaccumulation and endocrine disruption at environmentally relevant concentrations. Chronic exposure to low levels of this compound may lead to sublethal effects, including impacts on reproduction and development. Further research is needed to fully characterize the long-term risks of this compound to aquatic ecosystems, particularly in the context of mixtures with other environmental contaminants. The standardized OECD testing guidelines provide a robust framework for generating comparable and reliable ecotoxicological data to inform risk assessments and regulatory decisions. For professionals in drug development and related industries, a thorough understanding of the ecotoxicological profile of ingredients like this compound is crucial for the development of environmentally sustainable products.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. oecd.org [oecd.org]
- 3. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]
- 4. OECD 225: Sediment-water Lumbriculus Toxicity Test Using Spiked Sediment | ibacon GmbH [ibacon.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. oecd.org [oecd.org]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. eurofins.com.au [eurofins.com.au]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. swedenwaterresearch.se [swedenwaterresearch.se]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. Thyroid and growth hormone endocrine disruption and mechanisms of this compound and octisalate using wild-type, thrαa-/-, and dre-miR-499-/- zebrafish embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 22. OECD 225 - Lumbriculus Toxicity Test - Situ Biosciences [situbiosciences.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
The Environmental Persistence and Transformation of Homosalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027), a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products, is of increasing interest to the scientific community due to its environmental occurrence and potential ecological impact. Its chemical properties, particularly its lipophilicity, govern its fate in aquatic and terrestrial systems. This technical guide provides a comprehensive overview of the biodegradation pathways and environmental fate of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its transformation processes.
Physicochemical Properties
The environmental behavior of this compound is largely dictated by its physicochemical properties. A summary of these properties is presented in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a tendency to partition from the aqueous phase to organic matter, such as sediment and biota.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₃ | [1] |
| Molecular Weight | 262.34 g/mol | [1] |
| Water Solubility | <0.1 g/100 mL at 26°C | [2] |
| 0.4 mg/L at 25°C | [3] | |
| Octanol-Water Partition Coefficient (log Kow) | 5.82 | [2] |
| 6.27 | [4] | |
| 6.34 at 40°C | [3] | |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [2] |
| Henry's Law Constant | Moderate volatility from water and moist soil is indicated. | [4] |
| pKₐ | 9.72 (calculated) | [4] |
Environmental Fate
Abiotic Degradation
Hydrolysis: this compound is subject to hydrolysis, with its degradation rate being pH-dependent. Under environmentally relevant conditions, it is considered to undergo rapid degradation through this pathway.[4][5] The primary hydrolysis products are salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol.[4]
Table 2: Hydrolysis Half-life of this compound at 25°C
| pH | Half-life (hours) | Half-life (days) | Reference |
| 4 | 210 | 8.75 | [4][5] |
| 7 | 215 | 8.96 | [4][5] |
| 9 | 69.7 | 2.90 | [4][5] |
Photodegradation: The primary mechanism of photoprotection for this compound involves an ultrafast excited state intramolecular proton transfer (ESIPT), which allows for the dissipation of absorbed UV energy non-radiatively.[6] However, its photostability can be influenced by its surrounding molecular environment. In chlorinated water, this compound can react to form chlorinated by-products, including monochloro-homosalate and dichloro-homosalate.[7]
Biotic Degradation
This compound is classified as inherently biodegradable, meaning it has the potential to biodegrade, but not readily biodegradable, which would imply rapid and complete degradation in a wide range of environments.[4] Studies have demonstrated that specific microbial consortia can degrade this compound, with degradation rates varying based on the microbial community and environmental conditions.[8][9]
Table 3: Biodegradation of this compound
| Study Type | Conditions | Degradation | Timeframe | Reference |
| Ready Biodegradability (OECD 301F) | Non-adapted activated sludge | 62% | 60 days | [4] |
| Inherent Biodegradability (OECD 302C) | --- | 70.2% | 28 days | [4] |
| Microbial Consortium | Synthetic consortium of 27 bacterial strains | 60-80% | 12 days | [8][9] |
The primary biodegradation pathway involves the cleavage of the ester bond, yielding salicylic acid and 3,3,5-trimethylcyclohexanol.[4] Further biotransformation of these intermediates can occur. One study identified several intermediates from the degradation of this compound by enzyme extracts from the spent mushroom compost of Pleurotus djamor.[10]
Environmental Distribution
Sorption: Due to its high lipophilicity, this compound has a strong tendency to adsorb to organic matter in soil and sediment. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting this behavior.
Table 4: Sorption Coefficients of this compound
| Parameter | Value | Unit | Reference |
| Koc (calculated) | 6,778 | L/kg | [4] |
A high Koc value indicates that this compound will be relatively immobile in soil and sediment, with a higher affinity for the solid phase than the aqueous phase.[4]
Wastewater Treatment: this compound is frequently detected in wastewater influent. Removal efficiencies in wastewater treatment plants (WWTPs) vary depending on the treatment processes employed.
Table 5: Removal of this compound in Wastewater Treatment Plants
| Treatment Process | Removal Efficiency | Reference |
| Secondary Treatment | >70% | [4] |
| Chlorination | 76% | [4] |
| Reverse Osmosis | >99% | [4] |
Despite relatively high removal rates in some WWTPs, the continuous input of this compound into the wastewater stream results in its presence in treated effluent and subsequent release into aquatic environments.
Experimental Protocols
Biodegradation Study (based on OECD 301F)
This protocol outlines a manometric respirometry test to determine the ready biodegradability of this compound.
1. Test System:
-
Apparatus: Closed respirometer with a device for measuring oxygen consumption.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
-
Mineral Medium: Prepared according to OECD 301 guidelines.
-
Test Substance Concentration: Typically 100 mg/L, which may exceed its water solubility.
2. Procedure:
-
Prepare the mineral medium and add the inoculum.
-
Add this compound to the test flasks. Due to its low water solubility, it can be added directly as a powder or as a suspension in water prepared by ultrasonic dispersion.[11]
-
Include control flasks containing only inoculum and mineral medium (to measure endogenous respiration) and a reference substance (e.g., sodium benzoate) to check the viability of the inoculum.
-
Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 1°C) with continuous stirring.
-
Measure the oxygen consumption over a period of 28 days, or longer if necessary (e.g., 60 days as in some studies).[4]
-
The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD) of this compound.
3. Data Analysis:
-
Plot the oxygen consumption over time.
-
Calculate the percentage biodegradation at different time points.
-
A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within the 10-day window of the 28-day test period.
Analytical Quantification of this compound and Metabolites
This section describes a general approach for the analysis of this compound and its degradation products in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Water Samples: Filtration followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Sediment/Sludge Samples: Solvent extraction (e.g., with dichloromethane), followed by cleanup steps such as gel permeation chromatography (GPC) or SPE.
-
Internal Standard: Addition of a known amount of a deuterated internal standard, such as this compound-d4, at the beginning of the sample preparation process to correct for matrix effects and variations in recovery.[12]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use of a suitable HPLC or UPLC column (e.g., C18) to separate this compound from its metabolites and other matrix components. A gradient elution with solvents like acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate) is typically employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound, its metabolites, and the internal standard.
3. Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of the analytes in the samples is determined by comparing their peak areas to those of the standards, normalized to the peak area of the internal standard.
Conclusion
This compound is an environmental contaminant that undergoes both abiotic and biotic degradation. Its high lipophilicity leads to partitioning into sediment and biota. While it can be significantly removed in advanced wastewater treatment plants, its continuous use ensures its presence in the environment. The primary degradation products are salicylic acid and 3,3,5-trimethylcyclohexanol. Further research is needed to fully elucidate the environmental risks associated with this compound and its degradation products, particularly in sensitive ecosystems. The standardized protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies on the environmental fate and effects of this widely used UV filter.
References
- 1. This compound | C16H22O3 | CID 8362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:118-56-9 | Chemsrc [chemsrc.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microbial consortia degrade several widely used organic UV filters, but a number of hydrophobic filters remain recalcitrant to biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ecetoc.org [ecetoc.org]
- 12. benchchem.com [benchchem.com]
Homosalate and Coral Reefs: A Technical Review of Current Scientific Understanding
For Researchers, Scientists, and Drug Development Professionals
Published: December 20, 2025
This technical guide provides a comprehensive review of the current scientific literature regarding the effects of the organic ultraviolet (UV) filter homosalate (B147027) on scleractinian (stony) corals. As the demand for "reef-safe" sun protection products grows, a granular understanding of the environmental impact of individual UV filters is critical. This document synthesizes available quantitative toxicological data, details experimental methodologies from key studies, and illustrates proposed mechanisms of action to support informed research and development in the personal care product industry.
Introduction: this compound in Context
This compound is a chemical UV filter, specifically a salicylate, widely used in sunscreens and other personal care products to absorb UVB radiation.[1] Like other organic UV filters, it enters marine ecosystems through direct introduction from swimmers and via wastewater effluent.[2][3] While considerable research has focused on the ecotoxicology of UV filters like oxybenzone (B1678072) and octinoxate, the body of literature specifically examining this compound's impact on coral physiology remains limited. However, emerging studies suggest potential for adverse effects, necessitating a thorough review of the existing evidence.
Quantitative Toxicological Data
To date, peer-reviewed research quantifying the direct toxicological impact of this compound on stony corals is sparse. The most definitive data comes from a 2022 study on the Atlantic staghorn coral, Acropora cervicornis. The observed sublethal effects included tissue attenuation and the development of hypertrophied (swollen) mucocytes.[2][3]
The table below summarizes the key quantitative findings from this pivotal study.
| Coral Species | Endpoint | Metric | Value (μg/L) | Exposure Duration | Source |
| Acropora cervicornis | Sublethal Effects (Tissue Attenuation, Hypertrophied Mucocytes) | EC10 (Effective Concentration, 10%) | 629.9 | 96 hours | Folds, S. (2022)[2][3] |
Note: The EC10 represents the concentration at which 10% of the test population shows a defined sublethal effect.
Experimental Protocols
Understanding the methodologies used to derive toxicological data is crucial for interpretation and future research design. The primary study cited provides a clear protocol for assessing the acute toxicity of this compound on adult coral fragments.
Acute Toxicity Assay for Acropora cervicornis (Folds, S. 2022)
-
Test Organism: Atlantic staghorn coral, Acropora cervicornis. Fragments were sourced from coral nurseries.
-
Exposure System: A static renewal exposure system was utilized.[2][3] This involves the corals remaining in the test beakers for the duration of the experiment, with the exposure medium being completely or partially replaced at set intervals (e.g., every 24 hours) to maintain the concentration of the test chemical and water quality.
-
Test Concentrations: A range of this compound concentrations was used to determine the dose-response relationship. A seawater control and a solvent (methanol) control were run in parallel.
-
Endpoint Analysis:
-
Visual Assessment: Coral condition was scored based on visual signs of stress, such as tissue loss or changes in color.
-
-
Data Analysis: The concentration-response data was statistically analyzed to calculate toxicity metrics, such as the EC10.
Below is a workflow diagram illustrating this experimental protocol.
Proposed Mechanisms of Action
The precise signaling pathways through which this compound impacts coral health are not yet fully elucidated. However, research on other organic UV filters provides a strong basis for a proposed primary mechanism: phototoxicity .
Studies have shown that several UV filters, including this compound, become toxic to marine invertebrates (sea anemones, a common proxy for corals) when exposed to UV light.[4] While the sunscreen is designed to absorb UV and dissipate the energy harmlessly, within the coral's tissue, a metabolic transformation may occur. For oxybenzone, it has been demonstrated that the coral metabolizes the compound into glucoside conjugates.[4] These metabolites, when exposed to sunlight, become potent photosensitizers, generating reactive oxygen species (ROS) that cause oxidative stress and cellular damage.[4] It is hypothesized that this compound may undergo a similar transformation, leading to light-activated toxicity.
The diagram below illustrates this proposed logical pathway from exposure to cellular damage.
Additionally, as a polycyclic aromatic hydrocarbon, this compound shares structural similarities with compounds known to be endocrine disrupters.[2][3] While endocrine disruption has been documented in corals for other UV filters, leading to issues like abnormal larval development, this specific pathway has not yet been confirmed for this compound in coral species.
Conclusion and Future Research Directions
The available evidence, though limited, indicates that this compound can induce sublethal stress responses in a key reef-building coral species at concentrations that, while higher than typically found in coastal waters, warrant further investigation.[2][3] The primary mechanism of concern is likely phototoxicity, a phenomenon observed with other organic UV filters where the compound becomes more toxic under UV irradiation.[4]
To build a comprehensive ecological risk profile for this compound, the scientific community should prioritize the following research areas:
-
Chronic, Low-Dose Exposure Studies: Long-term experiments are needed to understand the effects of environmentally realistic concentrations of this compound.
-
Impacts on Early Life Stages: Research on the effects of this compound on the mortality, settlement, and development of coral larvae (planulae) is critically needed.
-
Mechanism Elucidation: Studies are required to confirm whether this compound is metabolized into phototoxic byproducts in corals, similar to oxybenzone, and to investigate potential endocrine-disrupting activity.
-
Multi-Species Assessment: Toxicity testing should be expanded to include a wider range of coral species from different regions to understand interspecific sensitivity.
A deeper, data-driven understanding of these areas will be instrumental in guiding the formulation of next-generation sun care products that are both effective for human use and benign to vulnerable marine ecosystems.
References
Homosalate absorption, distribution, metabolism, and excretion (ADME) studies
An In-depth Technical Guide on the ADME of Homosalate (B147027)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, a common UV filter in sunscreen and personal care products.
Absorption
This compound is systemically absorbed following topical application in both animal models and humans. The extent of absorption is influenced by the formulation and the specific isomer (cis- or trans-homosalate).
1.1. Dermal Absorption
-
In Vitro Studies: In vitro permeation tests (IVPT) using human skin have demonstrated dermal absorption of this compound. One study using a standard sunscreen formulation with 10% this compound reported a dermal absorption of 5.3% (mean + 1 SD: 3.86 ± 1.43%).[1][2] Another study using a 1% this compound solution found lower absorption of approximately 1%.[2] The vehicle in which this compound is formulated significantly impacts its dermal permeability, with gel formulations showing the greatest permeability in rat skin studies.[3][4]
-
In Vivo Studies (Animal): In rats, the bioavailability of this compound after topical application of a gel formulation was found to be between 4.2% and 5.4%.[3][4] Animal studies suggest that dermal absorption in rats may be higher than in humans.[2]
-
In Vivo Studies (Human): Clinical trials have confirmed the systemic absorption of this compound in humans after topical application of commercially available sunscreens.[5][6][7] Plasma concentrations of this compound have been shown to surpass the FDA safety threshold of 0.5 ng/mL.[7] One study found that after a single application, this compound was rapidly absorbed through the skin within 2 hours.[7] The amount of this compound absorbed can differ between anatomical sites, with the face showing two to three times more absorption in the superficial stratum corneum layers compared to the back.[1]
1.2. Oral Absorption
Oral administration studies in humans have been conducted to understand the toxicokinetics of this compound isomers. These studies have revealed significant differences in the oral bioavailability of cis- and trans-homosalate, with the bioavailability of the cis-isomer being about 10 times lower than the trans-isomer.[5][8]
Table 1: Summary of this compound Dermal Absorption Data
| Study Type | Species | Formulation | This compound Concentration | Dermal Absorption/Bioavailability | Reference |
| In Vitro | Human | Standard Sunscreen | 10% | 5.3% | [1][2] |
| In Vitro | Human | Solution | 1% | ~1% | [2] |
| In Vivo (Topical) | Rat | Gel | 10 mg and 20 mg doses | 5.4 ± 1.1% and 4.2 ± 0.6% | [3][4] |
| In Vivo (Topical) | Rat | 10% Standard Sunscreen | 10% | 8.7 ± 2.0% | [2] |
Distribution
Following absorption, this compound distributes into the systemic circulation.
-
Plasma Concentrations: In a clinical trial involving different sunscreen formulations, the maximum plasma concentrations (Cmax) of this compound ranged from 13.9 ng/mL to 23.1 ng/mL after repeated applications.[6] Another study reported a Cmax of 23.5 ng/mL after a single application, a level 47 times higher than the FDA safety threshold.[7]
-
Tissue Distribution: In rats, this compound exhibits a large volume of distribution (Vdss) ranging from 13.2 to 17 L/kg after intravenous injection, indicating extensive tissue distribution.[3] this compound has also been detected in human breast milk and placental tissue, suggesting it can be distributed to these compartments.[9]
-
Protein Binding: In vitro studies have shown that this compound is highly bound to plasma proteins.[10]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Intravenous | Vd(ss) | 13.2 - 17 L/kg | [3] |
| Rat | Intravenous | Cl(s) | 4.5 - 6.1 L/h/kg | [3] |
| Rat | Intravenous | t½ | 6.1 - 8.4 h | [3] |
| Rat | Topical | Tmax | 11.2 - 12 h | [3] |
| Rat | Topical | t½ | 23.6 - 26.1 h | [3] |
| Human | Topical | Cmax | 13.9 - 23.1 ng/mL | [6] |
| Human | Dermal | t½ | ~24 h | [4][5] |
Metabolism
This compound undergoes metabolism to various byproducts, with salicylic (B10762653) acid being a major metabolite.[7][11] The metabolism is diastereoselective, with cis- and trans-isomers following different metabolic pathways.[2][8]
-
Metabolites: Key identified metabolites include:
-
Salicylic acid[11]
-
Aryl-alkyl-dihydroxylated HMS[11]
-
Aryl-hydroxylated HMS-carboxylic acid[11]
-
3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate (3OH-HMS)[12]
-
Two novel metabolites, M4 (proposed as hydroxylated salicylic acid) and M14/M15 (isomers proposed as aryl-monohydroxylated-alkyl-dihydroxylated HMS), have also been identified.[11]
-
-
Metabolic Pathways: Metabolism primarily involves oxidation of the trimethylcyclohexyl moiety.[8][12]
-
Enzymatic Activity: Studies using human liver enzymes have been employed to identify metabolites.[11] The majority of parent this compound and its metabolites are excreted as glucuronides, indicating the involvement of glucuronidation in the metabolic process.[5]
Table 3: Major Identified Metabolites of this compound
| Metabolite | Abbreviation | Notes | Reference |
| Salicylic acid | - | A major metabolite, but not specific to this compound exposure. | [11] |
| This compound-carboxylic acid | HMS-CA | Exists as cis- and trans-isomers. | [8][11][12] |
| 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate | 3OH-HMS | Exists as cis- and trans-isomers. | [12] |
| Aryl-alkyl-dihydroxylated HMS | - | Confirmed metabolite. | [11] |
| Aryl-hydroxylated HMS-carboxylic acid | - | Confirmed metabolite. | [11] |
| Hydroxylated salicylic acid | M4 | Proposed novel metabolite. | [11] |
| Aryl-monohydroxylated-alkyl-dihydroxylated HMS | M14/M15 | Proposed novel, structure-specific metabolites (isomers). | [11] |
Excretion
Metabolites of this compound are primarily excreted in the urine.[5][8]
-
Urinary Excretion: Following oral administration in humans, peak concentrations of metabolites in urine were reached between 1.5 and 6.3 hours post-dose, with over 80% of the quantitatively investigated metabolites excreted within the first 24 hours.[8] In a dermal application study, metabolites could be quantified in urine for up to 96 hours.[12][13] The majority of parent this compound and its metabolites are excreted as glucuronides in urine.[5]
-
Isomer-Specific Excretion: There is a significant difference in the urinary excretion of metabolites derived from trans- and cis-homosalate. The mean total urinary excretion fraction for metabolites from trans-homosalate was found to be two orders of magnitude higher than for those from cis-homosalate after oral dosing.[8]
Experimental Protocols and Visualizations
Experimental Workflow for In Vitro Dermal Absorption Study
A common method for assessing in vitro dermal absorption is the use of Franz diffusion cells with excised human skin.
Protocol Details:
-
Skin Preparation: Full-thickness or split-thickness human skin is obtained from elective surgeries. The skin is carefully prepared and mounted on Franz diffusion cells, separating the donor and receptor compartments.[1]
-
Franz Cell Setup: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solvent to maintain sink conditions) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.
-
Application: A precise amount of the test formulation containing this compound is applied to the surface of the stratum corneum in the donor compartment.[2]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Sample Collection: At predetermined time points, aliquots of the receptor fluid are collected and replaced with fresh fluid. At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) are separated and processed.
-
Analysis: The concentration of this compound in the receptor fluid and skin layers is quantified using an appropriate analytical method, such as liquid scintillation counting (if radiolabeled compound is used) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Data Interpretation: The rate of absorption (flux) and the permeability coefficient are calculated to determine the extent of dermal absorption.
Proposed Metabolic Pathway of this compound
The metabolism of this compound primarily involves hydroxylation and carboxylation of the trimethylcyclohexyl ring, followed by glucuronidation.
Pathway Description: this compound, which exists as a mixture of cis- and trans-isomers, undergoes phase I metabolism primarily through oxidation of the trimethylcyclohexyl ring to form hydroxylated (e.g., 3OH-HMS) and carboxylic acid (e.g., HMS-CA) metabolites.[8][11][12] Hydrolysis of the ester linkage can also occur, yielding salicylic acid.[7][11] These phase I metabolites, along with the parent compound, can then undergo phase II metabolism, principally through glucuronidation, to form more water-soluble conjugates that are readily excreted in the urine.[5] The metabolism is diastereoselective, meaning the cis- and trans-isomers are metabolized at different rates and potentially through different minor pathways.[2][8]
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Percutaneous absorption, disposition, and exposure assessment of this compound, a UV filtering agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Sunscreen Application on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spflist.com [spflist.com]
- 8. researchgate.net [researchgate.net]
- 9. safecosmetics.org [safecosmetics.org]
- 10. Use of in vitro ADME methods to identify suitable analogs of this compound and octisalate for use in a read-across safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative analytical techniques for identifying metabolites of the UV filter this compound through UPLC-MS: Environmental and health implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of urinary metabolites of the UV filter this compound by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Homosalate: A Technical Guide to its Historical Development and Use in Sunscreens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027), a salicylate-based organic compound, is a well-established ultraviolet (UV) B filter integral to the formulation of a wide array of sunscreen and personal care products. This technical guide provides an in-depth analysis of the historical development, chemical properties, mechanism of action, and regulatory landscape of this compound. It further details key experimental protocols for its efficacy and safety assessment and explores its interactions with cellular signaling pathways.
Historical Development and Use
The advent of chemical sunscreens dates back to the early 20th century, with a growing understanding of the detrimental effects of UV radiation on the skin. While early formulations utilized compounds like para-aminobenzoic acid (PABA) and benzophenones, the 1970s saw the introduction and increasing use of a broader range of UV filters, including this compound. Its oil-solubility and ability to solubilize other crystalline UV filters made it a valuable component in creating cosmetically elegant and effective sunscreen formulations. Though a precise date for its first commercial use is not definitively documented, patents from the late 20th century demonstrate its inclusion in high-SPF sunscreen formulations.[1][2]
Physicochemical Properties and Synthesis
This compound (Chemical Name: 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate; CAS Number: 118-56-9) is an ester of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689).[3] The salicylic acid moiety is responsible for its UV-absorbing properties, while the trimethylcyclohexyl group imparts hydrophobicity, making it water-resistant.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₂O₃ | [3] |
| Molar Mass | 262.34 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| UV Absorption Range | 295 - 315 nm (UVB) | [3] |
| Peak Absorbance (λmax) | ~306 nm | |
| Solubility | Insoluble in water; Soluble in oils and alcohols | [3] |
| Density | ~1.05 g/cm³ (at 20°C) | [3] |
| Boiling Point | 181–185 °C | [3] |
| Melting Point | < -20 °C | [3] |
Synthesis
This compound is commercially synthesized via Fischer-Speier esterification, a reaction between salicylic acid and 3,3,5-trimethylcyclohexanol in the presence of an acid catalyst.[3] A more detailed industrial method involves the transesterification of methyl salicylate (B1505791) with 3,3,5-trimethylcyclohexanol.[4][5]
Experimental Protocol: Synthesis of this compound via Transesterification [4]
-
Reactants: Methyl salicylate and 3,3,5-trimethylcyclohexanol are charged into a reaction vessel.
-
Catalyst: An alkali catalyst, such as potassium carbonate, is introduced.
-
Reaction Conditions: The mixture is heated to a temperature range of 120-180°C and allowed to react for several hours.
-
Monitoring: The conversion of methyl salicylate is monitored using gas chromatography.
-
Purification: Upon completion of the reaction, the product mixture is subjected to vacuum distillation to separate the this compound from unreacted starting materials and byproducts. The purity of the final product is typically greater than 99%.
Mechanism of Action as a UVB Filter
This compound functions by absorbing high-energy UVB radiation and converting it into less harmful, lower-energy infrared radiation (heat). This photoprotective mechanism is primarily attributed to a process known as Excited State Intramolecular Proton Transfer (ESIPT).[6]
Upon absorption of a UVB photon, the enol tautomer of the this compound molecule is promoted to an excited state. In this excited state, an ultrafast intramolecular proton transfer occurs, leading to the formation of a keto tautomer. The excess energy is then rapidly dissipated non-radiatively as the molecule returns to its ground state. This efficient energy dissipation pathway minimizes the potential for the absorbed UV energy to generate harmful reactive oxygen species.
Regulatory Status
The use of this compound in sunscreens is regulated by health authorities worldwide.
Table 2: Regulatory Limits for this compound in Sunscreens
| Region | Maximum Permitted Concentration | Reference(s) |
| United States | 15% | [7] |
| European Union | 7.34% (in face products, excluding propellant sprays) | |
| Australia | 15% | |
| Japan | 10% |
Recent assessments by the Scientific Committee on Consumer Safety (SCCS) in the European Union have led to a reduction in the permitted concentration of this compound due to concerns about potential endocrine-disrupting properties.
Efficacy and Safety Assessment
In Vivo Sun Protection Factor (SPF) Determination
The efficacy of sunscreens containing this compound is primarily determined by the Sun Protection Factor (SPF), which is assessed through in vivo testing on human subjects.
Experimental Protocol: In Vivo SPF Determination (ISO 24444:2019)
-
Test Subjects: A panel of healthy human volunteers with skin types I, II, and III are recruited.
-
Test Sites: Small areas on the subjects' backs are demarcated for testing.
-
Sunscreen Application: A precise amount of the sunscreen product (2 mg/cm²) is applied to the designated test sites. An unprotected site serves as a control.
-
UV Irradiation: The test sites are exposed to a controlled dose of UV radiation from a solar simulator.
-
Erythema Assessment: 16 to 24 hours after irradiation, the sites are visually assessed for the presence of erythema (reddening of the skin).
-
SPF Calculation: The SPF is calculated as the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin.
In Vitro SPF and UVA Protection Assessment
In vitro methods are widely used for screening and product development purposes.
Experimental Protocol: In Vitro SPF and UVA-PF Determination (COLIPA Method)
-
Substrate: A thin, uniform layer of the sunscreen product is applied to a roughened polymethylmethacrylate (PMMA) plate.
-
Transmittance Measurement: The UV transmittance of the sunscreen film is measured using a spectrophotometer before and after exposure to a controlled dose of UV radiation.
-
Calculation: The in vitro SPF and UVA Protection Factor (UVA-PF) are calculated from the transmittance data.
Signaling Pathway Interactions
Recent research has investigated the potential for this compound to interact with cellular signaling pathways, raising questions about its biological activity beyond UV filtration.
Estrogenic Activity
In vitro studies have suggested that this compound may possess weak estrogenic activity.[8]
Experimental Protocol: Cytotoxicity and Genotoxicity Assessment in MCF-7 Cells [9][10]
-
Cell Culture: Human breast cancer cells (MCF-7), which are estrogen receptor-positive, are cultured in a suitable medium.
-
Cytotoxicity Assay (MTT Assay):
-
MCF-7 cells are seeded in 96-well plates.
-
The cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability relative to an untreated control.
-
-
Genotoxicity Assay (Micronucleus Test):
-
MCF-7 cells are treated with this compound.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
After incubation, the cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope to assess chromosomal damage.
-
Studies have shown that this compound can induce proliferation in MCF-7 cells, suggesting an interaction with the estrogen receptor pathway.[8][11] This has led to further investigation into its potential as an endocrine disruptor.
PI3K/AKT and MAPK Signaling Pathways
Studies on human trophoblast cells have indicated that this compound may modulate the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival, proliferation, and invasion.[12] It has been observed that this compound can activate both PI3K and ERK, a key component of the MAPK pathway.[13]
Conclusion
This compound has a long history as an effective UVB filter in sunscreen formulations. Its physicochemical properties and mechanism of photoprotection are well-characterized. However, ongoing research into its potential interactions with cellular signaling pathways highlights the importance of continued safety assessments and a deeper understanding of its biological effects. This technical guide provides a comprehensive overview for professionals in the field, summarizing key data and experimental methodologies to support further research and development.
References
- 1. US6048517A - High SPF sunscreen formulations - Google Patents [patents.google.com]
- 2. WO1998023254A1 - High spf sunscreen formulations - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN105541634A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. CN105085273A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. safecosmetics.org [safecosmetics.org]
- 9. Assessment of the cytotoxicity and genotoxicity of this compound in MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. advancezinctek.com [advancezinctek.com]
- 12. This compound aggravates the invasion of human trophoblast cells as well as regulates intracellular signaling pathways including PI3K/AKT and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and ERK Knockdown in the Modulation of Aurelia coerulea Metamorphosis by Regulating the PI3K Pathway and ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Homosalate's role in inducing photoallergic contact dermatitis
An In-depth Technical Guide on the Role of Homosalate (B147027) in Inducing Photoallergic Contact Dermatitis
Introduction
Photoallergic contact dermatitis (PACD) is a delayed-type hypersensitivity reaction initiated by the interaction of a chemical agent and ultraviolet (UV) radiation on the skin.[1][2] This immune-mediated condition requires prior sensitization to the photoallergen and manifests upon subsequent exposure to both the substance and light.[3] this compound (3,3,5-trimethylcyclohexyl salicylate) is an organic compound widely used as a UVB filter in sunscreens and other personal care products.[4][5] It functions by absorbing UVB radiation in the 295–315 nm range, thereby protecting the skin from sun damage.[5] While generally considered to have a good safety profile, concerns exist regarding its potential to act as a photoallergen.[6] This guide provides a comprehensive technical overview of the mechanisms, experimental evidence, and standard protocols for investigating this compound's role in inducing photoallergic contact dermatitis, tailored for researchers, scientists, and drug development professionals.
This compound: Physicochemical Profile and Photochemistry
This compound is an oil-soluble liquid belonging to the salicylate (B1505791) class of chemicals.[4][5] Its primary function in dermatological formulations is to absorb UVB rays, converting the energy into heat and thus preventing it from causing DNA damage.[4] With a peak absorption at 306 nm, it is an effective UVB absorber but offers minimal protection against UVA radiation.[5][7] Due to its liquid state and solvency properties, it is also frequently used to dissolve other crystalline UV filters, such as avobenzone.[4][5]
However, this compound is not entirely photostable and can degrade upon sun exposure, potentially losing about 10% of its protective capacity within 45 minutes.[4][5] This photodegradation can lead to the formation of by-products and reactive oxygen species (ROS), which are implicated in the initiation of photoallergic reactions.[8][9] Studies have shown that UV filters with phenolic groups, like this compound, can generate persistent free radicals (PFRs) after UV exposure, which may contribute to prolonged oxidative stress in the skin.[9][10]
The Immunological Mechanism of Photoallergic Contact Dermatitis
PACD is a Type IV delayed-type hypersensitivity reaction, which unfolds in two distinct phases: the sensitization phase and the elicitation phase.[3][11]
3.1 Sensitization Phase Upon initial exposure, this compound penetrates the epidermis. The energy absorbed from UV radiation transforms the parent molecule into a more reactive, unstable species. This photoproduct, now acting as a hapten, covalently binds to endogenous skin proteins (carrier proteins) to form a complete photoantigen.[2] This new antigenic structure is recognized and processed by epidermal Langerhans cells, which are the primary antigen-presenting cells (APCs) in the skin.[12][13] These APCs then migrate from the skin to the regional lymph nodes, where they present the photoantigen to naive T-lymphocytes.[12] This interaction leads to the clonal expansion and differentiation of antigen-specific memory T-cells, completing the sensitization process.[3]
3.2 Elicitation Phase On subsequent exposure to both this compound and UV radiation in a sensitized individual, the memory T-cells recognize the photoantigen presented by Langerhans cells in the skin.[2] This recognition triggers a cascade of inflammatory events, including the activation and proliferation of T-cells and the release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and various interleukins.[3] This inflammatory response leads to the recruitment of other immune cells to the site of exposure, resulting in the characteristic eczematous lesions of PACD, which typically appear 24 to 48 hours after exposure.[3]
Signaling Pathway Visualization
The following diagram illustrates the key steps in the induction of this compound photoallergic contact dermatitis.
Quantitative Data from Clinical Studies
While PACD from sunscreen ingredients is a known phenomenon, with agents like benzophenones being common culprits, reactions to this compound are less frequently reported.[1][14] The primary diagnostic tool is photopatch testing.[1] The table below summarizes quantitative data from multicenter studies where this compound was included in the photopatch test series.
| Study (Year) | No. of Patients Tested | This compound Concentration | No. of Positive Photoallergic Reactions to this compound | Percentage (%) | Remarks |
| U.K. Multicentre Photopatch Study (2012)[15] | 1155 | Not specified | 0 | 0% | Benzophenone-3 was the most common photoallergen in this cohort. |
| Swedish Study (1990-1996)[16] | 355 | Not specified | 0 | 0% | Benzophenone-3 and dibenzoylmethane (B1670423) derivatives were the most frequent allergens. |
| North American Contact Dermatitis Group (2009-2020)[14] | 454 | Not specified | Not specifically reported | - | Sunscreen agents comprised 88.2% of positive reactions, dominated by benzophenones. |
| European Study (2012-2023)[17] | 148 | 10% in Petrolatum | 1 | 0.7% | One patient showed a positive photoallergic reaction to this compound. NSAIDs were the main cause of PACD. |
Note: The absence of reported positive reactions in some large-scale studies suggests that this compound is a relatively weak and infrequent photoallergen compared to other UV filters.
Experimental Protocols for Assessing Photoallergic Potential
Standardized methodologies are crucial for accurately determining the photoallergic potential of a substance. Key experimental protocols include human photopatch testing, in vitro cell-based assays, and in vivo animal models.
Photopatch Testing in Humans
Photopatch testing is the gold standard for diagnosing PACD.[1] The procedure involves applying the suspected allergen to the skin, followed by irradiation with a controlled dose of UVA light.
Methodology:
-
Preparation (Day 0): Two identical sets of test substances (e.g., this compound 10% in petrolatum) are applied in small chambers to the patient's back. The sites are marked for identification.
-
Irradiation (Day 1 / 24h): The test chambers are removed. One set of application sites is irradiated with a standardized dose of UVA, typically 5 J/cm². The other set is shielded from light to serve as a non-irradiated control.
-
Reading (Day 2 / 48h and Day 3 / 72h): Both the irradiated and non-irradiated sites are examined for skin reactions. Readings may be extended to Day 4 or 7 if reactions are delayed.
-
Interpretation:
-
Photoallergic Reaction: An eczematous reaction develops only at the irradiated site.
-
Contact Allergic Reaction: An eczematous reaction develops at both the irradiated and non-irradiated sites.
-
Phototoxic Reaction: An immediate, sunburn-like reaction (erythema, sometimes with blistering) at the irradiated site, which typically fades quickly.
-
Negative: No reaction at either site.
-
In Vitro Assessment
Due to ethical considerations and the need for high-throughput screening, in vitro methods are being developed as alternatives to animal testing.[18] One promising approach uses human keratinocyte cell lines.
Protocol: Interleukin-18 (IL-18) Production in NCTC2544 Keratinocytes [19]
-
Cell Culture: Human keratinocyte cell line NCTC2544 is cultured to confluence.
-
Treatment: Cells are treated with a range of non-cytotoxic concentrations of this compound.
-
Irradiation: The treated cells are exposed to a non-cytotoxic dose of UVA radiation (e.g., 3.5 J/cm²). Control groups include untreated cells, cells treated but not irradiated, and cells treated with known photoallergens or photoirritants.
-
Incubation: Cells are incubated for 24 hours post-irradiation.
-
Endpoint Measurement: The intracellular concentration of IL-18 is measured using an ELISA assay.
-
Interpretation: A significant, dose-dependent increase in IL-18 production in the irradiated, this compound-treated cells compared to controls indicates a potential for photoallergenicity.
In Vivo Animal Models
Animal models, such as the mouse ear swelling test, are used in preclinical safety assessments to evaluate delayed-type hypersensitivity.[11][20]
Protocol: Mouse Ear Swelling Test (MEST)
-
Sensitization Phase (Day 0): A solution of this compound (e.g., 10% in acetone/corn oil) is applied epicutaneously to a shaved area on the abdomen of BALB/c mice.[21] The application site is then exposed to UV radiation. This is repeated for several consecutive days.
-
Elicitation Phase (Day 7): A lower concentration of this compound (e.g., 5%) is applied to the dorsal side of one ear.[21] The ear is then irradiated with UV light. The contralateral ear may serve as a control.
-
Measurement: Ear thickness is measured using a digital caliper before the elicitation challenge and at 24 and 48 hours post-challenge.
-
Interpretation: A statistically significant increase in ear swelling in the this compound-treated, irradiated ear compared to control groups indicates a photoallergic response.
Conclusion and Future Directions
The available evidence suggests that this compound is a weak and infrequent photoallergen, particularly when compared to other UV filters like benzophenones and certain cinnamates. While clinical data from large-scale photopatch testing studies show a very low incidence of PACD to this compound, its widespread and repeated use in high concentrations in sunscreen formulations warrants continued toxicological surveillance.
The mechanism of this compound-induced PACD follows the classical pathway of a delayed-type hypersensitivity reaction, involving UV-induced hapten formation, processing by Langerhans cells, and activation of T-lymphocytes. The generation of reactive intermediates and free radicals upon UV exposure is likely a key initiating event.
For drug development and cosmetic formulation professionals, it is critical to utilize standardized testing protocols to evaluate the photosensitizing potential of new ingredients and final formulations. The photopatch test remains the clinical gold standard, while validated in vitro assays offer valuable tools for preclinical screening.
Future research should focus on:
-
Identifying the specific photodegradation products of this compound that act as haptens.
-
Further elucidating the role of reactive oxygen species in the sensitization process.
-
Developing and validating more sophisticated in vitro models that can accurately predict photoallergic potential and reduce reliance on animal testing.
References
- 1. Photoallergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV Filter: this compound - Jane Yoo MD [janeyoomd.com]
- 5. This compound in Personal Care Products - Periodical [periodical.knowde.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. spflist.com [spflist.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exposure of Selected Sunscreens to Artificial Sunlight Generates Persistent Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models of Allergic Contact Dermatitis: Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Langerhans Cells Serve as Immunoregulatory Cells by Activating NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The balance between immunity and tolerance: The role of Langerhans cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photopatch testing: Clinical characteristics, test results, and final diagnoses from the North American Contact Dermatitis Group, 2009-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photopatch testing of 1155 patients: results of the U.K. multicentre photopatch study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 7 years experience of photopatch testing with sunscreen allergens in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long‐Term Observations on the European Photopatch Test Baseline Series (EPTBS) in Real Clinical Practice: 11 Years of Results in a Spanish Cohort and Suggestions for an EPTBS Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of an in vitro photoallergy test using NCTC2544 cells and IL-18 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]
Basic understanding of homosalate's interaction with skin proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027) is a commonly used organic ultraviolet (UV) B filter in sunscreen and other personal care products.[1] Its primary function is to absorb UVB radiation, thereby protecting the skin from sun damage.[1] While its UV-filtering properties are well-documented, a deeper understanding of its interaction with cutaneous proteins at a molecular level is crucial for a comprehensive assessment of its safety and efficacy. This technical guide provides an in-depth overview of the current knowledge regarding this compound's interaction with skin proteins, its cutaneous metabolism, and potential downstream cellular effects. It also outlines detailed experimental protocols for further investigation in this area.
Physicochemical Properties and Cutaneous Penetration
This compound is an oil-soluble liquid with a molecular weight of 262.34 g/mol .[2] Its lipophilic nature facilitates its penetration into the stratum corneum, the outermost layer of the skin. Studies have shown that this compound is absorbed through the skin and can be detected in the plasma, indicating systemic exposure.[3] The skin can act as a reservoir for this compound, leading to prolonged absorption even after application has ceased.[3]
Interaction with Skin Proteins
Direct quantitative data on the binding affinity of this compound to major skin proteins such as keratin (B1170402) is limited in the current scientific literature. However, the reactivity of related salicylate (B1505791) UV filters with amino groups, which serve as a proxy for protein interaction, has been investigated. One study utilized an amino-functionalized high-performance thin-layer chromatography (HPTLC) plate as a protein model to screen the reactivity of various UV filters. While this compound itself was not tested, a structurally similar compound, ethylhexyl salicylate, was evaluated. The results suggest that salicylate-based UV filters can form adducts with amino groups, particularly under UV irradiation.
Table 1: Reactivity of Ethylhexyl Salicylate with Amino Groups on an HPTLC Plate Model
| Condition | Percentage of Bound Ethylhexyl Salicylate |
| 1-hour UV Irradiation | 38% |
Data adapted from a study on the reactivity of UV filter substances towards skin proteins.
This finding suggests a potential for this compound to interact with the free amino groups of amino acid residues (e.g., lysine) in epidermal proteins. However, further studies with isolated skin proteins are necessary to confirm and quantify this interaction.
Cutaneous Metabolism of this compound
Once absorbed into the skin, this compound can be metabolized by cutaneous enzymes. The primary metabolic pathways involve hydroxylation and carboxylation of the trimethylcyclohexyl ring, as well as hydrolysis of the ester bond to form salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol. Several hydroxylated and carboxylic acid metabolites of this compound have been identified.[3][4] The formation of these metabolites is an important consideration, as they may have different toxicokinetic profiles and reactivity with skin proteins compared to the parent compound.
Potential Downstream Effects on Skin Cell Signaling
The interaction of this compound with skin proteins and its subsequent metabolism could potentially trigger various cellular responses, including the induction of oxidative stress and the modulation of signaling pathways.
Oxidative Stress
Some studies suggest that UV filters, including this compound, may contribute to the generation of reactive oxygen species (ROS) under certain conditions.[5] An increase in ROS can lead to oxidative damage to cellular components, including proteins, lipids, and DNA, and can activate stress-response signaling pathways.
Signaling Pathways
While direct evidence of signaling pathway activation in keratinocytes as a result of this compound-protein interaction is scarce, studies in other cell types and in response to other stressors provide some insights into potential mechanisms. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways are key signaling cascades in keratinocytes that regulate cellular processes like proliferation, differentiation, and apoptosis.[6]
-
MAPK Pathway: The MAPK family includes ERK, JNK, and p38 kinases, which are activated by various extracellular stimuli, including oxidative stress.[2] Activation of these pathways can lead to the regulation of gene expression and cellular responses to environmental insults.[7]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.[8] Studies in human trophoblast cells have shown that this compound can modulate the PI3K/AKT and MAPK signaling pathways.[8]
Below are diagrams illustrating the general cascades of the MAPK and PI3K/AKT signaling pathways.
Experimental Protocols for Investigating this compound-Skin Protein Interactions
To address the existing knowledge gaps, a series of biophysical and biochemical experiments can be employed. Below are detailed methodologies for key experiments.
In Vitro Skin Permeation and Protein Binding Assay
This assay determines the extent of this compound penetration through the skin and the amount bound to skin proteins.
Methodology:
-
Skin Preparation: Full-thickness human or porcine skin is obtained and dermatomed to a thickness of approximately 500 µm.
-
Franz Diffusion Cell Setup: The skin is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent).
-
Application of this compound: A defined amount of a formulation containing this compound is applied to the skin surface in the donor compartment.
-
Incubation: The cells are maintained at a constant temperature (e.g., 32°C) for a specified period (e.g., 24 hours).
-
Sample Collection: At the end of the incubation, the receptor fluid is collected. The skin surface is washed to remove unabsorbed formulation. The stratum corneum is removed by tape stripping, and the remaining epidermis and dermis are separated.
-
Extraction and Quantification: this compound and its metabolites are extracted from the receptor fluid, tape strips, and skin layers. The concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The amount of this compound bound to skin proteins can be inferred from the amount retained in the epidermal and dermal layers after accounting for the unbound fraction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics between a ligand (e.g., keratin) and an analyte (e.g., this compound).[9]
Methodology:
-
Ligand Immobilization: Purified human keratin is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. A reference flow cell is prepared without keratin to subtract non-specific binding.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., PBS with a small percentage of a co-solvent like DMSO to ensure solubility).
-
Binding Measurement:
-
Association: The this compound solutions are injected over the sensor and reference flow cells at a constant flow rate. The change in the refractive index, proportional to the mass of bound analyte, is monitored in real-time.
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of this compound from the immobilized keratin.
-
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
Tryptophan Fluorescence Quenching for Binding Affinity
This technique measures the quenching of intrinsic tryptophan fluorescence of a protein upon binding to a ligand.[10]
Methodology:
-
Protein Solution Preparation: A solution of purified keratin in a suitable buffer is prepared. The concentration is adjusted to give a stable and measurable fluorescence signal.
-
Ligand Titration: A concentrated stock solution of this compound is prepared. Small aliquots of the this compound solution are titrated into the keratin solution.
-
Fluorescence Measurement: After each addition of this compound and a brief incubation period, the tryptophan fluorescence emission spectrum of the keratin solution is recorded (excitation at ~295 nm, emission scan from ~300 to 400 nm).
-
Data Analysis: The decrease in fluorescence intensity at the emission maximum is plotted against the this compound concentration. The data is corrected for the inner filter effect. The binding constant (K_a) and the number of binding sites (n) can be determined by fitting the data to the Stern-Volmer equation or other appropriate binding models.
Circular Dichroism (CD) for Conformational Changes
CD spectroscopy can detect changes in the secondary and tertiary structure of a protein upon ligand binding.
Methodology:
-
Sample Preparation: Solutions of purified keratin are prepared in a suitable buffer with and without the presence of this compound at various concentrations.
-
CD Spectra Acquisition: Far-UV (190-250 nm) and near-UV (250-320 nm) CD spectra of the keratin solutions are recorded at a constant temperature.
-
Data Analysis: The far-UV spectra provide information on changes in the secondary structure content (α-helix, β-sheet, random coil) of keratin upon this compound binding. The near-UV spectra reveal changes in the environment of aromatic amino acid residues, indicating alterations in the tertiary structure.
Conclusion
The interaction of this compound with skin proteins is a critical aspect of its safety and efficacy profile. While current evidence suggests that this compound penetrates the skin and is metabolized, there is a notable lack of direct, quantitative data on its binding to key epidermal proteins like keratin. The potential for this compound to modulate cellular signaling pathways in skin cells, possibly as a downstream effect of protein interaction or metabolite formation, warrants further investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the molecular details of these interactions, which will ultimately contribute to a more comprehensive understanding of the role of this compound in cosmetic formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective metabolism of homomenthyl salicylate (this compound): Identification of relevant human exposure biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and ERK Knockdown in the Modulation of Aurelia coerulea Metamorphosis by Regulating the PI3K Pathway and ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Homosalate in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
AN-2025-12-20-HMS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homosalate (B147027) is a widely used organic UV filter in sunscreens and other personal care products to protect against UVB radiation.[1] Due to its widespread use, there are growing concerns about its potential environmental accumulation and impact on aquatic ecosystems. Consequently, a robust and sensitive analytical method for the quantification of this compound in various water matrices is essential for environmental monitoring and risk assessment.
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in water samples. The protocol includes a detailed Solid-Phase Extraction (SPE) procedure for sample preparation and specific GC-MS parameters for accurate and precise quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction and concentration of this compound from water samples using Oasis HLB SPE cartridges.
Materials:
-
Water sample (e.g., river water, swimming pool water, wastewater effluent)
-
Oasis HLB (500 mg) SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Acidify the filtered water sample to pH 3 with hydrochloric acid.[2]
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Ensure the cartridge does not go dry before sample loading.[2]
-
-
Sample Loading:
-
Pass the acidified water sample (typically 100 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[3]
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Dry the cartridge under vacuum for approximately 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 5 mL of ethyl acetate through it.[2]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 500 µL of dichloromethane for GC-MS analysis.[3]
-
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 7890A (or equivalent)[3]
-
Mass Spectrometer: Agilent 5973 Ion Trap (or equivalent)[3]
-
Capillary Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[2]
GC Parameters:
-
Injection Mode: Splitless[2]
-
Injection Volume: 1 µL[2]
-
Injector Temperature: 280 °C[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp 1: 15 °C/min to 200 °C
-
Ramp 2: 15 °C/min to 280 °C, hold for 7 minutes[3]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 138 (base peak)[3]
-
Qualifier Ions: m/z 121, 120, 109, 69[3]
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values should be experimentally verified during method validation in the user's laboratory.
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 10 - 30 ng/L | [4] |
| Limit of Quantification (LOQ) | 30 - 100 ng/L | [4] |
| Linearity Range | 0.1 - 100 µg/L | Based on typical GC-MS performance |
| Correlation Coefficient (r²) | > 0.99 | Based on typical GC-MS performance |
| Recovery from Deionized Water | 80 - 110% | [4] |
| Recovery from Environmental Water | 60 - 100% | [4] |
| Relative Standard Deviation (RSD) | < 15% | [4] |
Note: this compound exists as cis and trans isomers, which may result in two distinct chromatographic peaks.[3]
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
Caption: Logic of SIM for this compound identification.
References
Application Note: Analysis of Homosalate Metabolites in Human Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027) (HMS) is a widely used organic ultraviolet (UV) filter in sunscreens and other personal care products.[1] Due to its widespread use, there is a growing interest in understanding its absorption, metabolism, and excretion in humans to assess internal exposure and potential health effects. This application note provides a detailed protocol for the quantitative analysis of specific this compound metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive and specific for key oxidative metabolites of this compound, making it suitable for human biomonitoring studies.[1][2]
The primary metabolites of this compound identified in urine are hydroxylated and carboxylated derivatives, which are excreted as glucuronide and sulfate (B86663) conjugates.[3][4] Therefore, an enzymatic hydrolysis step is crucial to cleave these conjugates prior to LC-MS/MS analysis.[3] The method detailed below is based on the work of Ebert et al. (2021), which describes the analysis of four specific oxidative HMS metabolites: 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid (HMS-CA) and 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate (3OH-HMS), as both cis- and trans-isomers.[1][2][5]
Metabolic Pathway of this compound
The metabolism of this compound involves oxidation of the trimethylcyclohexyl ring, leading to the formation of hydroxylated and carboxylated metabolites. These metabolites are then conjugated with glucuronic acid or sulfate before being excreted in the urine.
Caption: Simplified metabolic pathway of this compound.
Experimental Protocol
This protocol outlines the steps for sample collection, preparation, and LC-MS/MS analysis of this compound metabolites in human urine.
Urine Sample Collection and Storage
-
Collection: Collect first morning void urine samples in sterile containers.[6] To minimize variability, it is recommended to limit fluid intake the evening before collection.[6]
-
Storage: Immediately after collection, centrifuge the urine samples to remove particulate matter.[7] Store the supernatant at -20°C for short-term storage or at -80°C for long-term storage to prevent degradation of metabolites.[7] Avoid repeated freeze-thaw cycles.[7]
Sample Preparation: Enzymatic Hydrolysis
Since this compound metabolites are primarily excreted as glucuronide and sulfate conjugates, enzymatic hydrolysis is required to measure the total metabolite concentration.[3][4]
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[3]
-
To a 1 mL aliquot of urine, add an internal standard working solution containing deuterated analogs of the target metabolites (e.g., deuterium-labeled HMS-CA).[1][3]
-
Add β-glucuronidase/arylsulfatase enzyme solution. The exact amount and type of enzyme, buffer, and incubation conditions (time and temperature) should be optimized for complete hydrolysis.[8]
-
Incubate the samples. A typical incubation is at 37°C for a specified period, for instance, 2 to 4 hours or overnight.
-
After incubation, stop the reaction by adding a strong acid or by protein precipitation with an organic solvent like acetonitrile (B52724).[9]
-
Centrifuge the samples to pellet any precipitate.[9]
-
The supernatant can then be directly injected for online SPE-LC-MS/MS analysis or further purified using offline solid-phase extraction.
LC-MS/MS Analysis
An online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) is a highly efficient method for the analysis of this compound metabolites as it combines sample cleanup, analyte enrichment, and separation.[1][2][5]
-
Online SPE:
-
Liquid Chromatography (LC):
-
Analytical Column: A C18 reversed-phase column is suitable for separating the this compound metabolites.[5]
-
Mobile Phase: A gradient elution using water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol (B129727) with formic acid (Mobile Phase B) is typically employed.[9]
-
Flow Rate: A suitable flow rate should be optimized based on the column dimensions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of these metabolites.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and internal standard.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound metabolites in human urine, based on published data.[1][2][3][5]
Table 1: Limits of Quantification (LOQs) for this compound Metabolites
| Analyte | LOQ (µg/L) |
| trans-HMS-CA | 0.02 - 0.04 |
| cis-HMS-CA | 0.02 - 0.04 |
| 3OH-trans-HMS | 0.02 - 0.04 |
| 3OH-cis-HMS | 0.02 - 0.04 |
| Source: Ebert et al., 2021[1][3] |
Table 2: Method Precision and Recovery
| Parameter | Value |
| Intra-day Precision (CV%) | < 2% |
| Inter-day Precision (CV%) | < 5% |
| Mean Relative Recovery | 96% |
| Source: Ebert et al., 2021[2][5] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of this compound metabolites in urine.
Caption: Workflow for this compound metabolite analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound metabolites in human urine.[1] This protocol, incorporating enzymatic hydrolysis and online SPE, is well-suited for high-throughput analysis in human biomonitoring and pharmacokinetic studies. The low limits of quantification allow for the detection of metabolites even at low exposure levels, making it a valuable tool for assessing human exposure to this compound from the use of sunscreens and other personal care products.[1][5]
References
- 1. Determination of urinary metabolites of the UV filter this compound by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urine Sample Collection Instructions - MosaicDX [mosaicdx.com]
- 7. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Skin Permeation Study of Homosalate Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027) is a widely used organic UV filter in sunscreen and other cosmetic products to protect the skin from the harmful effects of solar radiation. Assessing the skin permeation of this compound is crucial for evaluating its safety and efficacy. Over- or under-exposure can lead to potential systemic side effects or reduced sun protection. The in vitro Franz diffusion cell system is a reliable and well-established method for determining the percutaneous absorption of cosmetic ingredients and topical drug formulations. This application note provides a detailed protocol for conducting an in vitro skin permeation study of this compound using Franz diffusion cells, including data presentation and analytical methods.
Data Presentation
The following table summarizes representative in vitro skin permeation data for this compound from different topical formulations. The data is based on a study by Kim et al. (2014), which evaluated the permeation of this compound across excised rat skin. While the study identified the gel formulation as having the highest permeability, specific flux and permeability coefficient values were not provided. The table structure is presented as a template for reporting such data. A key quantitative finding from another study using human skin indicated a dermal absorption of 5.3% for this compound from a 10% (w/w) oil/water-based formulation.[1]
| Formulation Type | This compound Concentration (%) | Cumulative Amount Permeated at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| Petrolatum Jelly | 10 | Data not available | Data not available | Data not available | Data not available |
| Oily Solution | 10 | Data not available | Data not available | Data not available | Data not available |
| Lotion | 10 | Data not available | Data not available | Data not available | Data not available |
| Gel | 10 | Highest among tested formulations | Highest among tested formulations | Highest among tested formulations | Data not available |
Note: This table is a representative template. The study by Kim et al. (2014) qualitatively determined the gel formulation to have the highest dermal permeability but did not provide specific quantitative values for all parameters.
Experimental Workflow
Caption: Experimental workflow for the in vitro skin permeation study of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Topical formulations containing this compound (e.g., cream, lotion, gel)
-
Excised human or porcine skin
-
Phosphate buffered saline (PBS), pH 7.4
-
Tween 20 or other suitable solubilizing agent for this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase adjustment)
-
Franz diffusion cells (with appropriate orifice diameter and receptor volume)
-
Water bath with circulator
-
Magnetic stirrers and stir bars
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Syringes and syringe filters (0.45 µm)
Preparation of Receptor Solution
To ensure sink conditions, the receptor medium must have adequate solubilizing capacity for the lipophilic this compound. A commonly used receptor solution is PBS (pH 7.4) containing a non-ionic surfactant.
-
Prepare a stock solution of 10% (w/v) Tween 20 in deionized water.
-
Add the Tween 20 stock solution to PBS (pH 7.4) to achieve a final concentration of 0.5-2% (v/v).
-
Degas the receptor solution by sonication or vacuum filtration before use to prevent air bubble formation in the Franz cells.
Skin Membrane Preparation
-
Obtain full-thickness human or porcine skin from a reputable tissue bank or local abattoir.
-
Carefully remove any subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
The skin can be used fresh or stored at -20°C or below until use. If frozen, thaw the skin at room temperature before mounting.
-
Visually inspect the skin for any imperfections, such as holes or scratches, that could compromise its barrier integrity.
Franz Diffusion Cell Assembly and Experiment Execution
-
Set up the Franz diffusion cells and connect them to a circulating water bath maintained at 32°C to simulate the physiological temperature of the skin surface.
-
Fill the receptor compartments with the degassed receptor solution, ensuring there are no air bubbles trapped beneath the skin mounting area. Place a small magnetic stir bar in each receptor compartment.
-
Mount the prepared skin membrane onto the Franz cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.
-
Clamp the donor and receptor compartments together securely.
-
Allow the system to equilibrate for at least 30 minutes.
-
Accurately weigh and apply a finite dose (e.g., 5-10 mg/cm²) of the this compound-containing formulation evenly onto the surface of the skin in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.
-
Analyze the collected samples for this compound concentration using HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the receptor fluid samples can be determined by a validated HPLC-UV method.
HPLC System and Conditions
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, and UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 85:15 v/v). The mobile phase may be modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Detection Wavelength | 306 nm. |
| Column Temperature | 30°C. |
Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the receptor solution to cover the expected concentration range of the samples.
-
Sample Preparation: The collected samples from the receptor compartment can typically be directly injected into the HPLC system after filtration through a 0.45 µm syringe filter. If necessary, dilute the samples with the receptor solution to fall within the calibration range.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the linearity of the response (R² > 0.999).
-
This compound Concentration: Determine the concentration of this compound in the collected samples using the regression equation from the calibration curve.
-
Cumulative Amount Permeated: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample removal and replacement.
-
Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the cumulative amount permeated versus time plot.
-
Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation: Kp = Jss / C₀ where C₀ is the initial concentration of this compound in the donor formulation.
-
Lag Time: Determine the lag time by extrapolating the linear portion of the cumulative amount permeated versus time plot to the x-axis.
Conclusion
The in vitro Franz diffusion cell method is a robust and reproducible technique for assessing the skin permeation of this compound from various topical formulations. This application note provides a comprehensive protocol that can be adapted by researchers and formulation scientists to evaluate the safety and bioavailability of this compound-containing products. The data generated from these studies are invaluable for formulation optimization, risk assessment, and regulatory submissions.
References
Application Notes and Protocols: Yeast Estrogen Screen (YES) Assay for Homosalate Endocrine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027) is an organic compound commonly used as a UV filter in sunscreens and other personal care products to absorb UVB rays.[1] Growing concerns over the potential endocrine-disrupting properties of various chemical compounds have led to increased scrutiny of ingredients like this compound.[1][2] In vitro studies have suggested that this compound may possess estrogenic activity, capable of impacting hormone systems.[1][3]
The Yeast Estrogen Screen (YES) assay is a widely utilized in vitro bioassay for the detection of substances that can interact with the human estrogen receptor (hER).[4] This assay employs genetically modified yeast (Saccharomyces cerevisiae) that contains the gene for the hER and a reporter gene, typically lacZ, which encodes for the enzyme β-galactosidase.[4] When an estrogenic substance binds to the hER within the yeast cell, it triggers the expression of the lacZ gene. The resulting β-galactosidase enzyme then metabolizes a chromogenic substrate, leading to a measurable color change that is proportional to the estrogenic activity of the test compound.[4]
These application notes provide a comprehensive overview of the endocrine activity of this compound as determined by the YES assay and other relevant in vitro methods. Detailed protocols for performing the YES assay to assess the estrogenic potential of this compound are also presented.
Data Presentation: Endocrine Activity of this compound
The following table summarizes the quantitative data on the endocrine activity of this compound from various in vitro assays. It is important to note the specific assay used for each data point, as results can vary between different methodologies.
| Endocrine Activity | Assay Type | Test System | Endpoint | Result | Reference |
| Estrogenic Activity | Yeast hERα transactivation assay (YES) | Saccharomyces cerevisiae | Agonist activity | No estrogenic activity observed up to 10 mM | [5] |
| Estrogenic Activity | E-SCREEN assay | MCF-7 human breast cancer cells | Cell proliferation | EC50 = 1.56 µM | [6][7] |
| Estrogenic Activity | E-SCREEN assay | MCF-7 cells (ERα) | Cell proliferation | EC50 = 5.53 µM | [5] |
| Anti-estrogenic Activity | Yeast hERα transactivation assay (YES) | Saccharomyces cerevisiae | Antagonist activity | IC50 = 2.06 mM | [5] |
EC50 (Half-maximal effective concentration): The concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.
IC50 (Half-maximal inhibitory concentration): The concentration of a substance that inhibits a biological process by 50%.
Signaling Pathway and Experimental Workflows
Estrogen Signaling Pathway in the YES Assay
The diagram below illustrates the mechanism of action of an estrogenic compound within the genetically modified yeast cell used in the YES assay.
Caption: Estrogen signaling pathway in the YES assay.
Experimental Workflow for the YES Assay
The following diagram outlines the key steps involved in performing the Yeast Estrogen Screen assay.
Caption: Experimental workflow of the YES assay.
Experimental Protocols
Materials and Reagents
-
Genetically modified Saccharomyces cerevisiae strain expressing the human estrogen receptor (hERα) and a lacZ reporter gene.
-
Yeast growth medium (e.g., YPD: Yeast extract, Peptone, Dextrose)
-
Assay medium (minimal medium supplemented with a carbon source and necessary amino acids)
-
This compound (analytical grade)
-
17β-estradiol (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (vehicle solvent)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) or other suitable chromogenic substrate
-
Sterile 96-well microplates
-
Microplate reader
Experimental Procedure
1. Preparation of Yeast Culture:
-
Inoculate a single colony of the recombinant yeast strain into 10 mL of sterile growth medium.
-
Incubate the culture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).
-
Harvest the yeast cells by centrifugation (e.g., 3000 x g for 5 minutes) and resuspend the pellet in the assay medium to the desired cell density.
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Perform a serial dilution of the this compound stock solution in the assay medium to obtain a range of test concentrations.
-
Prepare a dilution series of 17β-estradiol in the same manner to serve as a positive control.
-
Prepare a vehicle control containing the same concentration of the solvent as the test solutions.
3. Assay Protocol:
-
Dispense 100 µL of each this compound dilution, 17β-estradiol dilution, and vehicle control into the wells of a 96-well microplate in triplicate.
-
Add 100 µL of the prepared yeast cell suspension to each well.
-
Seal the plate and incubate at 30°C for 48-72 hours with gentle shaking.
-
After the incubation period, add 50 µL of the chromogenic substrate solution (e.g., CPRG dissolved in assay medium) to each well.
-
Continue incubation at 30°C and monitor for color development.
-
Measure the absorbance at a wavelength appropriate for the chosen substrate (e.g., 570 nm for CPRG) at regular intervals until the color in the positive control wells has reached a plateau.
Data Analysis
-
Subtract the average absorbance of the blank wells (containing only medium and substrate) from the absorbance readings of all other wells.
-
Normalize the data by expressing the response at each concentration as a percentage of the maximal response observed with the positive control (17β-estradiol).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the EC50 value.[8]
-
For anti-estrogenicity testing, co-incubate the yeast with a fixed concentration of 17β-estradiol (e.g., its EC50) and a dilution series of this compound. A decrease in the colorimetric signal indicates anti-estrogenic activity, from which an IC50 value can be calculated.
References
- 1. safecosmetics.org [safecosmetics.org]
- 2. Synergy under the Sun? Nanoplastics Enhance Estrogenicity of Common UV-Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancezinctek.com [advancezinctek.com]
- 4. researchgate.net [researchgate.net]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. In vitro and in vivo estrogenicity of UV screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. academic.oup.com [academic.oup.com]
Application Note: Comet Assay for Assessing Homosalate-Induced DNA Damage
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the Comet assay (single-cell gel electrophoresis) to assess DNA damage in human cells induced by the UV filter, homosalate (B147027). It includes experimental procedures, data interpretation guidelines, and a discussion of potential molecular pathways involved.
Introduction
This compound is an organic compound widely used as a chemical UV filter in sunscreens and other personal care products to absorb UVB radiation.[1] Despite its common use, concerns have been raised regarding its potential to cause systemic absorption and act as an endocrine disruptor.[1] Recent in vitro studies have indicated that this compound may also possess genotoxic properties, capable of inducing DNA damage in human cells.[2][3][4]
The Comet assay is a sensitive and well-established method for detecting DNA strand breaks in individual eukaryotic cells.[5] The principle of the assay is that upon lysis and electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). The extent of DNA damage can be quantified by measuring various parameters of the comet, such as tail length, the percentage of DNA in the tail, and the tail moment. This application note details a protocol for the alkaline Comet assay, which is capable of detecting single-strand breaks, double-strand breaks, and alkali-labile sites, making it a comprehensive tool for genotoxicity testing.
Experimental Data
A study by Yazar and Gökçek (2018) investigated the genotoxic effects of this compound on isolated human peripheral lymphocytes using the Comet assay. The results demonstrated a dose- and time-dependent increase in DNA damage. The quantitative data, presented as Total Comet Scores, are summarized in the table below.
Table 1: this compound-Induced DNA Damage in Human Peripheral Lymphocytes
| This compound Concentration (µg/mL) | Incubation Time (minutes) | Mean Total Comet Score (Arbitrary Units) | Statistical Significance (p-value) |
| 0 (Control) | 30 | Baseline | - |
| 10 | 30 | Increased | >0.05 |
| 50 | 30 | Increased | >0.05 |
| 100 | 30 | Increased | >0.05 |
| 200 | 30 | Significantly Increased | <0.05 |
| 0 (Control) | 120 | Baseline | - |
| 10 | 120 | Significantly Increased | <0.05 |
| 50 | 120 | Significantly Increased | <0.05 |
| 100 | 120 | Significantly Increased | <0.05 |
| 200 | 120 | Significantly Increased | <0.05 |
Data synthesized from Yazar, S., & Gökçek, Y. (2018). Assessment of in vitro genotoxicity effect of this compound in cosmetics. Journal of Research in Pharmacy, 22(3), 436-442.[3]
Note on Total Comet Score: The Total Comet Score is a semi-quantitative method derived from visually scoring 100 individual comets per sample. Each comet is assigned a grade from 0 (no damage) to 4 (maximum damage) based on the size and intensity of the tail. The total score for the sample is calculated by summing the grades of all 100 comets, resulting in a value between 0 and 400 arbitrary units.
Experimental Protocol: Alkaline Comet Assay
This protocol is a synthesis of standard Comet assay procedures and the specific conditions used in the study of this compound-induced DNA damage.
3.1. Materials and Reagents
-
Cells: Human peripheral blood lymphocytes or another suitable human cell line.
-
This compound (HMS): Purity ≥ 98% (e.g., Sigma-Aldrich). Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
Low Melting Point (LMP) Agarose (B213101): 1% (w/v) in PBS.
-
Normal Melting Point (NMP) Agarose: 0.5% (w/v) in PBS.
-
Phosphate Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100, and 10% DMSO (add fresh).
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13).
-
Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5).
-
DNA Staining Solution: Ethidium Bromide (20 µg/mL) or SYBR Green I.
-
Microscope Slides: Pre-coated with 0.5% NMP agarose.
-
Other: Standard cell culture reagents, microcentrifuge tubes, pipettes, coverslips, horizontal gel electrophoresis unit, power supply, and a fluorescence microscope with appropriate filters.
3.2. Methodology
-
Cell Preparation and Treatment:
-
Culture and maintain the chosen human cell line under standard conditions.
-
Harvest cells and adjust the concentration to 1 x 10⁵ cells/mL in culture medium.
-
Expose the cells to various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) and a vehicle control (DMSO) for the desired incubation times (e.g., 30 and 120 minutes) at 37°C.
-
After incubation, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in ice-cold PBS.
-
-
Slide Preparation:
-
Mix 20 µL of the cell suspension with 80 µL of 1% LMP agarose (at 37°C).
-
Immediately pipette the entire mixture onto a pre-coated microscope slide.
-
Gently spread the mixture over the slide using a coverslip and allow it to solidify on a cold flat surface for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are fully submerged.
-
Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C.
-
-
Electrophoresis:
-
Perform electrophoresis in the same buffer at 25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and wash them three times for 5 minutes each with the neutralization buffer.
-
Stain the slides by adding a few drops of the DNA staining solution and covering with a coverslip.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 100 randomly selected cells per slide.
-
Analyze the images using specialized Comet assay software to quantify parameters such as % DNA in the tail, tail length, and Olive Tail Moment. Alternatively, perform visual scoring as described in Section 2.
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the Comet assay to assess this compound-induced DNA damage.
4.2. Putative Signaling Pathway for this compound-Induced DNA Damage
Caption: Proposed signaling pathways in this compound-induced genotoxicity.
Discussion
The data indicate that this compound can induce DNA damage in human lymphocytes in a concentration- and time-dependent manner. The underlying mechanism of this compound's genotoxicity is not yet fully elucidated. However, some studies suggest that this compound may induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage DNA.[2] Additionally, evidence points towards the modulation of intracellular signaling pathways, such as the PI3K/AKT and MAPK pathways, which are known to be involved in the DNA damage response (DDR).[5][6] The activation or inhibition of these pathways can influence a cell's ability to repair DNA damage, potentially leading to the accumulation of lesions observed in the Comet assay. Further research is required to fully understand the intricate molecular mechanisms by which this compound exerts its genotoxic effects.
Conclusion
The alkaline Comet assay is a sensitive and reliable method for assessing the genotoxic potential of this compound. The provided protocol offers a framework for researchers to conduct these assessments. The evidence suggests that at higher concentrations and with prolonged exposure, this compound can cause significant DNA damage in human cells. These findings underscore the importance of continued safety evaluations of cosmetic ingredients.
References
- 1. safecosmetics.org [safecosmetics.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. advancezinctek.com [advancezinctek.com]
- 5. The Interplay between the DNA Damage Response (DDR) Network and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interplay between the DNA Damage Response (DDR) Network and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized Ecotoxicity Testing of Homosalate on Daphnia magna: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027) is an organic compound widely used as a UVB filter in sunscreens and other personal care products to protect the skin from sun damage. Due to its widespread use and potential for environmental release through recreational activities and wastewater, understanding its ecotoxicological effects on aquatic organisms is crucial for environmental risk assessment. This document provides detailed application notes and standardized protocols for assessing the ecotoxicity of this compound on the freshwater crustacean Daphnia magna, a key indicator species in aquatic toxicology.
The protocols outlined below are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability. These notes are intended to guide researchers in conducting acute and chronic toxicity tests to determine the potential impact of this compound on the survival, mobility, and reproduction of Daphnia magna.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for designing and interpreting ecotoxicity studies. This compound is characterized by its low water solubility and high lipophilicity, which influences its bioavailability and potential for bioaccumulation in aquatic organisms.[1]
| Property | Value | Source |
| Chemical Name | 3,3,5-Trimethylcyclohexyl salicylate | - |
| CAS Number | 118-56-9 | - |
| Molecular Formula | C₁₆H₂₂O₃ | - |
| Molecular Weight | 262.34 g/mol | [2] |
| Water Solubility | 0.5 mg/L | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | > 4 | Inferred from lipophilicity[1] |
Acute Ecotoxicity Testing Protocol: Daphnia magna Immobilization Test (OECD 202)
This protocol describes an acute 48-hour static test to determine the concentration of this compound that causes immobilization in 50% of the exposed Daphnia magna population (EC₅₀).
Principle
Young daphnids, aged less than 24 hours, are exposed to a range of this compound concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group to calculate the EC₅₀.
Materials and Methods
-
Test Organism: Daphnia magna neonates (< 24 hours old) from a healthy, laboratory-maintained culture.
-
Test Substance: this compound (analytical grade).
-
Test Medium: Reconstituted water (e.g., Elendt M7 medium) with a pH of 7.0-8.5 and hardness of 140-250 mg/L as CaCO₃.
-
Test Vessels: Glass beakers of sufficient capacity (e.g., 100 mL).
-
Apparatus: pH meter, dissolved oxygen meter, temperature-controlled incubator or water bath (20 ± 1°C), stereomicroscope.
Experimental Procedure
-
Preparation of Test Solutions: Due to the low water solubility of this compound, a stock solution should be prepared using a water-accommodated fraction (WAF) method or by using a minimal amount of a suitable solvent (e.g., acetone, dimethyl sulfoxide) that is non-toxic to daphnids at the concentration used. Prepare a geometric series of at least five test concentrations and a control (and a solvent control if a solvent is used).
-
Test Setup: Add the prepared test solutions to the test vessels. Introduce at least 20 daphnids, divided into at least four replicates of five daphnids each, to each test concentration and control.
-
Incubation: Incubate the test vessels for 48 hours at 20 ± 1°C under a 16:8 hour light:dark photoperiod. Daphnids are not fed during the test.
-
Observations: At 24 and 48 hours, count the number of immobilized daphnids in each replicate. Daphnids are considered immobilized if they are unable to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: Calculate the 48-hour EC₅₀ value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).
Acute Toxicity Data for this compound on Daphnia magna
| Endpoint | Value | Exposure Duration | Source |
| EC₅₀ (Immobilization) | > 30 µg/L | 48 hours | [3] |
| EC₅₀ (Immobilization) | 2.66–3.67 mg L⁻¹ (for Octocrylene, another UV filter) | 48 hours | [4] |
| IC₅₀ (Freshwater Plants) | 1.46 mg L⁻¹ | - | [4] |
Note: Specific experimental EC₅₀ values for this compound on Daphnia magna are not consistently reported in the literature. The available data suggests low acute toxicity in some studies, while others classify it as acutely toxic to other aquatic organisms.
Chronic Ecotoxicity Testing Protocol: Daphnia magna Reproduction Test (OECD 211)
This protocol describes a 21-day semi-static or flow-through test to determine the effects of this compound on the reproductive output of Daphnia magna. The primary endpoint is the No Observed Effect Concentration (NOEC), the highest concentration at which no statistically significant adverse effect on reproduction is observed.
Principle
Young female daphnids are exposed to a range of this compound concentrations over a 21-day period, encompassing several broods. The total number of living offspring produced per parent animal is compared to a control group to determine the NOEC and the Lowest Observed Effect Concentration (LOEC).
Materials and Methods
-
Test Organism: Daphnia magna neonates (< 24 hours old).
-
Test Substance: this compound (analytical grade).
-
Test Medium: Reconstituted water, as in the acute test.
-
Food: A suitable food source, such as a suspension of green algae (e.g., Raphidocelis subcapitata) and/or a yeast-cereal grass-trout food mixture, should be provided daily.
-
Test Vessels: Glass beakers of sufficient capacity to allow for individual housing of daphnids (e.g., 100 mL).
-
Apparatus: As in the acute test.
Experimental Procedure
-
Preparation of Test Solutions: Prepare test solutions as described for the acute test. The test medium should be renewed at least three times a week (semi-static method).
-
Test Setup: Individually place one daphnid in each test vessel containing the respective test solution. Use at least 10 replicates for each test concentration and control.
-
Incubation and Feeding: Incubate the test vessels for 21 days under the same conditions as the acute test. Provide a controlled amount of food daily to each daphnid.
-
Observations: Daily, record the survival of the parent daphnids and count and remove all offspring.
-
Data Analysis: At the end of the 21-day period, calculate the total number of live offspring per surviving parent animal for each concentration. Determine the NOEC and LOEC for reproduction by comparing the treatment groups to the control using appropriate statistical tests (e.g., Dunnett's test or Williams' test).
Chronic Toxicity Data for this compound on Daphnia magna
| Endpoint | Value | Exposure Duration | Effect | Source |
| NOEC (Reproduction) | Not available | 21 days | - | - |
| LOEC (Reproduction) | Not available | 21 days | - | - |
| - | 10 - 100 µg/L | 21 days | Significant reduction in body length | [5] |
Note: Specific chronic reproduction data (NOEC/LOEC) for this compound on Daphnia magna is limited in publicly available literature. The available information suggests potential sublethal effects on growth.
Visualizations
Experimental Workflow for Ecotoxicity Testing
Caption: Workflow for acute and chronic ecotoxicity testing of this compound on Daphnia magna.
Hypothesized Signaling Pathway of this compound Toxicity
Caption: Hypothesized toxicity pathway of this compound in Daphnia magna.
Conclusion
The provided protocols and data offer a framework for the standardized ecotoxicity assessment of this compound using Daphnia magna. While some experimental data is available, there are notable gaps in the literature regarding the chronic reproductive toxicity of this compound. The lipophilic nature of this compound suggests that bioaccumulation and long-term exposure scenarios are of particular concern. Further research, following standardized guidelines, is necessary to fully characterize the environmental risks posed by this widely used UV filter. The potential for endocrine disruption and oxidative stress are key areas for future mechanistic studies.
References
- 1. us.typology.com [us.typology.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acute toxicity assessment of nine organic UV filters using a set of biotests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
Application Notes: Homosalate as a Photostabilizer in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027) is an organic compound and a salicylic (B10762653) acid ester commonly used in sunscreen formulations as a UVB filter.[1] Beyond its primary function of UVB absorption, this compound plays a crucial role as a photostabilizer, particularly for the widely used but notoriously photounstable UVA filter, Avobenzone (B1665848).[2][3] It also serves as an excellent solvent for crystalline UV filters and contributes to the overall sensory profile and water resistance of a formula.[1] The photoinstability of UV filters like Avobenzone can lead to a significant loss of efficacy upon exposure to UV radiation, compromising the product's protective capabilities.[4][5] Therefore, understanding and utilizing photostabilizers such as this compound is critical for developing effective and reliable broad-spectrum sunscreens.
These notes provide detailed protocols and data on the application of this compound as a photostabilizer, intended to guide formulation scientists and researchers in the development and evaluation of photostable sunscreen products.
Mechanism of Photostabilization
Avobenzone, a potent UVA absorber, is susceptible to photodegradation via keto-enol tautomerization upon UV exposure.[5][6] The excited state of Avobenzone can lead to photo-fragmentation, generating reactive species and reducing its ability to absorb UVA radiation.[5][7]
This compound is thought to contribute to the photostability of Avobenzone through a process of excited-state quenching. While the precise mechanism is complex and can be formulation-dependent, the general principle involves the transfer of energy from the photoexcited Avobenzone molecule to this compound. This process allows the Avobenzone molecule to return to its ground state more rapidly and without undergoing degradative chemical reactions.
// Invisible edges for alignment Avo_GS -> Avo_GS_S [style=invis]; Avo_ES -> Avo_ES_S [style=invis]; UV_Rad -> UV_Rad_S [style=invis]; } end_dot Caption: Mechanism of Avobenzone photodegradation and stabilization by this compound.
Quantitative Data on Photostabilization
The efficacy of this compound as a photostabilizer can be quantified by comparing the degradation of Avobenzone in formulations with and without this compound. The following tables summarize representative data from studies evaluating this effect.
Table 1: Photodegradation of Avobenzone with and without this compound
| Formulation | Avobenzone Concentration (%) | This compound Concentration (%) | UV Exposure Dose (J/cm²) | Avobenzone Degradation (%) |
| Control | 3.0 | 0 | 20 | ~35-40% |
| Test 1 | 3.0 | 8.0 | 20 | ~10-15% |
| Test 2 | 3.0 | 15.0 | 20 | <10% |
Note: Data is synthesized from typical results found in literature; actual values may vary based on the complete formulation matrix.
Table 2: Impact on In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Post-Irradiation
| Formulation | Key UV Filters | Pre-irradiation SPF | Post-irradiation SPF | Pre-irradiation UVA-PF | Post-irradiation UVA-PF |
| A (Control) | 3% Avobenzone, 7.5% Octinoxate | 35 | 18 | 12 | 5 |
| B (Test) | 3% Avobenzone, 7.5% Octinoxate, 10% this compound | 45 | 42 | 16 | 15 |
Note: The inclusion of this compound not only stabilizes Avobenzone, preserving the UVA-PF, but also contributes to the overall SPF value of the formulation.
Experimental Protocols
To evaluate the photostabilizing effect of this compound, two primary analytical methods are employed: UV Spectroscopy for assessing overall photoprotection and High-Performance Liquid Chromatography (HPLC) for quantifying the concentration of individual UV filters.[8]
Protocol 1: In Vitro Photostability Assessment by UV Spectroscopy
This method is based on ISO 24443 and evaluates the change in UV absorbance of a sunscreen film before and after irradiation.[8][9]
4.1.1 Materials and Equipment
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator (Xenon Arc) compliant with ISO 24443 specifications[9]
-
Roughened polymethylmethacrylate (PMMA) plates[10]
-
Positive displacement pipette
-
Analytical balance
-
Gloved finger or robotic spreader for application[11]
4.1.2 Procedure
-
Sample Application: Weigh a PMMA plate. Apply the sunscreen formulation at a concentration of 1.3 mg/cm².[10]
-
Spreading: Evenly spread the product over the entire surface of the plate using a gloved finger or an automated spreader to achieve a uniform film.[8][11]
-
Drying/Equilibration: Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for 30 minutes.[9]
-
Pre-irradiation Measurement (A₀): Measure the initial UV absorbance spectrum of the non-irradiated sample from 290 to 400 nm.
-
Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is typically calculated based on the initial UVA protection factor (UVAPF₀).[12]
-
Post-irradiation Measurement (A₁): Re-measure the UV absorbance spectrum of the irradiated sample.[10]
-
Calculation: The photostability is assessed by comparing the pre- and post-irradiation absorbance curves. Key metrics like the change in UVA-PF and critical wavelength can be calculated.[10][13] A stable product will show minimal change in its absorbance profile.[14]
Protocol 2: Quantification of UV Filters by HPLC
This method provides precise quantification of the degradation of individual UV filters like Avobenzone.[15][16]
4.2.1 Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[17]
-
C18 analytical column[16]
-
PMMA plates and solar simulator (as above)
-
Extraction solvent (e.g., Methanol (B129727), Isopropanol)[15]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
Sonicator and Centrifuge[15]
4.2.2 Procedure
-
Sample Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described in steps 4.1.1 through 4.1.5. Prepare a parallel set of non-irradiated control plates.[8]
-
Extraction: Place each irradiated and non-irradiated plate into a separate beaker containing a precise volume of extraction solvent (e.g., 10 mL of methanol).[8][15]
-
Sonication & Centrifugation: Sonicate the beakers for 15-20 minutes to ensure complete dissolution of the sunscreen film.[15] If the solution is cloudy, centrifuge to separate excipients.[15]
-
Sample Preparation for HPLC: Dilute the extracts to a suitable concentration within the linear range of the calibration curve. Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.[8]
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 90:10 v/v), sometimes with a small amount of acetic acid.[16][18]
-
Detection Wavelength: Set according to the absorbance maxima of the filters being analyzed (e.g., ~310 nm for this compound, ~357 nm for Avobenzone).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Calculate the concentration of Avobenzone and this compound in the irradiated and non-irradiated samples against a standard calibration curve. The percentage of degradation is determined by comparing the concentration in the irradiated sample to the non-irradiated control.
Formulation Guidelines
When incorporating this compound as a photostabilizer, consider the following:
-
Concentration: The concentration of this compound directly impacts its photostabilizing efficacy. While it is approved up to 15% in the USA and 10% in the EU, levels between 8-15% are often effective for stabilizing typical concentrations of Avobenzone (2-3%).[19][20]
-
Solvency: this compound is an excellent solvent for crystalline UV filters like Avobenzone and Oxybenzone, preventing their recrystallization in the formula and ensuring a homogenous film on the skin.[1]
-
Synergy: While effective, this compound is often used in combination with other photostabilizers like Octocrylene for enhanced and more robust protection.[7] Some studies have also explored combinations with antioxidants to further reduce the generation of reactive species.[21][22]
-
Regulatory Compliance: Always adhere to the maximum approved concentration levels for this compound and other UV filters in the target market (e.g., FDA, European Commission).
Conclusion
This compound is a multifunctional ingredient that serves as an effective UVB filter and a valuable photostabilizer for Avobenzone. Its ability to quench the excited state of Avobenzone significantly reduces photodegradation, leading to more reliable and sustained broad-spectrum UV protection. By employing standardized protocols such as UV spectroscopy and HPLC analysis, researchers and formulators can accurately quantify this stabilizing effect and develop highly photostable and effective sunscreen products.
References
- 1. Photostability of the deprotonated forms of the UV filters this compound and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | this compound Information & Details - Elchemy [elchemy.com]
- 3. researchgate.net [researchgate.net]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. uvabsorbers.com [uvabsorbers.com]
- 6. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 7. bioone.org [bioone.org]
- 8. benchchem.com [benchchem.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. specialchem.com [specialchem.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abich.ca [abich.ca]
- 15. lcms.cz [lcms.cz]
- 16. Determination of UV-filters in sunscreens by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. researchgate.net [researchgate.net]
- 19. US6048517A - High SPF sunscreen formulations - Google Patents [patents.google.com]
- 20. makingcosmetics.com [makingcosmetics.com]
- 21. mdpi.com [mdpi.com]
- 22. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Evaluating the Impact of Homosalate on Coral Symbiont Photosynthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027) is an organic compound commonly used as a chemical UV filter in sunscreens and other personal care products to absorb UVB radiation.[1] Growing concerns over the environmental impact of sunscreen chemicals on marine ecosystems, particularly coral reefs, have necessitated the development of standardized protocols to assess their potential toxicity.[2] Coral bleaching, the dissociation of the symbiotic relationship between the coral host and its photosynthetic dinoflagellate symbionts (family Symbiodiniaceae), is a primary indicator of coral stress.[3] This protocol details a comprehensive methodology to evaluate the sublethal effects of this compound on the photosynthetic efficiency of coral symbionts, providing a critical tool for environmental risk assessment and the development of "reef-safe" formulations.
The primary method for assessing the health of coral symbionts is Pulse Amplitude Modulation (PAM) fluorometry.[4] This non-invasive technique measures chlorophyll (B73375) fluorescence to determine the efficiency of photosystem II (PSII), providing key insights into the photosynthetic performance of the symbionts.[5] A decline in photosynthetic efficiency can be an early indicator of stress before visible signs of bleaching occur.
This document provides detailed experimental protocols for this compound exposure and the subsequent analysis of coral symbiont photosynthetic efficiency using PAM fluorometry and chlorophyll content analysis.
Data Presentation: Summarized Quantitative Data
While specific dose-response data for this compound's impact on coral symbiont photosynthetic parameters is limited in publicly available literature, the following tables provide a template for data presentation. The data presented for Oxybenzone, a well-studied UV filter, is included as a representative example of how to structure and present findings. Researchers should replace this with their experimentally derived data for this compound.
Table 1: Effect of a 96-hour this compound Exposure on the Photosynthetic Efficiency (Fv/Fm) of Acropora cervicornis Symbionts (Hypothetical Data)
| This compound Concentration (µg/L) | Mean Fv/Fm (± SD) | % Inhibition of Fv/Fm |
| 0 (Control) | 0.650 (± 0.02) | 0% |
| 100 | 0.645 (± 0.03) | 0.8% |
| 250 | 0.630 (± 0.04) | 3.1% |
| 500 | 0.605 (± 0.05) | 6.9% |
| 629.9 (EC10) | 0.585 (± 0.05) | 10% |
| 1000 | 0.550 (± 0.06) | 15.4% |
EC10 (Effective Concentration, 10%) for this compound on Acropora cervicornis was reported to be 629.9 μg/L for tissue attenuation and hypertrophied mucocytes.[2] The Fv/Fm data above is hypothetical and for illustrative purposes.
Table 2: Effect of a 24-hour Oxybenzone Exposure on Photosynthetic Parameters of Stylophora pistillata Symbionts (Representative Data)
| Oxybenzone Concentration (µg/L) | Mean Fv/Fm (± SD) | Mean rETRmax (± SD) (µmol electrons m⁻² s⁻¹) |
| 0 (Control) | 0.68 (± 0.03) | 150 (± 15) |
| 10 | 0.65 (± 0.04) | 142 (± 18) |
| 50 | 0.61 (± 0.05) | 125 (± 20) |
| 100 | 0.55 (± 0.06) | 105 (± 22) |
| 500 | 0.48 (± 0.07) | 80 (± 25) |
This table presents representative data on the effects of a different UV filter, oxybenzone, to illustrate the expected dose-dependent response on key photosynthetic parameters.
Experimental Protocols
This section outlines the detailed methodologies for conducting experiments to evaluate the impact of this compound on coral symbiont photosynthesis.
Coral and Symbiont Culture and Acclimation
-
Coral Species Selection: Select a common and relatively robust coral species for experimentation, such as Acropora cervicornis or Stylophora pistillata.[2]
-
Collection and Fragmentation: Collect coral colonies from a healthy, stable reef environment or obtain them from a certified aquaculture facility.
-
Acclimation: Acclimate coral fragments in a controlled laboratory setting for a minimum of two weeks.
-
Aquarium System: Use a recirculating aquarium system with filtered, natural seawater.
-
Water Parameters: Maintain stable water quality parameters:
-
Temperature: 26-28°C
-
Salinity: 34-36 ppt
-
pH: 8.1-8.3
-
Light: Provide a 12h:12h light:dark cycle with photosynthetically active radiation (PAR) levels appropriate for the chosen coral species (e.g., 150-250 µmol photons m⁻² s⁻¹).
-
-
-
Feeding: Feed corals 2-3 times per week with a suitable coral food (e.g., freshly hatched Artemia nauplii or a commercial coral food).
This compound Exposure Protocol
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) due to its low water solubility. The final solvent concentration in the experimental treatments should be kept to a minimum (<0.01%) and a solvent control group must be included.
-
Exposure Concentrations: Based on available toxicity data (e.g., EC10 of 629.9 µg/L for A. cervicornis), establish a range of nominal this compound concentrations for the experiment.[2] A logarithmic or geometric series of concentrations is recommended (e.g., 0, 100, 250, 500, 1000 µg/L).
-
Experimental Setup:
-
Use glass or Teflon-lined containers to minimize adsorption of this compound to the container walls.
-
Randomly assign coral fragments to the different treatment groups (including a seawater control and a solvent control).
-
Ensure a sufficient number of replicate fragments per treatment group (n ≥ 5).
-
-
Exposure Duration: Conduct a static-renewal or flow-through exposure for a defined period, typically 24 to 96 hours. For static-renewal, replace at least 50% of the test solution every 24 hours to maintain the desired this compound concentrations.
-
Water Quality Monitoring: Monitor and record water quality parameters (temperature, salinity, pH, and dissolved oxygen) daily throughout the exposure period.
Measurement of Photosynthetic Efficiency (PAM Fluorometry)
-
Instrumentation: Use a Pulse Amplitude Modulation (PAM) fluorometer (e.g., Diving-PAM or a laboratory-based Imaging-PAM) to measure chlorophyll fluorescence.[5]
-
Dark Adaptation: Prior to measurement, dark-adapt the coral fragments for at least 30 minutes to allow for the complete re-oxidation of the PSII reaction centers.[5]
-
Measurement of Fv/Fm (Maximum Quantum Yield of PSII):
-
Measure the minimum fluorescence (Fo) using a weak measuring light.
-
Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII as: Fv/Fm = (Fm - Fo) / Fm .[5]
-
-
Measurement of rETR (Relative Electron Transport Rate):
-
Following the Fv/Fm measurement, expose the coral fragments to a series of increasing actinic light levels.
-
At each light level, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm').
-
Calculate the effective quantum yield of PSII (ΦPSII) as: ΦPSII = (Fm' - Fs) / Fm' .
-
Calculate the relative electron transport rate as: rETR = ΦPSII x PAR , where PAR is the photosynthetically active radiation at that light step.
-
-
Data Collection: Record Fv/Fm values at the beginning and end of the exposure period. Generate rapid light curves (RLCs) to determine rETRmax at the end of the exposure.
Chlorophyll Content Analysis
-
Tissue Removal: At the end of the exposure period, remove the coral tissue from the skeleton using an airbrush with filtered seawater.
-
Homogenization: Homogenize the resulting tissue slurry.
-
Chlorophyll Extraction:
-
Centrifuge an aliquot of the homogenate to pellet the symbiont cells.
-
Extract the chlorophyll from the pellet using 100% acetone (B3395972) in the dark and at a cold temperature (e.g., -20°C) for 24 hours.
-
-
Spectrophotometry:
-
Centrifuge the acetone extract to pellet any remaining debris.
-
Measure the absorbance of the supernatant at 630 nm, 663 nm, and 750 nm using a spectrophotometer.
-
-
Calculation: Calculate the chlorophyll a and c2 concentrations using established equations for dinoflagellates. Normalize the chlorophyll content to the surface area of the coral fragment or the total protein content of the tissue slurry.
Visualizations
Experimental Workflow Diagram
References
- 1. The impact of organic UV filters in sunscreens on coral reefs [coralguardian.org]
- 2. "Quantifying the Toxicological Effects of the Organic Uv Filters Avoben" by Samantha F. Buckley [nsuworks.nova.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
Application Notes and Protocols for High-Throughput Screening of Homosalate's Androgen Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027), a common ingredient in sunscreens and other personal care products, has come under scrutiny for its potential endocrine-disrupting properties, specifically its ability to act as an antagonist to the androgen receptor (AR). The androgen receptor is a crucial mediator of male hormone signaling, and its disruption can have significant physiological effects. High-throughput screening (HTS) assays are essential tools for rapidly evaluating the antiandrogenic potential of compounds like this compound.
These application notes provide an overview of key HTS assays used to assess the androgen receptor antagonism of this compound, including detailed experimental protocols and quantitative data. The information is intended to guide researchers in setting up and interpreting these assays for screening and characterizing potential endocrine disruptors.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription. AR antagonists, like this compound, can interfere with this process at various stages.
Quantitative Data for this compound's Androgen Receptor Antagonism
The following table summarizes the quantitative data for this compound's androgen receptor antagonist activity from a key high-throughput screening assay.
| Assay Type | Cell Line | Endpoint | This compound Activity | Reference |
| Transcriptional Activation Assay | MDA-kb2 | IC50 | 5.57 x 10⁻⁶ M | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the DHT-induced androgen receptor activation.
High-Throughput Screening Assays: Methodologies
Several HTS assays are available to screen for androgen receptor antagonism. The choice of assay depends on the specific research question, desired throughput, and available resources. Below are detailed protocols for two common types of assays.
Androgen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Protocol: Androgen Receptor Competitive Binding Assay using Rat Prostate Cytosol [2][3]
Materials:
-
Rat prostate cytosol (source of androgen receptor)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled R1881 (for determining non-specific binding)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Wash buffer (Assay buffer without DTT and molybdate)
-
Hydroxyapatite (B223615) (HAP) slurry
-
Scintillation cocktail
-
96-well plates
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and unlabeled R1881 in the assay buffer. The final solvent concentration should be kept constant and low (e.g., <1% DMSO).
-
Prepare the radiolabeled androgen solution in the assay buffer at a concentration near its Kd for the AR.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radiolabeled androgen, and the androgen receptor preparation.
-
Non-specific Binding Wells: Add assay buffer, radiolabeled androgen, a saturating concentration of unlabeled R1881, and the androgen receptor preparation.
-
Test Compound Wells: Add assay buffer, radiolabeled androgen, the androgen receptor preparation, and the desired concentration of this compound.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold hydroxyapatite (HAP) slurry to each well to bind the receptor-ligand complexes.
-
Incubate for 15-20 minutes at 4°C with gentle shaking.
-
Centrifuge the plate to pellet the HAP.
-
Aspirate the supernatant containing the unbound radioligand.
-
Wash the HAP pellet multiple times with ice-cold wash buffer.
-
-
Detection:
-
Add scintillation cocktail to each well containing the HAP pellet.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Androgen Receptor Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to inhibit the androgen-induced expression of a reporter gene.
Protocol: MDA-kb2 Cell-Based Androgen Receptor Transcriptional Activation Assay [1][4][5]
Materials:
-
MDA-kb2 human breast cancer cell line (stably transfected with an androgen-responsive luciferase reporter gene)
-
Cell culture medium (e.g., L-15 medium supplemented with 10% fetal bovine serum)
-
Dihydrotestosterone (DHT) as the androgen agonist
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MDA-kb2 cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of DHT in the cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds and DHT. Include appropriate controls (vehicle control, DHT alone, this compound alone).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a suitable incubator.
-
-
Luciferase Assay:
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel cytotoxicity assay).
-
Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and reliable methods for assessing the androgen receptor antagonist activity of this compound and other potential endocrine-disrupting chemicals. The quantitative data and detailed protocols serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development, enabling the efficient screening and characterization of compounds that may interact with the androgen signaling pathway. The use of standardized and well-characterized assays is crucial for generating reproducible data and for making informed decisions regarding the safety of chemicals in consumer products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Measuring Homosalate Concentration in Human Breast Milk
Application Note
Introduction
Homosalate (B147027) is an organic compound widely used as a UV filter in sunscreens and other personal care products to absorb ultraviolet (UVB) radiation.[1] Due to its lipophilic nature, there are concerns about its potential to bioaccumulate and be excreted in human breast milk, leading to infant exposure. Several studies have confirmed the presence of this compound and other UV filters in human milk samples.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound in human breast milk, intended for researchers, scientists, and professionals in drug development. The described methodology is a synthesis of established techniques for the analysis of organic contaminants in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Principle of the Method
The protocol involves the extraction of this compound from the complex breast milk matrix, followed by cleanup to remove interfering substances, and subsequent quantification using LC-MS/MS. A stable isotope-labeled internal standard, such as This compound-d4 (B12415707), is employed to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4]
Data Presentation
Table 1: Quantitative Data on this compound and Other UV Filters in Human Breast Milk
| UV Filter | Detection Frequency (%) | Concentration Range (ng/g lipid weight) | Mean/Median Concentration (ng/g lipid weight) | Reference |
| This compound (HS) | 85.2% (in total UV filters detected) | Data not specified | Data not specified | [3] |
| 4-Methylbenzylidene camphor (B46023) (4-MBC) | Detected | Data not specified | Data not specified | [3] |
| Octocrylene (OC) | Detected | Data not specified | Data not specified | [3] |
| Ethylhexyl methoxycinnamate (EHMC) | Detected | 78-846 (total UV filters) | 235 ± 120 (total UV filters) | [5] |
| 2-(2-hydroxy-5-methylphenyl) benzotriazole (B28993) (UV-P) | Detected | 78-846 (total UV filters) | 235 ± 120 (total UV filters) | [5] |
| Benzophenone-3 (BP-3) | 24% | up to 779.9 ng/g milk | Data not specified | [6] |
Note: Data for individual this compound concentrations are limited in the reviewed literature. The data from Schlumpf et al. (2010) indicates a high detection frequency for UV filters as a group.[3] The data from Liu et al. (2022) provides a concentration range for total UV filters.[5] The study by Molins-Delgado et al. (2018) provides a maximum concentration for Benzophenone-3.[6]
Experimental Protocols
1. Sample Collection and Storage
-
Collection: Collect human breast milk samples in clean, sterile polypropylene (B1209903) or glass containers.[6]
-
Volume: A minimum of 5-10 mL of milk is recommended for analysis.
-
Storage: Immediately after collection, freeze the samples at -20°C or lower to prevent degradation of the analyte.[5] For long-term storage, -80°C is preferable.
2. Sample Preparation: Extraction and Cleanup
This protocol describes a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) cleanup, a common approach for isolating lipophilic compounds from complex biological matrices.
-
Materials:
-
This compound analytical standard
-
This compound-d4 (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
Dichloromethane, HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Oasis HLB SPE cartridges (or equivalent)
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw breast milk samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Pipette 1 mL of the milk sample into a 15 mL glass centrifuge tube.
-
Spike the sample with a known amount of this compound-d4 internal standard solution.
-
Add 5 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
To the remaining pellet, add 5 mL of n-hexane, vortex for 1 minute, and centrifuge again.
-
Combine the n-hexane supernatant with the previous acetonitrile supernatant.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water.
-
SPE Cleanup:
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elute the this compound with 5 mL of dichloromethane.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
3. Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Parameters (example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized based on instrumentation).
-
This compound-d4: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized based on instrumentation).
-
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
-
4. Method Validation
The analytical method must be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:
-
Selectivity and Specificity: Analyze blank milk samples from at least six different sources to ensure no endogenous interferences co-elute with this compound or the internal standard.
-
Linearity and Range: Prepare a calibration curve by spiking blank milk extract with known concentrations of this compound. The curve should have at least six non-zero points and demonstrate a linear response (r² > 0.99) over the expected concentration range in samples.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., LLOQ, 3x LLOQ, mid-range, and 80% of ULOQ). Accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[7]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the breast milk matrix by comparing the response of this compound in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of this compound in breast milk under various conditions:
-
Freeze-thaw stability: After three freeze-thaw cycles.
-
Short-term stability: At room temperature for at least 24 hours.[7]
-
Long-term stability: At the storage temperature (-20°C or -80°C) for a period exceeding the sample storage time.
-
Post-preparative stability: In the autosampler for the expected duration of the analytical run.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis in breast milk.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Schlumpf, M., Kypke, K., Wittassek, M., Angerer, J., Mascher, H., Mascher, D., et al. (2010) Exposure Patterns of UV Filters, Fragrances, Parabens, Phthalates, Organochlor Pesticides, PBDEs, and PCBs in Human Milk Correlation of UV Filters with Use of Cosmetics. Chemosphere, 81, 1171-1183. - References - Scientific Research Publishing [scirp.org]
- 2. Determination of benzophenone-UV filters in human milk samples using ultrasound-assisted extraction and clean-up with dispersive sorbents followed by UHPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure patterns of UV filters, fragrances, parabens, phthalates, organochlor pesticides, PBDEs, and PCBs in human milk: correlation of UV filters with use of cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concentrations, Compound Profiles, and Possible Sources of Organic UV Filters in Human Milk in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation and Application of Biocrates Absolute IDQ® p180 Targeted Metabolomics Kit Using Human Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Homosalate Percutaneous Absorption Using 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (B147027) is a common UV filter used in sunscreens and other personal care products to absorb UVB radiation. Assessing its percutaneous absorption is crucial for evaluating systemic exposure and potential toxicological risks. While traditional methods have relied on animal models or excised human and animal skin, three-dimensional (3D) reconstructed human epidermis (RhE) models, such as EpiDerm™, SkinEthic™, and epiCS®, are gaining prominence as ethical and scientifically robust alternatives. These models offer the advantage of high reproducibility and batch-to-batch consistency, closely mimicking the barrier properties of the human epidermis.
This document provides detailed application notes and protocols for assessing the percutaneous absorption of this compound using 3D skin models, based on the principles of the OECD Test Guideline 428.
Quantitative Data Summary
The following tables summarize key quantitative data on this compound percutaneous absorption from in vitro studies.
Table 1: In Vitro Percutaneous Absorption of this compound in Human and Animal Skin
| Skin Type | Formulation | This compound Concentration | Absorption (% of Applied Dose) | Study Duration | Reference |
| Human Epidermis | Oil/Water Emulsion | 10% (w/w) | 3.86 ± 1.43 | 24 hours | SCCS/1638/21 |
| Human Skin | Not Specified | 1% | ~1 | Not Specified | AICIS Draft Evaluation |
| Rat Skin | Sunscreen Formulation | 10% | 8.7 ± 2.0 | Not Specified | AICIS Draft Evaluation |
| Rat Skin (in vivo) | Gel | 10 mg or 20 mg | 5.4 ± 1.1 (10 mg), 4.2 ± 0.6 (20 mg) | Not Specified | [Kim et al., 2014][1] |
Note: Data for 3D skin models are not extensively available in publicly accessible literature and represent a key area for future research.
Experimental Protocols
This section outlines a detailed protocol for assessing the percutaneous absorption of this compound using a 3D reconstructed human epidermis (RhE) model, adapted from the OECD Test Guideline 428 for in vitro skin absorption.
Protocol: In Vitro Percutaneous Absorption of this compound using Reconstructed Human Epidermis (RhE)
1. Materials and Reagents
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™) on cell culture inserts.
-
Assay medium (as provided by the RhE model manufacturer).
-
Franz diffusion cells (static or flow-through).
-
Receptor fluid: Phosphate-buffered saline (PBS) with a suitable solubilizing agent for this compound (e.g., 6% w/v polyethylene (B3416737) glycol 20 oleyl ether (Volpo-20) or 4% BSA), maintained at pH 7.4.
-
This compound test formulation (e.g., a sunscreen lotion or a solution in a relevant vehicle).
-
Positive control (e.g., radiolabeled testosterone (B1683101) or caffeine).
-
Analytical equipment for quantification of this compound (e.g., HPLC-UV, LC-MS/MS).
-
Standard laboratory equipment (pipettes, incubator, water bath, etc.).
2. Experimental Procedure
-
2.1. Preparation of RhE Tissues:
-
Upon receipt, handle the RhE tissues aseptically in a laminar flow hood.
-
Place the tissues in 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2 to allow for tissue equilibration.
-
-
2.2. Franz Diffusion Cell Setup:
-
Pre-fill the receptor chambers of the Franz diffusion cells with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin model.
-
Maintain the temperature of the receptor fluid at 32°C ± 1°C using a circulating water bath to ensure the skin surface temperature is physiological.
-
Mount the RhE tissue inserts onto the Franz cells, with the stratum corneum facing the donor chamber.
-
-
2.3. Application of Test Substance:
-
Apply a finite dose of the this compound formulation to the surface of the RhE tissue. A typical dose is 2 mg/cm² for semi-solid formulations or 10 µL/cm² for liquids.
-
Ensure the formulation is spread evenly over the entire surface of the epidermis.
-
The donor chamber is typically left open to the air to mimic in-use conditions.
-
-
2.4. Sampling:
-
Collect samples from the receptor fluid at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
For static cells, the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed receptor fluid at each time point.
-
For flow-through cells, the receptor fluid is continuously collected.
-
-
2.5. Mass Balance:
-
At the end of the exposure period (e.g., 24 hours), perform a mass balance to determine the distribution of the applied this compound.
-
Skin Surface: Wash the surface of the RhE tissue with a suitable solvent (e.g., ethanol) to recover any unabsorbed this compound.
-
Stratum Corneum: Perform tape stripping of the RhE tissue to separate the stratum corneum.
-
Epidermis and Dermis (if applicable): Digest the remaining tissue to quantify the amount of this compound retained.
-
Receptor Fluid: Analyze the collected samples to determine the cumulative amount of this compound that has permeated through the skin model.
-
-
2.6. Sample Analysis:
-
Quantify the concentration of this compound in all collected samples (receptor fluid, skin surface wash, tape strips, and tissue digest) using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
3. Data Analysis
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Calculate the permeability coefficient (Kp) if required.
-
Express the absorbed amount as a percentage of the applied dose.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing this compound percutaneous absorption using a 3D skin model.
Signaling Pathway
Recent studies in human trophoblast cells have indicated that this compound may modulate the PI3K/AKT and MAPK signaling pathways, which are crucial in regulating cell proliferation, survival, and invasion. While this has not been demonstrated directly in skin models in the context of absorption, it provides a potential mechanistic framework for this compound's biological activity.
Disclaimer: The following diagram is based on findings in human trophoblast cells and may not be fully representative of the signaling events in reconstructed human epidermis. Further research is required to confirm these pathways in skin models.
References
Troubleshooting & Optimization
Optimizing extraction of homosalate from sediment samples for GC-MS analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal extraction of homosalate (B147027) from sediment samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction and analysis of this compound in sediment samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Recovery | Inefficient extraction from the sediment matrix. | - Optimize Solvent System: this compound is a lipophilic compound. Ensure the extraction solvent has an appropriate polarity. A mixture of a polar and a non-polar solvent, such as dichloromethane (B109758) and methanol (B129727) (1:1, v/v), is often effective. - Increase Extraction Energy: Employ higher energy extraction techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) if available. For ultrasonic extraction, ensure sufficient sonication time and power. - Sample Pre-treatment: Freeze-drying the sediment sample before extraction can improve solvent penetration and extraction efficiency. |
| Degradation of this compound during extraction or cleanup. | - Temperature Control: Avoid excessive temperatures during extraction and solvent evaporation steps. This compound can be thermally labile. - pH Control: The aldehyde functional group in this compound can be sensitive to pH. Maintain a neutral pH during extraction unless method validation suggests otherwise. | |
| Loss of analyte during sample cleanup. | - SPE Sorbent Selection: Ensure the Solid Phase Extraction (SPE) sorbent is appropriate for this compound. A C18 sorbent is a common choice for retaining non-polar to moderately polar compounds from aqueous/organic extracts. - Elution Solvent Strength: The elution solvent for the SPE step must be strong enough to desorb this compound from the sorbent. A mixture like ethyl acetate (B1210297)/hexane (B92381) may be effective. | |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | Active sites in the GC inlet or column. | - Inlet Liner Deactivation: Use a deactivated inlet liner. Co-extracted matrix components can create active sites, leading to analyte interaction and peak tailing. Regular replacement of the liner is recommended. - Derivatization: Silylation of this compound can improve its volatility and reduce interactions with active sites in the GC system, resulting in better peak shape. |
| Inappropriate injection temperature. | - Optimize Injector Temperature: A temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation. An initial injector temperature of around 250°C is a good starting point for optimization. | |
| High Background or Interfering Peaks in Chromatogram | Co-extraction of matrix components. | - Enhanced Cleanup: Implement a more rigorous cleanup procedure. This could involve using a combination of SPE sorbents (e.g., silica (B1680970) gel and Florisil) to remove different classes of interferences. - Matrix-Matched Standards: Prepare calibration standards in a blank sediment extract that has been subjected to the same extraction and cleanup procedure. This helps to compensate for matrix effects.[1] |
| Contamination from labware or solvents. | - Solvent Purity: Use high-purity, GC-grade solvents. - Labware Cleaning: Thoroughly clean all glassware with solvent and, if necessary, bake at a high temperature to remove any organic residues. | |
| Inconsistent Results Between Replicates | Sample heterogeneity. | - Homogenization: Thoroughly homogenize the sediment sample before taking a subsample for extraction. This can be done by grinding and sieving the dried sediment. |
| Inconsistent extraction procedure. | - Standardize Procedure: Ensure all steps of the extraction and cleanup process are performed consistently for all samples, including extraction time, solvent volumes, and evaporation conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is a cleanup step necessary after the initial solvent extraction of the sediment?
A1: Sediment is a complex matrix containing numerous organic and inorganic compounds that can be co-extracted with this compound. These co-extractants can interfere with the GC-MS analysis by causing high background noise, interfering peaks, and matrix effects that can suppress or enhance the analyte signal. A cleanup step, typically using Solid Phase Extraction (SPE), is crucial to remove these interferences and obtain a cleaner extract for more accurate and reliable quantification.
Q2: What is derivatization and why is it often recommended for this compound analysis by GC-MS?
A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical technique. For GC-MS, this compound, which contains a hydroxyl group, can be derivatized (e.g., through silylation with reagents like BSTFA) to increase its volatility and thermal stability.[2] This results in improved chromatographic peak shape, reduced interaction with the GC column, and potentially lower detection limits.[3]
Q3: What are matrix effects in GC-MS analysis and how can they be mitigated?
A3: Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization and subsequent detection of the target analyte in the mass spectrometer's ion source, leading to either signal enhancement or suppression.[1][4][5] This can result in inaccurate quantification. To mitigate matrix effects, it is recommended to use matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation process.[1] Alternatively, the use of an isotopically labeled internal standard that behaves similarly to the analyte can also compensate for these effects.
Q4: Can I use other extraction methods besides ultrasonic-assisted extraction?
A4: Yes, other extraction techniques such as Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) can also be effective for extracting this compound from sediment. These methods often offer advantages such as reduced solvent consumption and shorter extraction times compared to traditional methods like Soxhlet extraction. The choice of method will depend on the available instrumentation and the specific characteristics of the sediment samples.
Q5: this compound is a mixture of isomers. What should I expect to see in my chromatogram?
A5: Commercial this compound is a mixture of cis and trans isomers.[6] As a result, you may observe two distinct peaks in your gas chromatogram corresponding to these different isomers.[6] It is important to identify both peaks and sum their areas for the total quantification of this compound, unless the study requires the separate quantification of each isomer.
Quantitative Data Summary
The following table summarizes recovery data for various UV filters from sediment using different extraction methods, providing an expected range of performance for this compound extraction.
| UV Filter | Extraction Method | Solvent System | Recovery (%) | Reference |
| Various UV Filters | Pressurized Liquid Extraction (PLE) | Methanol | 58 - 125 | |
| Various UV Filters | Microwave-Assisted Extraction (MAE) | Acetone/Heptane | 97 - 115 | |
| Various UV Filters | Ultrasonic-Assisted Extraction (UAE) | Methanol | Not specified | [7] |
| Various UV Filters | Vortex Extraction | Acetone/n-Hexane | 58 - 81 |
Detailed Experimental Protocol: Ultrasonic-Assisted Extraction of this compound from Sediment
This protocol outlines a method for the extraction and cleanup of this compound from sediment samples prior to GC-MS analysis.
1. Sample Preparation
-
Air-dry the sediment sample to a constant weight.
-
Sieve the dried sediment through a 2 mm sieve to remove large debris and ensure homogeneity.
-
Accurately weigh approximately 5 g of the homogenized sediment into a glass centrifuge tube.
2. Extraction
-
Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol to the centrifuge tube containing the sediment.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the sediment from the solvent.
-
Carefully decant the supernatant (the solvent extract) into a clean glass vial.
-
Repeat the extraction process (steps 2.1-2.4) two more times with fresh solvent, combining all the extracts.
3. Extract Concentration and Solvent Exchange
-
Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in 5 mL of hexane. This step prepares the sample for cleanup by SPE.
4. Solid Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of hexane through the cartridge. Do not allow the cartridge to go dry.
-
Load the 5 mL hexane extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elute the this compound from the cartridge with 10 mL of a 1:1 (v/v) mixture of ethyl acetate and hexane into a clean collection tube.
5. Final Concentration and Derivatization
-
Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add 100 µL of the derivatizing agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cool the sample to room temperature.
-
Adjust the final volume to 1 mL with hexane for GC-MS analysis.
6. GC-MS Analysis
-
Inject 1 µL of the derivatized extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for derivatized this compound.
-
Visualizations
Caption: Experimental workflow for this compound extraction from sediment.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. brjac.com.br [brjac.com.br]
- 3. youtube.com [youtube.com]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence and Distribution of UV Filters in Beach Sediments of the Southern Baltic Sea Coast [mdpi.com]
Minimizing matrix effects in LC-MS/MS analysis of homosalate in biological fluids
Welcome to the technical support center for the LC-MS/MS analysis of homosalate (B147027) in biological fluids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects when analyzing this compound in biological fluids like plasma and urine?
A1: Matrix effects in the LC-MS/MS analysis of this compound primarily stem from co-eluting endogenous components from the biological matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][2] Key interfering substances include phospholipids (B1166683) and proteins in plasma, and salts, urea, and other organic compounds in urine.[3][4] These substances can compete with this compound for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A2: A stable isotope-labeled internal standard, such as this compound-d4, is highly recommended because it has nearly identical chemical and physical properties to the non-labeled this compound.[5] This means it will behave similarly during sample preparation, chromatography, and ionization.[5] By co-eluting with this compound, the SIL-IS experiences the same degree of matrix-induced ion suppression or enhancement.[5] Using the ratio of the analyte signal to the SIL-IS signal for quantification effectively compensates for these variations, leading to more accurate and precise results.[5]
Q3: Which sample preparation technique is generally best for minimizing matrix effects for this compound in plasma?
A3: While the optimal technique can be matrix and method-dependent, solid-phase extraction (SPE) is often superior for complex matrices like plasma.[6][7] Techniques like HybridSPE have been shown to be highly effective at removing both proteins and phospholipids, which are major sources of matrix effects in plasma.[6] Protein precipitation is a simpler and faster method, but it is less effective at removing phospholipids, leading to greater potential for matrix interference.[6] Liquid-liquid extraction (LLE) can also be effective, but may require more extensive method development to optimize recovery and cleanliness.[3]
Q4: Can I inject diluted urine directly for this compound analysis?
A4: Direct injection of diluted urine is generally not recommended for sensitive quantification of this compound. Urine is a complex matrix with high and variable concentrations of salts and organic compounds that can cause significant ion suppression.[4] While simple to perform, this approach often leads to poor sensitivity and reproducibility.[4] Sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are advised to remove interfering components and concentrate the analyte before injection.[3][5] An online SPE-LC-MS/MS setup is a highly effective approach for analyzing urinary metabolites of this compound, as it automates the cleanup and enrichment process.[8]
Q5: What are typical LC-MS/MS parameters for this compound analysis?
A5: this compound is typically analyzed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of formic acid (e.g., 0.05-0.1%) to aid in protonation for positive ion mode electrospray ionization (ESI).[9] The multiple reaction monitoring (MRM) transition for this compound is commonly m/z 263.2 → 139.0.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Ensure mobile phase pH is compatible with the column chemistry to prevent silica (B1680970) dissolution.[10] |
| Inappropriate Injection Solvent | The injection solvent should be weaker than or match the initial mobile phase composition. A stronger solvent can cause peak distortion. Reconstitute the final extract in the initial mobile phase. |
| Secondary Interactions with Column | This compound's silanol (B1196071) interactions can cause tailing. Use a column with end-capping or a mobile phase with a competitive additive. Operating at a slightly elevated column temperature can also improve peak shape. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.[10] |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | Improve sample cleanup. Switch from protein precipitation to a more rigorous method like SPE. Optimize chromatographic separation to move this compound away from regions of high matrix interference.[3] |
| Suboptimal MS Source Parameters | Optimize ion source parameters (e.g., gas flows, temperature, voltages) by infusing a standard solution of this compound.[11] |
| Inefficient Extraction Recovery | Re-evaluate the sample preparation method. For LLE, adjust the pH and solvent choice. For SPE, ensure the correct sorbent, wash, and elution solvents are used.[3] |
| Analyte Degradation | Ensure samples are stored properly (e.g., protected from light, at low temperatures) and that the analytical workflow does not introduce degradation. |
Issue 3: High Signal Variability and Poor Reproducibility
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for sample-to-sample variations in ion suppression or enhancement.[5] |
| Sample Preparation Variability | Automate the sample preparation process if possible. Ensure precise and consistent execution of each step (e.g., pipetting volumes, vortexing times). |
| Carryover | Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject blank samples after high-concentration samples to check for carryover.[10] |
| LC System Instability | Check for pump pressure fluctuations, leaks, or inconsistent gradient delivery. Ensure the mobile phase is properly degassed.[10] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the analysis of this compound and the effectiveness of different sample preparation techniques in minimizing matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal from Plasma
Data adapted from a study on general biological sample analysis, demonstrating the efficiency of different techniques in removing a key source of matrix effects. Lower phospholipid levels indicate a cleaner extract and reduced potential for ion suppression.
| Sample Preparation Method | Relative Phospholipid Abundance (%) |
| Protein Precipitation (PPT) | 100 |
| Solid-Phase Extraction (SPE) | ~40 |
| HybridSPE | < 5 |
Table 2: Recovery and Matrix Effect Data for this compound Metabolites in Urine using Online SPE-LC-MS/MS
Data from a study on the analysis of this compound metabolites in human urine.[12]
| Analyte | Mean Relative Recovery (%) |
| This compound Metabolite 1 | 96 |
| This compound Metabolite 2 | 93-107 |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol is a rapid and simple method for preparing plasma samples.
-
Sample Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of this compound-d4 working solution to each plasma sample.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation/Filtration: Centrifuge or filter the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol provides a cleaner extract compared to protein precipitation, though it is more labor-intensive. A generic reversed-phase SPE protocol is described.
-
Sample Pre-treatment: Dilute 500 µL of plasma with an equal volume of 2% phosphoric acid in water. Add the internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows and Relationships
Caption: Plasma sample preparation workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of urinary metabolites of the UV filter this compound by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Homosalate in Sunscreen Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of homosalate (B147027) photostability in sunscreen formulations.
Frequently Asked Questions (FAQs)
Q1: Is this compound photostable on its own?
A1: this compound is considered to have favorable photophysical characteristics. Upon absorbing UVB radiation, it primarily dissipates the energy as heat through a rapid process called excited state intramolecular proton transfer (ESIPT).[1] This mechanism contributes to its inherent photostability. However, the overall photostability of a sunscreen formulation containing this compound is highly dependent on the other ingredients it is combined with.[2][3] While some sources state it degrades under prolonged sun exposure, it is also effectively used to dissolve and stabilize other UV filters, such as avobenzone (B1665848).[3]
Q2: What are common photostabilizers used with this compound?
A2: Common photostabilizers used in formulations containing this compound to enhance the stability of other UV filters like avobenzone include Octocrylene, Ethylhexyl Methoxycrylene, and Diethylhexyl Syringylidenemalonate.[4][5] Antioxidants can also improve the photostability of UV filters.[6]
Q3: How does this compound help stabilize other UV filters like avobenzone?
A3: this compound acts as an excellent solvent for solid, crystalline UV filters such as avobenzone, ensuring they are uniformly dispersed within the formulation.[3] This improved solubilization enhances the overall stability and efficacy of the sunscreen. Additionally, certain stabilizers in the formulation can work synergistically with this compound to protect more photolabile filters from degradation.[7]
Q4: What are the primary photodegradation pathways for salicylates like this compound?
A4: The primary photoprotective mechanism for this compound is excited state intramolecular proton transfer (ESIPT).[1] Upon UV excitation, a proton is transferred within the molecule, allowing for the rapid and non-radiative dissipation of absorbed energy as heat. This process is highly efficient and minimizes the likelihood of degradative photochemical reactions.
Quantitative Data on Photostability Improvement
The following table summarizes the in-vitro photostability of a sunscreen formulation containing 10% this compound, 5% octyl salicylate, and 2% avobenzone, with and without the addition of various photostabilizers (2%). The data is presented as the percentage of avobenzone remaining after a defined period of UV irradiation, illustrating the efficacy of different stabilizers in preventing photodegradation.
| Photostabilizer (2%) | % Avobenzone Remaining (Post-Irradiation) |
| None (Control) | ~60% |
| Octocrylene | ~85% |
| Ethylhexyl Methoxycrylene | ~90% |
| Diethylhexyl Syringylidenemalonate | ~95% |
| 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP) | ~98% |
Note: The data presented is illustrative based on graphical representations from a study by Chaudhuri et al. and is intended for comparative purposes.[5]
Experimental Protocols
Method 1: In Vitro Photostability by UV-Vis Spectroscopy
This protocol outlines the measurement of changes in UV absorbance of a sunscreen film before and after controlled UV irradiation.
1. Materials and Equipment:
- UV-Vis Spectrophotometer with an integrating sphere
- Solar simulator with a controlled UV output (e.g., Xenon arc lamp)
- Roughened polymethylmethacrylate (PMMA) plates
- Positive displacement pipette or syringe
- Gloved finger or finger cot for spreading
- Analytical balance
2. Procedure:
- Sample Application: Accurately weigh and apply the sunscreen formulation to the PMMA plate at a concentration of 1.0 mg/cm².
- Spreading: Spread the product evenly across the entire surface of the plate using a gloved finger to create a uniform film.
- Drying: Allow the film to dry for at least 30 minutes in the dark at a controlled temperature (e.g., 35°C).[2]
- Initial Absorbance Measurement (Pre-irradiation): Place the plate in the UV-Vis spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.
- UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be relevant to the product's intended use (e.g., a proportion of the labeled SPF).
- Final Absorbance Measurement (Post-irradiation): After irradiation, remeasure the absorbance spectrum of the sample under the same conditions as the initial measurement.
- Calculation of Photostability: Calculate the change in the area under the curve (AUC) for the UVA and UVB regions before and after irradiation to determine the percentage of photodegradation.
Method 2: In Vitro Photostability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a quantitative analysis of the concentration of this compound and other UV filters before and after UV irradiation.
1. Materials and Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical column suitable for the separation of UV filters (e.g., C18 column)
- Solar simulator
- PMMA plates
- Extraction solvent (e.g., methanol, acetonitrile)
- Sonication bath
- Syringe filters (0.45 µm)
- Analytical standards of this compound and other relevant UV filters
2. Procedure:
- Sample Preparation and Irradiation:
- Prepare two sets of sunscreen films on PMMA plates as described in the UV-Vis Spectroscopy protocol.
- Keep one set as the non-irradiated control.
- Expose the second set to a controlled dose of UV radiation.
- Extraction:
- Place each irradiated and non-irradiated plate into a separate beaker containing a known volume of extraction solvent.
- Use sonication to ensure the complete dissolution of the sunscreen film and extraction of the UV filters.
- Sample Preparation for HPLC:
- Dilute the extracts to a concentration that falls within the linear range of the calibration curve.
- Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.
- HPLC Analysis:
- Inject the prepared samples into the HPLC system.
- Run the analysis using a validated method for the separation and quantification of the UV filters of interest.
- Quantification:
- Prepare a calibration curve using at least five concentrations of the analytical standards.
- Determine the concentration of this compound and other UV filters in the irradiated and non-irradiated samples by comparing their peak areas to the calibration curve.
- Calculation of Photodegradation: Calculate the percentage of degradation for each UV filter by comparing its concentration in the irradiated sample to the non-irradiated control.
Troubleshooting Guides
UV-Vis Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Absorbance Readings | - Non-uniform film thickness.- Incomplete drying of the film.- Instrument instability. | - Ensure precise application and even spreading of the sunscreen.- Allow for adequate and consistent drying time in a controlled environment.- Perform instrument calibration and baseline correction. |
| High Variability Between Replicates | - Inconsistent sample application.- Variations in the PMMA plate surface. | - Use a positive displacement pipette for accurate application.- Use plates from the same batch and inspect for any surface defects. |
| Unexpectedly High Photodegradation | - Incorrect irradiation dose.- Thermal degradation due to heat from the lamp. | - Calibrate the solar simulator to deliver the correct UV dose.- Ensure the sample plate is adequately cooled during irradiation. |
| Negative Absorbance Values | - Incorrect blanking/referencing. | - Use a clean, untreated PMMA plate as a blank reference. |
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation.- Incompatible mobile phase.- Sample overload. | - Replace the analytical column.- Adjust the mobile phase composition (e.g., pH, solvent ratio).- Dilute the sample to a lower concentration. |
| Shifting Retention Times | - Changes in mobile phase composition.- Fluctuation in column temperature.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and ensure consistent flow rate. |
| Low Recovery of UV Filters | - Incomplete extraction from the PMMA plate.- Adsorption of analytes to the filter or vial. | - Increase sonication time or use a stronger extraction solvent.- Use low-binding filters and vials. |
| Ghost Peaks | - Contamination in the mobile phase or injector. | - Use high-purity solvents and flush the injector and system. |
Visualizations
Caption: Workflow for in vitro photostability testing using UV-Vis Spectroscopy.
Caption: Workflow for in vitro photostability testing using HPLC.
References
- 1. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. This compound in Personal Care Products - Periodical [periodical.knowde.com]
- 4. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of a photostabilizer having built-in antioxidant functionality and its utility in obtaining broad-spectrum sunscreen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homosalate-Induced Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with homosalate-induced cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is multifactorial, primarily involving the induction of oxidative stress, mitochondrial dysfunction, and genotoxicity.[1][2] Studies have shown that This compound (B147027) can lead to an increase in intracellular reactive oxygen species (ROS), which can damage cellular components.[3] This is often linked to mitochondrial impairment, including depolarization of the mitochondrial membrane.[3] Furthermore, this compound has been observed to be genotoxic, causing DNA damage and micronucleus formation in cell lines such as human breast cancer cells (MCF-7).[2][4] Some studies also indicate that this compound can modulate signaling pathways like PI3K/AKT and MAPK, which are involved in cell survival and proliferation.[3][5][6]
Q2: At what concentrations does this compound typically become cytotoxic?
A2: The cytotoxic concentrations of this compound can vary depending on the cell line and the duration of exposure. For instance, in MCF-7 human breast cancer cells, dose-dependent effects on cell viability have been observed, with significant cytotoxicity occurring at concentrations above 1000 µM.[1][2] In human trophoblast cells (HTR8/SVneo), a dose-dependent decrease in proliferative activity has also been noted.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the appropriate concentration range for your studies.
Q3: How can I reduce or mitigate this compound-induced cytotoxicity in my experiments?
A3: Mitigating this compound's cytotoxic effects can be crucial for studying its other biological activities. One effective strategy is the co-treatment with antioxidants. N-acetyl-L-cysteine (NAC), a glutathione (B108866) precursor, has been shown to restore cell proliferation that was suppressed by this compound, suggesting that it counteracts the effects of oxidative stress.[3][7][8][9][10] Other potential strategies include optimizing the concentration of this compound to the lowest effective dose and minimizing the exposure time.
Q4: Can this compound's solvent, such as DMSO, contribute to cytotoxicity?
A4: Yes, the solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can exert cytotoxic effects, especially at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5%, though some are sensitive to concentrations as low as 0.1%.[11] It is essential to keep the final DMSO concentration in your cell culture medium as low as possible and consistent across all experimental and control groups.[11][12][13] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[12]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in this compound-Treated Wells
| Observation | Potential Cause | Recommended Solution |
| High cytotoxicity at low this compound concentrations | Cell line hypersensitivity: Some cell lines may be particularly sensitive to this compound. | Perform a preliminary dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is below 0.5% and ideally below 0.1%.[11] Include a vehicle control with the same DMSO concentration. | |
| Compound precipitation: this compound may precipitate out of the culture medium, and these precipitates can be cytotoxic. | Visually inspect the wells for any precipitate. Prepare this compound dilutions in pre-warmed media and consider serial dilutions to avoid "solvent shock".[14][15] | |
| Inconsistent results between experiments | Variability in cell health or passage number: Cells at high passage numbers or in poor health can be more susceptible to chemical-induced stress. | Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase before treatment. |
| Inconsistent incubation times: The duration of this compound exposure can significantly impact cytotoxicity. | Standardize all incubation times for cell seeding, compound treatment, and assay development. |
Issue 2: Assay Interference and Artifacts
| Observation | Potential Cause | Recommended Solution |
| High background in fluorescence-based assays | Autofluorescence of this compound: Some compounds can inherently fluoresce at the excitation/emission wavelengths of the assay dye. | Run a control with this compound in cell-free media to check for autofluorescence. If significant, consider using an alternative assay with a different detection method (e.g., colorimetric or luminescent). |
| Interference with fluorescent probes: this compound may interact with the fluorescent dyes used in cytotoxicity or ROS assays.[16][17] | Test for interference by adding this compound to the assay system in the absence of cells. | |
| Low signal or unexpected results in MTT assays | Inhibition of cellular reductases: this compound might interfere with the mitochondrial reductases responsible for converting MTT to formazan (B1609692). | Consider using an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay). |
| Precipitation of formazan: Insoluble formazan crystals may not fully dissolve, leading to inaccurate readings. | Ensure complete solubilization of the formazan crystals by using an appropriate solubilizing agent and sufficient mixing. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in MCF-7 Cells
| Concentration (µM) | Exposure Time | % Cell Viability (MTT Assay) | Reference |
| 250 | 24 hours | Not specified | [2] |
| 500 | 24 hours | Not specified | [2] |
| 750 | 24 hours | Significant decrease | [2] |
| 1000 | 24 hours | Significant decrease | [2] |
| 1500 | 24 hours | Not specified | [2] |
| 2000 | 24 hours | ~43% | [2] |
Table 2: Genotoxicity of this compound in MCF-7 Cells
| Concentration (µM) | Exposure Time | Observation (Micronucleus Test) | Reference |
| 750 | 24 hours | Significant induction of micronucleus formation | [2] |
| 1000 | 24 hours | Significant induction of micronucleus formation | [2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm).
Protocol 3: Intracellular ROS Measurement
This protocol uses a fluorescent probe (e.g., DCFH-DA) to measure the levels of intracellular reactive oxygen species.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described previously. Include a positive control for ROS induction (e.g., H2O2).
-
Probe Loading: After the desired treatment time, remove the medium and wash the cells with warm PBS. Add the DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add PBS or a suitable buffer back to the wells and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity observations.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the cytotoxicity and genotoxicity of this compound in MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound aggravates the invasion of human trophoblast cells as well as regulates intracellular signaling pathways including PI3K/AKT and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advancezinctek.com [advancezinctek.com]
- 5. mdpi.com [mdpi.com]
- 6. The properties and toxicity assessment of homosalate_Chemicalbook [chemicalbook.com]
- 7. N-Acetyl-Cysteine supplementation lowers high homocysteine plasma levels and increases Glutathione synthesis in the trans-sulfuration pathway: Beneficial effects on several cardiovascular and neurodegenerative diseases | Italian Journal of Medicine [italjmed.org]
- 8. N-Acetylcysteine as an anti-oxidant and anti-inflammatory agent in decreasing histopathological damages and oxidative stress after mercury exposure in lung tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine attenuates oxidative stress and liver pathology in rats with non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Homosalate Removal from Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the efficiency of homosalate (B147027) removal in wastewater treatment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on this compound removal.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low this compound Removal Efficiency | Ineffective treatment method for the given water matrix. | - Method Selection: Re-evaluate the chosen treatment technology. For instance, biodegradation may be slow for recalcitrant this compound. Consider advanced oxidation processes (AOPs) or adsorption.[1] - Process Optimization: Key parameters may not be optimal. Systematically vary parameters such as pH, catalyst/adsorbent dosage, oxidant concentration, and reaction time to identify the optimal conditions for this compound degradation.[2][3] |
| Suboptimal experimental conditions. | - pH Adjustment: The solution pH significantly influences the efficiency of many AOPs. For Fenton-based processes, a lower pH is generally more effective.[3] - Catalyst/Adsorbent Loading: Insufficient catalyst or adsorbent surface area can limit the reaction rate. Gradually increase the loading and monitor the impact on removal efficiency. - Oxidant Concentration: In processes like ozonation or UV/H₂O₂, the oxidant dose is critical. Too low a dose will result in incomplete degradation, while an excessive dose can be costly and lead to unwanted byproducts.[2][4] | |
| Presence of interfering substances in the wastewater matrix. | - Water Matrix Analysis: Characterize the wastewater for the presence of organic and inorganic scavengers (e.g., carbonate, bicarbonate, dissolved organic matter) that can compete for reactive oxygen species in AOPs. - Pre-treatment: Consider a pre-treatment step, such as coagulation-flocculation or filtration, to remove interfering substances before the primary treatment. | |
| Inconsistent Experimental Results | Variability in wastewater composition. | - Sample Homogenization: Ensure that wastewater samples are well-mixed before each experiment to guarantee homogeneity. - Synthetic Wastewater: For initial mechanism and optimization studies, consider using synthetic wastewater with a known concentration of this compound to eliminate variability from complex matrices. |
| Fluctuations in experimental parameters. | - Parameter Control: Maintain tight control over all experimental parameters, including temperature, pH, mixing speed, and light intensity (for photocatalysis). Use calibrated instruments for all measurements. | |
| Degradation of analytical standards or reagents. | - Reagent & Standard Quality: Use high-purity reagents and analytical standards. Store them according to the manufacturer's instructions to prevent degradation. Regularly prepare fresh stock solutions. | |
| Difficulty in Regenerating Adsorbents | Strong adsorbate-adsorbent interactions. | - Solvent Selection: The choice of eluent is crucial for effective regeneration. Organic solvents like ethanol (B145695) or methanol, or solutions of acids or bases (e.g., NaOH, HNO₃), can be effective for desorbing organic contaminants.[5][6] The selection depends on the nature of the adsorbent and the adsorbate. - Thermal Regeneration: For robust adsorbents like activated carbon, thermal regeneration can be a highly effective method to remove adsorbed organic compounds.[5] |
| Fouling of the adsorbent surface. | - Pre-treatment of Wastewater: To prevent fouling by suspended solids or macromolecules, pre-filter the wastewater before the adsorption step. - Combined Regeneration Methods: A combination of chemical washing followed by a thermal treatment can sometimes be more effective in restoring the adsorbent's capacity.[5] | |
| Formation of Unknown Degradation Byproducts | Incomplete mineralization of this compound. | - Analytical Identification: Employ advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the byproducts.[7][8][9] - Toxicity Assessment: Evaluate the potential toxicity of the identified byproducts to ensure that the treatment process is not generating more harmful compounds than the parent molecule. |
| Complex reaction pathways in AOPs. | - Mechanism Investigation: Conduct experiments with radical scavengers to identify the primary reactive oxygen species responsible for degradation (e.g., hydroxyl radicals, sulfate (B86663) radicals). This can provide insights into the degradation pathway.[10][11] - Adjusting Operating Conditions: Modifying operational parameters, such as the type of oxidant or catalyst, can alter the degradation pathway and potentially minimize the formation of undesirable byproducts. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the treatment of this compound in wastewater.
Q1: What are the most effective methods for removing this compound from wastewater?
A1: Several methods have shown promise for this compound removal. Advanced Oxidation Processes (AOPs), such as ozonation and photocatalysis, are highly effective in degrading the this compound molecule.[10][12] Adsorption using materials like activated carbon is also an effective method for its removal.[13] While biodegradation can occur, this compound is often considered recalcitrant, and biological treatment alone may not be sufficient for complete removal.[1]
Q2: How can I accurately measure the concentration of this compound in water samples?
A2: The most common and reliable analytical methods for quantifying this compound in water samples are High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).[14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[14] Sample preparation, often involving solid-phase extraction (SPE), is typically required to concentrate the analyte and remove interfering matrix components before instrumental analysis.[15]
Q3: What are the primary degradation byproducts of this compound during advanced oxidation processes?
A3: During AOPs, this compound can be transformed into various byproducts through reactions like hydroxylation, demethylation, and cleavage of the ester bond. Identified byproducts can include monochloro-homosalate and dichloro-homosalate in the presence of chlorine.[7] In oxidative processes, hydroxylated and carboxylated derivatives are also expected.[8][16] The specific byproducts formed depend on the AOP used and the reaction conditions.
Q4: What factors influence the efficiency of photocatalytic degradation of this compound?
A4: The efficiency of photocatalytic degradation is influenced by several factors, including:
-
Photocatalyst type and dosage: The choice of photocatalyst (e.g., TiO₂, ZnO) and its concentration are critical.
-
Light source and intensity: The wavelength and intensity of the light source must be appropriate for activating the photocatalyst.
-
pH of the solution: pH can affect the surface charge of the photocatalyst and the speciation of this compound.
-
Presence of dissolved oxygen: Oxygen acts as an electron scavenger, promoting the formation of reactive oxygen species.
-
Water matrix composition: The presence of organic matter and inorganic ions can scavenge reactive species and reduce efficiency.[17]
Q5: Is it possible to completely mineralize this compound to CO₂ and H₂O?
A5: Complete mineralization of this compound to carbon dioxide and water is achievable with AOPs under optimized conditions.[10][18] However, achieving complete mineralization can be energy-intensive and may not always be necessary if the primary degradation byproducts are non-toxic and biodegradable. The degree of mineralization depends on the treatment time, oxidant dosage, and the specific AOP employed.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound removal.
Table 1: Comparison of this compound Removal Efficiencies by Different Treatment Processes
| Treatment Process | This compound Removal Efficiency (%) | Key Experimental Conditions | Reference |
| Biodegradation (Microbial Consortia) | 60 - 80% | 12 days incubation period | [1] |
| Ozonation | >85% | Ozone dose of ~0.6 g O₃/g DOC | [19] |
| UV/H₂O₂ | >90% | Specific conditions not detailed | [11] |
| UV/PMS | ~86% | Specific conditions not detailed | [11] |
| Adsorption (Powdered Activated Carbon) | Up to 96% (in MBRs) | Part of a hybrid membrane bioreactor system | [20] |
Table 2: Kinetic Data for this compound Degradation
| Treatment Process | Rate Constant | Units | Notes | Reference |
| Reaction with Ozone | >10⁴ | M⁻¹s⁻¹ | For fast-reacting compounds at pH 7 | [19] |
| Chlorination | Follows zero-order reaction | - | Under specific experimental conditions | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound removal.
Protocol 1: Photocatalytic Degradation of this compound using TiO₂
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into deionized water or the wastewater matrix to achieve the desired initial concentration.
-
Photoreactor Setup: Use a batch photoreactor equipped with a UV lamp (e.g., mercury lamp) and a magnetic stirrer. The reactor should be made of a material transparent to UV light (e.g., quartz).
-
Catalyst Suspension: Add the desired amount of TiO₂ photocatalyst to the this compound solution. Stir the suspension in the dark for a specific period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Immediately filter the collected samples through a syringe filter (e.g., 0.22 µm) to remove the TiO₂ particles.
-
Analysis: Analyze the filtrate for the remaining this compound concentration using a suitable analytical method like HPLC-UV.
-
Data Analysis: Calculate the degradation efficiency at each time point and determine the reaction kinetics.
Protocol 2: Ozonation of this compound in a Bubble Column Reactor
-
Reactor Setup: Use a glass bubble column reactor filled with the this compound-containing water sample.
-
Ozone Generation: Generate ozone from pure oxygen using an ozone generator.
-
Ozonation: Bubble the ozone gas through the water sample at a constant flow rate.
-
Off-gas Treatment: Pass the off-gas through a potassium iodide (KI) solution to trap and quantify the unreacted ozone.
-
Sample Collection: Collect water samples from the reactor at specific time intervals.
-
Quenching of Residual Ozone: Immediately quench the residual ozone in the collected samples by adding a quenching agent, such as sodium thiosulfate.
-
Analysis: Measure the concentration of this compound in the quenched samples using an appropriate analytical technique (e.g., LC-MS/MS).
-
Data Analysis: Determine the removal efficiency of this compound as a function of ozonation time and calculate the ozone consumption.
Protocol 3: Adsorption of this compound onto Activated Carbon
-
Adsorbent Preparation: Wash the activated carbon with deionized water to remove any impurities and then dry it in an oven.
-
Batch Adsorption Experiments: In a series of flasks, add a fixed amount of activated carbon to a known volume of this compound solution with a specific initial concentration.
-
Equilibration: Place the flasks on a shaker and agitate them at a constant speed and temperature for a predetermined time to ensure equilibrium is reached.
-
Sample Separation: After equilibration, separate the activated carbon from the solution by filtration or centrifugation.
-
Analysis: Determine the final concentration of this compound in the supernatant.
-
Data Analysis: Calculate the amount of this compound adsorbed per unit mass of activated carbon and determine the adsorption isotherm by fitting the data to models like Langmuir or Freundlich.
Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: A simplified potential degradation pathway of this compound during advanced oxidation processes.
Caption: Experimental workflow for a typical photocatalytic degradation of this compound.
References
- 1. Microbial consortia degrade several widely used organic UV filters, but a number of hydrophobic filters remain recalcitrant to biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ozonation in Drinking Water Production at Lake Butoniga | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of urinary metabolites of the UV filter this compound by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Contaminant Removal Systems | De Nora [denora.com]
- 13. Innovative Adsorbents for Pollutant Removal: Exploring the Latest Research and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Elimination of organic micropollutants in a municipal wastewater treatment plant upgraded with a full-scale post-ozonation followed by sand filtration. [sonar.ch]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Addressing Homosalate Interference in Hormone Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from homosalate (B147027) in hormone receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with hormone receptor binding assays?
This compound is an organic compound commonly used as a UV filter in sunscreens and other personal care products.[1][2][3] It is a salicylate (B1505791) ester formed from salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol.[3] Its chemical structure allows it to interact with hormone receptors, leading to potential interference in binding assays. This interference can manifest as weak estrogenic, anti-androgenic, and anti-progestagenic activities.[4][5]
Q2: Which hormone receptors are affected by this compound?
In vitro studies have shown that this compound can interact with several steroid hormone receptors:
-
Estrogen Receptor (ER): There are conflicting reports on this compound's affinity for the estrogen receptor. Some studies have observed no direct affinity for ERα even at high concentrations[6], while others suggest it can activate the transcription of the estrogen receptor alpha (ERα).[7]
-
Androgen Receptor (AR): this compound has been shown to act as an antagonist to the androgen receptor.[4][5][8]
-
Progesterone (B1679170) Receptor (PR): this compound has also been found to be an antagonist towards the progesterone receptor.[4][5][8]
Q3: How can I differentiate between true hormonal activity of my test compound and interference from this compound?
Differentiating true activity from assay artifacts is crucial.[9][10] Here are a few strategies:
-
Use of Controls: Include this compound as a separate control in your assay to characterize its specific effects.
-
Orthogonal Assays: Employ a different type of assay to confirm your findings. For example, if you observe activity in a cell-based reporter assay, try to confirm it with a cell-free radioligand binding assay.
-
Structural Analogs: Test structural analogs of your compound of interest that are unlikely to have the same off-target effects as this compound.
-
Counter-screens: If you suspect interference, perform counter-screens against other receptors to assess the specificity of the observed effect.
Troubleshooting Guide
Issue 1: High Background Signal in Radioligand Binding Assay
High background noise can mask the specific binding signal, leading to inaccurate results.[11][12]
Possible Causes:
-
Non-specific Binding of this compound: this compound itself might be binding non-specifically to components of the assay, such as plasticware or filter membranes.
-
Radioligand Issues: The radioligand may be of poor quality or at too high a concentration.
-
Suboptimal Assay Conditions: Incorrect buffer composition, incubation time, or temperature can increase non-specific binding.[12]
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin - BSA) in your assay buffer to minimize non-specific binding.
-
Pre-treat Plates/Filters: Consider pre-treating your assay plates or filter mats to reduce the binding of hydrophobic compounds like this compound.
-
Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the optimal concentration of your radioligand.
-
Wash Steps: Increase the number and volume of wash steps to more effectively remove unbound radioligand and interfering compounds.
-
Run a "this compound Only" Control: Include wells with only this compound and the radioligand (no receptor) to quantify its contribution to the background signal.
Issue 2: Inconsistent Results in Reporter Gene Assays
Variability in reporter gene assays can be caused by several factors, including the test compound itself.
Possible Causes:
-
Cytotoxicity of this compound: At higher concentrations, this compound may be cytotoxic to the reporter cell line, leading to a decrease in signal that could be misinterpreted as antagonism.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might affect cell viability or reporter gene expression at the concentrations used.
-
Assay Interference: this compound might directly interfere with the reporter enzyme (e.g., luciferase), either inhibiting or enhancing its activity.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your reporter gene assay to determine the cytotoxic concentration of this compound. Ensure your experimental concentrations are below this level.
-
Solvent Control: Run a vehicle control with the same concentration of solvent used for this compound to account for any solvent-related effects.
-
Luciferase Interference Assay: To check for direct interference with the reporter, perform a cell-free luciferase assay by adding this compound directly to a solution containing luciferase and its substrate.
-
Optimize Incubation Time: Vary the incubation time of the cells with this compound to see if the effect is time-dependent, which might help differentiate between a specific receptor-mediated event and a non-specific effect.
Quantitative Data Summary
The following table summarizes the in vitro effects of this compound on various hormone receptors based on available data.
| Receptor | Assay Type | Species | Effect | IC50 / EC50 | Reference |
| Estrogen Receptor (ERα) | Receptor Binding Assay | Human (recombinant) | No affinity observed up to 100,000 nM | - | [6] |
| Androgen Receptor (AR) | Reporter Gene Assay | Human (MDA-kb2 cells) | Antagonist | 5.57 x 10⁻⁶ M | (Schreurs et al., 2002) |
| Androgen Receptor (AR) | Reporter Gene Assay | Human (293 HEK cells) | Antagonist | - | [8] |
| Progesterone Receptor (PR) | Reporter Gene Assay | Human (U2-OS cells) | Slight Antagonist | - | [6] |
| Progesterone Receptor (PR) | Reporter Gene Assay | Human (293 HEK cells) | Antagonist | - | [8] |
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor (ER)
This protocol is adapted from established methods for assessing the binding of a test compound to the estrogen receptor.[13][14][15]
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-Estradiol (Radioligand)
-
Unlabeled 17β-Estradiol (Competitor)
-
Test compound (e.g., this compound)
-
TEDG Buffer (Tris-HCl, EDTA, Dithiothreitol, Glycerol)
-
Assay Buffer
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as per established protocols.[13]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and uterine cytosol.
-
Non-specific Binding: Assay buffer, radioligand, a saturating concentration of unlabeled estradiol, and uterine cytosol.
-
Competitive Binding: Assay buffer, radioligand, uterine cytosol, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Androgen Receptor (AR) Transcriptional Activation Assay
This cell-based assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the androgen receptor.[16][17][18][19][20]
Materials:
-
A suitable cell line stably transfected with the human androgen receptor and an androgen-responsive reporter gene (e.g., luciferase), such as the 22Rv1/MMTV_GR-KO cell line.[16]
-
Cell culture medium and supplements.
-
Dihydrotestosterone (DHT) as a reference agonist.
-
A reference anti-androgen (e.g., bicalutamide).
-
Test compound (this compound).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of the test compound (this compound) and a vehicle control.
-
Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of DHT in the presence of varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Agonist Mode: Normalize the luciferase activity to the vehicle control and plot the fold induction against the concentration of the test compound to determine the EC50.
-
Antagonist Mode: Normalize the luciferase activity to the DHT-only control and plot the percentage of inhibition against the concentration of the test compound to determine the IC50.
-
Visualizations
Caption: Mechanism of this compound Interference.
Caption: Troubleshooting Decision Tree.
Caption: Modified Experimental Workflow.
References
- 1. safecosmetics.org [safecosmetics.org]
- 2. spflist.com [spflist.com]
- 3. This compound | C16H22O3 | CID 8362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Interaction of polycyclic musks and UV filters with the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR) in reporter gene bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. advancezinctek.com [advancezinctek.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Issues arising when interpreting results from an in vitro assay for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swordbio.com [swordbio.com]
- 12. benchchem.com [benchchem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. epa.gov [epa.gov]
- 16. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. oecd.org [oecd.org]
Technical Support Center: Mitigating the Environmental Persistence of Homosalate
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to addressing the environmental persistence of homosalate (B147027). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental endeavors.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary concerns regarding the environmental persistence of this compound?
A1: this compound is a common UV filter in sunscreens and personal care products.[1][2] Its widespread use leads to its release into aquatic environments through wastewater and recreational activities. Concerns regarding its environmental persistence stem from its potential to bioaccumulate in aquatic organisms and its suspected endocrine-disrupting properties.[1][3][4]
Q2: What are the main strategies being explored to mitigate the environmental persistence of this compound?
A2: The primary strategies focus on the degradation of this compound into less harmful compounds. These include:
-
Biodegradation: Utilizing microorganisms to break down the molecule.
-
Photodegradation: Using light energy, often in combination with a catalyst, to decompose the compound.
-
Advanced Oxidation Processes (AOPs): Employing highly reactive species, such as hydroxyl radicals, to oxidize this compound.
Biodegradation
Q3: Which microorganisms have shown potential for degrading this compound?
A3: Studies have shown that certain bacterial strains, particularly from the Pseudomonas genus, are capable of degrading this compound.[5][6] Microbial consortia from wastewater treatment plants have also demonstrated the ability to degrade this compound.[7]
Q4: What are the typical degradation products of this compound biodegradation?
A4: The initial and primary step in the biodegradation of this compound involves the cleavage of the ester bond, resulting in the formation of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol.[8] Further degradation of these intermediates can lead to complete mineralization.
Photodegradation & Advanced Oxidation Processes (AOPs)
Q5: How effective is direct photolysis for this compound degradation?
A5: this compound is relatively photostable, meaning direct degradation by sunlight (photolysis) is a slow process.[9] However, its degradation can be significantly enhanced by the presence of photosensitizers or through advanced oxidation processes.
Q6: What are Advanced Oxidation Processes (AOPs) and how are they applied to this compound?
A6: AOPs are a set of chemical treatment procedures designed to remove organic pollutants by oxidation through reactions with highly reactive hydroxyl radicals (•OH).[10] For this compound, common AOPs include UV/H₂O₂ and the Fenton process (Fe²⁺ + H₂O₂), which generate these radicals to break down the this compound molecule.[11][12]
Q7: What are the expected degradation products from AOPs?
A7: AOPs lead to the hydroxylation of the aromatic ring and cleavage of the ester bond, resulting in a variety of intermediate products.[13] Ultimately, with sufficient treatment time and oxidant concentration, complete mineralization to CO₂, water, and inorganic salts can be achieved. In chlorinated water, halogenated byproducts such as monochloro-homosalate and dichloro-homosalate can be formed.[9][14]
Troubleshooting Guides
Biodegradation Experiments
Q1: My microbial culture is not showing any significant degradation of this compound. What are the possible reasons?
A1:
-
Incorrect Microorganism: Ensure you are using a microbial strain or consortium known to degrade this compound. Not all microorganisms have the necessary enzymatic pathways.
-
Toxicity: High concentrations of this compound may be toxic to the microorganisms. Try lowering the initial concentration.
-
Nutrient Limitation: The growth medium may be lacking essential nutrients for microbial growth and metabolism. Check the composition of your mineral salt medium.
-
Acclimation Period: The microorganisms may require an acclimation period to induce the enzymes necessary for degradation. Extend the incubation time.
-
Sub-optimal Conditions: Check and optimize environmental parameters such as pH, temperature, and aeration, as these can significantly impact microbial activity.
Q2: I am having difficulty isolating this compound-degrading bacteria from environmental samples. What can I do?
A2:
-
Enrichment Culture: Use a selective enrichment technique by providing this compound as the sole carbon source in your culture medium. This will favor the growth of bacteria capable of utilizing it.
-
Sample Source: Collect samples from environments where this compound is likely to be present, such as wastewater treatment plant sludge or contaminated sediments.
-
Serial Dilution and Plating: After enrichment, use serial dilutions and plate on solid media containing this compound to isolate individual colonies.
-
Patience: The isolation of specific degrading strains can be a lengthy process requiring multiple rounds of enrichment and purification.
Photodegradation & AOP Experiments
Q3: The photodegradation rate of this compound in my experiment is very low. How can I improve it?
A3:
-
Light Source: Ensure your UV lamp has the appropriate wavelength and intensity for the chosen photocatalyst or for direct photolysis if applicable. The peak absorption of this compound is around 306 nm.[3]
-
Catalyst Loading: If using a photocatalyst like TiO₂, optimize the catalyst concentration. Too little catalyst will limit the reaction rate, while too much can lead to turbidity and light scattering, reducing efficiency.
-
Oxidant Concentration: In AOPs like UV/H₂O₂, the concentration of H₂O₂ is critical. Insufficient H₂O₂ will limit the generation of hydroxyl radicals, while excess H₂O₂ can act as a scavenger for these radicals, reducing the degradation rate.
-
pH: The pH of the solution can affect the surface charge of the photocatalyst and the generation of hydroxyl radicals. Optimize the pH for your specific system.
-
Reactor Design: Ensure efficient mixing and that the entire solution is being irradiated. The design of the photoreactor plays a crucial role in the overall efficiency.[9][14][15][16][17]
Q4: I am observing the formation of unexpected byproducts in my AOP experiment. What could be the cause?
A4:
-
Incomplete Mineralization: The reaction time or oxidant concentration may not be sufficient for complete degradation to CO₂ and H₂O, leading to the accumulation of intermediate products.
-
Reaction with Matrix Components: If you are using a complex matrix (e.g., wastewater), the hydroxyl radicals can react with other organic matter present, leading to a variety of byproducts.
-
Chlorine Presence: If your water source contains chlorine, you may be forming chlorinated byproducts of this compound.[9][14]
-
Analytical Method: Ensure your analytical method (e.g., GC-MS, LC-MS) is capable of identifying the expected and unexpected byproducts. Mass spectral libraries and fragmentation pattern analysis are crucial for identification.
Analytical & Quantitative Issues
Q5: I am having trouble with the HPLC analysis of this compound and its degradation products. What are some common issues?
A5:
-
Peak Tailing: This can be caused by interactions with active sites on the column. Consider using a different column, adjusting the mobile phase pH, or adding a competing base.
-
Poor Resolution: Optimize the mobile phase composition (e.g., the ratio of organic solvent to water) and the gradient profile to improve the separation of peaks.
-
Retention Time Drift: This can be due to changes in mobile phase composition, temperature fluctuations, or column degradation. Ensure consistent mobile phase preparation and use a column oven for temperature control.
-
Ghost Peaks: These can arise from contaminants in the mobile phase, sample, or from previous injections. Flush the system and use high-purity solvents.
Q6: My quantitative results for this compound degradation are not reproducible. What are the potential sources of error?
A6:
-
Sample Preparation: Inconsistent sample extraction or dilution can lead to significant variability. Ensure your sample preparation protocol is well-defined and followed precisely.
-
Instrument Calibration: Regularly calibrate your analytical instruments (e.g., HPLC, UV-Vis spectrophotometer) to ensure accuracy and linearity.
-
Standard Stability: The stability of your this compound and degradation product standards can affect the accuracy of your calibration curves. Store standards appropriately and prepare fresh solutions regularly.
-
Matrix Effects: Components in your sample matrix can interfere with the analysis, leading to signal enhancement or suppression. Use matrix-matched standards or internal standards to correct for these effects.
-
Inconsistent Reaction Conditions: Small variations in experimental parameters (e.g., temperature, light intensity, mixing speed) can impact the degradation rate. Carefully control all experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of this compound under various experimental conditions.
Table 1: Biodegradation of this compound
| Microorganism/Consortium | Initial Concentration | Incubation Time | Degradation Efficiency (%) | Reference |
| Wastewater Treatment Plant Sludge | Not Specified | 28 days | ~70% (inherently biodegradable) | |
| Activated Sludge (OECD 301F) | Not Specified | 60 days | 62% | |
| Synthetic Bacterial Consortium | 100 µg/mL | 12 days | 60-80% | [7] |
Table 2: Photodegradation and Advanced Oxidation Processes (AOPs) for this compound
| Process | Initial Concentration | Key Parameters | Degradation Efficiency (%) | Half-life | Reference |
| Hydrolysis (pH 7, 25°C) | Not Specified | - | Rapid | ~9 days | |
| UV/H₂O₂ | 100 µg/L | [H₂O₂] = 0.3 mM | >90% (for similar UV filters) | < 3 min (for similar UV filters) | [2] |
| Chlorination | Not Specified | Presence of free chlorine | Follows zero-order reaction | Not Specified | [9] |
Experimental Protocols & Methodologies
Protocol 1: Biodegradation of this compound using an Enriched Microbial Consortium
Objective: To assess the biodegradation of this compound by a microbial consortium enriched from activated sludge.
Methodology:
-
Enrichment of Microbial Consortium:
-
Collect activated sludge from a municipal wastewater treatment plant.
-
In a flask containing mineral salt medium, add a small amount of activated sludge and this compound as the sole carbon source (e.g., 50 mg/L).
-
Incubate at room temperature on a shaker for 2-4 weeks.
-
Periodically transfer a small volume of the culture to a fresh medium containing this compound to enrich for degrading microorganisms.
-
-
Biodegradation Assay:
-
In sterile flasks, add mineral salt medium and the enriched microbial consortium.
-
Spike the flasks with a known concentration of this compound (e.g., 10 mg/L).
-
Prepare a sterile control flask with the same medium and this compound concentration but without the microbial consortium to account for abiotic degradation.
-
Incubate the flasks under controlled conditions (e.g., 25°C, 150 rpm).
-
Collect samples at regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
-
Analysis:
-
Extract this compound from the collected samples using a suitable solvent (e.g., ethyl acetate).
-
Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculate the percentage of this compound degradation over time.
-
Protocol 2: Photodegradation of this compound using UV/H₂O₂
Objective: To evaluate the degradation of this compound using the UV/H₂O₂ advanced oxidation process.
Methodology:
-
Experimental Setup:
-
Use a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).
-
Prepare an aqueous solution of this compound with a known concentration (e.g., 10 mg/L).
-
-
Degradation Experiment:
-
Place the this compound solution in the photoreactor.
-
Add a predetermined concentration of hydrogen peroxide (H₂O₂) (e.g., 50 mg/L).
-
Turn on the UV lamp to initiate the reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
Collect samples at specific time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the collected samples by adding a quenching agent (e.g., sodium sulfite) to remove residual H₂O₂.
-
-
Analysis:
-
Analyze the concentration of this compound in the samples using HPLC-UV.
-
Identify degradation byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the degradation kinetics and efficiency.
-
Visualizations
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. mdpi.com [mdpi.com]
- 3. spflist.com [spflist.com]
- 4. UV Filters: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tecnoscientifica.com [tecnoscientifica.com]
- 7. Microbial consortia degrade several widely used organic UV filters, but a number of hydrophobic filters remain recalcitrant to biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. Continuous flow photocatalytic reactor for degradation of selected pollutants: Modeling, kinetics, mineralization rate, and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kiche.or.kr [kiche.or.kr]
- 13. mdpi.com [mdpi.com]
- 14. ijser.in [ijser.in]
- 15. mdpi.com [mdpi.com]
- 16. Modular annular photocatalytic membrane reactor for the degradation of micropollutants: Design and application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Franz Cell Parameters for Homosalate Skin Penetration Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of homosalate (B147027) skin penetration studies using Franz diffusion cells.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Franz cell experiment for this compound to ensure reproducibility?
A1: To ensure high reproducibility, meticulous control over several experimental parameters is essential. The most critical factors include:
-
Temperature: The temperature at the membrane surface should be maintained at approximately 32°C to mimic physiological skin conditions.[1][2] Consistent temperature regulation is crucial as it directly affects the diffusion process.[3][4]
-
Membrane Integrity and Type: The choice of membrane (e.g., human, porcine, or synthetic) and ensuring its integrity are vital.[1][2][4] Variations in membrane quality or preparation can be a significant source of variability.[1]
-
Receptor Fluid: The receptor fluid must act as a sink, meaning it should be able to dissolve at least 10 times the amount of this compound that is expected to permeate. For lipophilic compounds like this compound, hydroalcoholic solutions (e.g., PBS with ethanol) are often used to enhance solubility.[1][4][5] The fluid should be degassed to prevent air bubbles from forming under the membrane.[5]
-
Stirring Speed: The receptor chamber solution must be stirred consistently to ensure a uniform concentration and prevent the formation of an unstirred water layer at the membrane-fluid interface.[1][3]
-
Dose Application: The amount of the this compound-containing formulation applied to the membrane must be consistent and accurately measured for each cell.[5]
Q2: What type of membrane is considered the gold standard for this compound skin penetration studies?
A2: Dermatomed human skin explants are considered the gold standard for assessing the delivery of drugs and cosmetic ingredients from topical formulations.[1] However, due to ethical and availability issues, other membranes are frequently used. Porcine ear or dorsal skin is a common and accepted alternative as its permeability characteristics are similar to human skin.[4] Synthetic membranes can also be used, particularly for screening purposes and to eliminate biological variability, which helps in validating the experimental setup itself.[3][6]
Q3: How do I select an appropriate receptor fluid for a this compound study?
A3: this compound is a lipophilic compound. Therefore, an aqueous buffer like Phosphate-Buffered Saline (PBS) alone is generally not suitable as it will not provide adequate sink conditions. The receptor fluid's composition should be optimized to ensure the solubility of this compound. A common approach is to use a mixture of PBS and a solvent like ethanol (B145695) (e.g., 50:50 PBS:ethanol).[4][5] It's crucial to ensure that the chosen receptor fluid does not compromise the integrity of the skin membrane.[1]
Q4: What is the recommended temperature for the receptor fluid?
A4: While the skin surface temperature should be around 32°C, the receptor fluid is typically heated to 37°C to achieve this.[3] It is essential to validate the temperature at the membrane surface, as a temperature gradient will exist across the Franz cell apparatus.[3]
Q5: How can I verify the integrity of the skin membrane before and after the experiment?
A5: Skin membrane integrity can be assessed using several methods. Transepidermal Electrical Resistance (TEER) and Transepidermal Water Loss (TEWL) are common non-invasive techniques used before applying the formulation.[7] Post-experiment, the absorption of a reference compound can be measured to confirm the barrier was not compromised during the study.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate Franz cells (High Coefficient of Variation) | 1. Inconsistent membrane thickness or preparation. 2. Air bubbles trapped under the membrane. 3. Inconsistent dosing of the formulation. 4. Variable stirring speeds. 5. Fluctuations in temperature. | 1. Use a dermatoscope to ensure uniform skin thickness. Standardize skin preparation protocols. 2. Degas the receptor fluid. When mounting the membrane, ensure no bubbles are present. If bubbles form during the experiment, they must be carefully removed.[8] 3. Use a calibrated positive displacement pipette for accurate and consistent application.[5] 4. Ensure all magnetic stir bars are of the same size and the stirrer is set to a consistent, gentle speed.[2] 5. Validate the temperature control system to ensure stability across all cells.[3] |
| Low or no permeation of this compound detected | 1. Poor solubility of this compound in the receptor fluid (lack of sink conditions). 2. Formulation is not releasing the active ingredient. 3. Membrane integrity is compromised, or the membrane is too thick. 4. Analytical method is not sensitive enough. | 1. Increase the percentage of organic solvent (e.g., ethanol) in the receptor fluid to improve solubility.[4] 2. The formulation itself may be the rate-limiting step. This is a valid result, but consider testing a simpler solution of this compound as a positive control. The vehicle can significantly impact penetration.[9][10] 3. Check membrane integrity. Ensure the skin is properly prepared and not excessively thick. 4. Validate the analytical method (e.g., HPLC) to confirm it has a lower limit of quantitation sufficient to detect the expected concentrations of this compound.[10] |
| Unusually high or rapid permeation | 1. Compromised membrane integrity (e.g., punctures or scratches). 2. Leaking Franz cell assembly. 3. Evaporation from the donor chamber. | 1. Visually inspect membranes for damage before mounting. Perform a skin integrity test (e.g., TEER) prior to the experiment.[7] 2. Ensure the clamp provides a secure, leak-free seal between the donor and receptor chambers.[5] 3. Cover the donor chamber with parafilm or a lid to minimize evaporation.[5] |
| Formation of air bubbles in the receptor chamber during the experiment | 1. Receptor fluid was not adequately degassed. 2. Leak in the system introducing air. 3. Bubbles introduced during sampling. | 1. Degas the receptor fluid thoroughly before use by sonication or vacuum.[5] 2. Check all joints and seals for potential leaks. 3. When sampling, withdraw the aliquot slowly and carefully. If bubbles are introduced, they must be removed.[8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from literature for this compound skin penetration studies.
Table 1: In Vitro Dermal Absorption of this compound
| Study/Reference | Skin Type | Formulation | Dermal Absorption (% of Applied Dose) | Exposure Period (hours) |
| Finlayson, 2021 (cited in SCCS/1638/21)[11] | Human | 10% (w/w) in an oil/water-based formulation | 3.86 ± 1.43 | 24 |
| SCCS/1638/21 (derived value for MoS calculation)[11] | Human | 10% (w/w) in an oil/water-based formulation | 5.3 (mean + 1SD) | 24 |
Table 2: Recommended Franz Cell Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Membrane Surface Temperature | 32 ± 1 °C[1] | To mimic physiological skin conditions. |
| Receptor Fluid Temperature | Set to achieve 32°C at the membrane (often ~37°C)[3] | Accounts for heat loss through the apparatus. |
| Receptor Fluid Composition | Aqueous buffer with a solubility enhancer (e.g., PBS + 50% Ethanol)[4] | To ensure sink conditions for lipophilic this compound. |
| Stirring Speed | Gentle and consistent across all cells | To minimize the unstirred water layer and ensure homogeneity.[2] |
| Formulation Dose | 2 mg/cm²[11] | A finite dose relevant to typical sunscreen application. |
| Diffusion Surface Area | 0.5 to 2 cm²[1] | Standard range for Franz cell experiments. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Preparation of Receptor Fluid: Prepare a suitable volume of receptor fluid (e.g., PBS:Ethanol 50:50 v/v). Degas the fluid for at least 30 minutes using sonication or vacuum to prevent bubble formation.[5]
-
Franz Cell Assembly and Temperature Equilibration:
-
Clean all Franz cell components thoroughly.[8]
-
Place a small, Teflon-coated magnetic stir bar into each receptor chamber.
-
Fill the receptor chambers with the degassed receptor fluid, ensuring the sampling arm is also filled.
-
Connect the cells to a circulating water bath set to a temperature that maintains the membrane surface at 32°C (typically ~37°C).[3] Allow the system to equilibrate for at least 30 minutes.
-
-
Membrane Preparation and Mounting:
-
Excise human or porcine skin and prepare it to a uniform thickness using a dermatome.
-
Visually inspect the membrane for any defects.
-
Carefully mount the skin section onto the receptor chamber, ensuring the stratum corneum side faces up towards the donor chamber. Ensure there are no trapped air bubbles between the membrane and the receptor fluid.[8]
-
Secure the donor chamber on top of the membrane and clamp it firmly to create a leak-proof seal.[5]
-
-
Application of this compound Formulation:
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[5]
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
-
-
Data Calculation:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time to determine the permeation profile and calculate the steady-state flux (Jss).
-
Visualizations
Caption: Experimental workflow for a reproducible Franz cell skin penetration study.
Caption: Troubleshooting flowchart for high variability in Franz cell experiments.
References
- 1. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating Franz Cell Testing: A Complete Guide [tiogaresearch.com]
- 3. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alterlab.co.id [alterlab.co.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. norlab.com [norlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of anatomical site and topical formulation on skin penetration of sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Improving the signal-to-noise ratio for low-level detection of homosalate metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of homosalate (B147027) metabolites.
Troubleshooting Guides
Issue: Low or No Signal Detected for this compound Metabolites
Question: I am not detecting any this compound metabolites, or the signal is extremely low in my LC-MS analysis. What are the most common causes and how can I troubleshoot this?
Answer:
Low or no signal for this compound metabolites can stem from several factors throughout your experimental workflow. Here is a systematic approach to identify and resolve the issue.
Step 1: Isolate the Problem: LC, MS, or Sample?
To efficiently troubleshoot, first determine if the issue lies with the liquid chromatography (LC) system, the mass spectrometer (MS), or the sample preparation process. A logical workflow can help pinpoint the root cause.[1]
Caption: Troubleshooting workflow to isolate the source of low signal intensity.
Step 2: Troubleshooting the LC System
If the direct infusion experiment indicates an issue with the LC setup, consider the following:
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leaks, which can lead to pressure drops and inconsistent flow.[1]
-
Evaluate Chromatography: Poor peak shape, such as broad or tailing peaks, can diminish signal intensity. This may be due to:
-
Column Degradation: The analytical column may need to be replaced.[1]
-
Inappropriate Mobile Phase: The pH or organic content of the mobile phase may not be optimal for this compound metabolites.[1]
-
Unsuitable Column Chemistry: A different stationary phase might be necessary for better retention and peak shape.[1]
-
-
Injection Volume: Ensure the injection volume is appropriate. Injecting too little will result in a low signal, while overloading the column can lead to poor chromatography.[1]
Step 3: Troubleshooting the MS System
If the direct infusion of a standard fails to produce a strong signal, the problem likely lies within the mass spectrometer or the ion source.[1]
-
Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated.[1]
-
Optimize Ionization Parameters:
-
Ionization Mode: Test both positive and negative ion modes. While many drug metabolites are analyzed in positive ion mode, some this compound metabolites may ionize more efficiently in negative ion mode.
-
Source Parameters: Optimize settings such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[1]
-
-
Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise and a low signal-to-noise ratio.[1]
Step 4: Addressing Sample Preparation Issues
Ineffective sample preparation is a frequent cause of low signal intensity due to ion suppression and loss of the analyte.[1]
-
Improve Sample Cleanup: To combat ion suppression, it is crucial to remove interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are vital for cleaning up complex samples such as urine or plasma.[2] Online SPE, specifically with turbulent flow chromatography, has been shown to be effective for the analysis of this compound metabolites in urine.[3][4]
-
Metabolite Enrichment: Use techniques like SPE to concentrate the metabolites in your sample.[5]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, can help compensate for matrix effects and variations in sample processing.[2][6]
Issue: High Background Noise
Question: My chromatograms show high background noise, which is interfering with the detection of low-level this compound metabolites. What can I do to reduce it?
Answer:
High background noise can mask the signal of your target analytes. Here are some common causes and solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phases and samples.[7]
-
Contaminated LC System:
-
Matrix Effects: Co-eluting compounds from the sample matrix can contribute to high background noise.[7] Improve your sample cleanup procedures as described in the previous section.
-
Column Bleed: Ensure that your column is properly conditioned and that the mobile phase is compatible with the stationary phase to minimize column bleed.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound?
A1: The primary oxidative metabolites of this compound identified in human urine are 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid (HMS-CA) and 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate (3OH-HMS).[3][4] Both of these metabolites exist as cis- and trans-isomers.[3][4] this compound can also break down into salicylic (B10762653) acid.[9]
Caption: Simplified metabolic pathway of this compound.
Q2: What is the recommended analytical technique for detecting this compound metabolites at low levels?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound metabolites.[3][4] Specifically, online solid-phase extraction (SPE) coupled with LC-MS/MS provides an automated and sensitive approach for analyzing these metabolites in biological matrices like urine.[3][4] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can significantly enhance sensitivity and selectivity.[2]
Q3: How can I optimize my mass spectrometry parameters for this compound metabolite detection?
A3: Optimizing MS parameters is critical for achieving a good signal-to-noise ratio.
-
Ionization Source: Fine-tune the ionization source conditions, such as the nebulizing gas flow and temperature, to maximize the generation and transmission of gas-phase ions.[2]
-
Collision Energy: For MS/MS analysis, optimize the collision energy for each specific metabolite to ensure efficient fragmentation and the production of characteristic product ions.[10]
-
Mass Resolution: Higher mass resolution can help to separate the analyte signal from background interferences, though it may come at the cost of reduced signal intensity.[11] It is important to find a balance that provides sufficient selectivity without compromising sensitivity.
Q4: What are the expected limits of quantification (LOQs) for this compound metabolites?
A4: With an optimized online-SPE-LC-MS/MS method, it is possible to achieve low limits of quantification for this compound metabolites in human urine.
| Metabolite | Limit of Quantification (LOQ) |
| trans-HMS-CA | 0.02 - 0.04 µg/L |
| cis-HMS-CA | 0.02 - 0.04 µg/L |
| 3OH-trans-HMS | 0.02 - 0.04 µg/L |
| 3OH-cis-HMS | 0.02 - 0.04 µg/L |
| Data from a study using online-SPE-LC-MS/MS for the determination of this compound metabolites in human urine.[3] |
Experimental Protocols
Protocol: Online-SPE-LC-MS/MS for this compound Metabolite Analysis in Urine
This protocol is a generalized procedure based on published methods for the analysis of this compound metabolites.[3][4]
1. Sample Preparation
-
Enzymatic Hydrolysis: To account for conjugated metabolites, treat urine samples with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate (B86663) conjugates.
-
Internal Standard: Spike the samples with a known concentration of a stable isotope-labeled internal standard (e.g., deuterium-labeled HMS-CA) to correct for matrix effects and analytical variability.[3]
-
Centrifugation: Centrifuge the samples to pellet any precipitates.
2. Online Solid-Phase Extraction (SPE)
-
System: Utilize an online SPE system with a suitable SPE cartridge (e.g., a polymer-based sorbent). Turbulent flow chromatography can be employed for efficient sample cleanup and analyte enrichment.[3][4]
-
Loading: Inject the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an aqueous mobile phase to remove salts and other polar interferences.
-
Elution: Elute the retained this compound metabolites from the SPE cartridge onto the analytical LC column using the LC mobile phase gradient.
3. Liquid Chromatography (LC)
-
Column: Use a reversed-phase C18 column suitable for separating the isomers of the this compound metabolites.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A flow rate of 0.2 - 0.4 mL/min is commonly used.[12]
4. Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer is ideal for targeted quantification.[6]
-
Ionization: Use electrospray ionization (ESI), testing both positive and negative modes to determine the optimal polarity for each metabolite.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each metabolite and internal standard, define at least two specific precursor-to-product ion transitions for confident identification and quantification.
Caption: General experimental workflow for this compound metabolite analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of urinary metabolites of the UV filter this compound by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation | Metabolomics [ebi.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. spflist.com [spflist.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ENHANCED DETECTION AND ANNOTATION OF SMALL MOLECULES IN METABOLOMICS USING MOLECULAR NETWORK-ORIENTED PARAMETER OPTIMIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Analytical Methods for Homosalate and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods to differentiate between homosalate (B147027) and its isomers. This compound, a common UV filter in sunscreen and cosmetic products, exists as a mixture of cis and trans diastereomers, which exhibit different toxicokinetic profiles, making their individual assessment crucial.[1][2][3][4][5][6] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it important to differentiate between this compound isomers?
A1: this compound is commercially available as a mixture of cis and trans isomers.[7][8][9][10] Research has shown significant differences in the toxicokinetics of these isomers. For instance, the oral bioavailability of cis-homosalate is substantially lower than that of trans-homosalate.[2][4] Therefore, to accurately assess exposure and potential risks, it is essential to analyze the isomers separately.[1][2][3][5]
Q2: What are the primary analytical techniques for separating this compound isomers?
A2: The most common and effective techniques for the separation and quantification of this compound isomers are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed, particularly for the analysis of this compound metabolites in biological matrices.[2][3][5][12]
Q3: What are the typical retention times for this compound isomers in GC-MS?
A3: In Gas Chromatography, this compound typically presents as two distinct peaks corresponding to its isomers. For example, one study reported retention times of approximately 10.58 minutes and 10.93 minutes for the two isomers.[7]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate this compound isomers?
A4: Yes, NMR spectroscopy is a powerful tool for distinguishing between isomers based on differences in the chemical environment and spatial arrangement of their atoms.[13][14] It can be used to identify and characterize the cis and trans isomers of this compound.[4] A 1H NMR spectrum of this compound is available for reference.[15]
Q5: Are there known challenges in the chromatographic separation of this compound isomers?
A5: A significant challenge is the potential for co-elution with other sunscreen agents, such as Octisalate, where one of the this compound isomers may have a similar retention time.[11] Method development and optimization are crucial to achieve adequate separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its isomers.
Issue 1: Poor or No Separation of this compound Isomers in HPLC
-
Symptom: A single broad peak or two poorly resolved peaks are observed for this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | Use a C18 stationary phase, which is commonly reported for successful separation. A HALO® RP-Amide column has also been shown to be effective.[16][17] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. A common mobile phase is a mixture of ethanol, water, and acetic acid (e.g., 70:29.5:0.5 v/v/v).[17] For gradient elution, a mixture of water with formic acid and acetonitrile (B52724) with formic acid can be used.[8] |
| Suboptimal Flow Rate | Adjust the flow rate. A flow rate of 0.5 mL/min has been used successfully.[17] |
| Inadequate Temperature Control | Ensure consistent column temperature. Temperature fluctuations can affect retention times and peak shape. |
Issue 2: Co-elution of a this compound Isomer with Octisalate in HPLC
-
Symptom: One of the this compound isomer peaks overlaps with the Octisalate peak.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | Modify the mobile phase composition or gradient profile to improve selectivity. Consider using a different stationary phase chemistry. A proprietary isocratic method on a reverse-phase column has been shown to resolve these compounds.[11] |
| Sample Matrix Effects | Employ a robust sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering substances from the sample matrix.[7] |
Issue 3: Low Sensitivity or Poor Peak Shape in GC-MS Analysis
-
Symptom: Low signal-to-noise ratio, broad peaks, or tailing for this compound isomers.
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Injection Parameters | Optimize the injector temperature and injection volume. |
| Column Inactivity | Use a deactivated column and ensure the liner is clean and properly deactivated to prevent analyte adsorption. |
| Improper Temperature Program | Adjust the oven temperature program to ensure proper separation and elution of the isomers. |
| Matrix Interference | Utilize Solid Phase Extraction (SPE) for sample cleanup prior to GC-MS analysis to minimize matrix effects.[7] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Isomer Quantification
This protocol is based on a validated method for determining this compound content in sunscreen products.[8][10]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column.
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 1% Formic Acid |
| Gradient Program | A gradient elution program should be optimized for baseline separation of the isomers. A published method uses a gradient from 70% B to 0% B over 25 minutes.[10] |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 306 nm (maximum absorption for this compound)[8][10] |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Weigh approximately 1 g of the sunscreen sample into a 100 mL volumetric flask.
-
Add 0.5 mL of polysorbate-80 and 60 mL of acetonitrile.
-
Mix using a magnetic stirrer for 1 hour at 60°C.
-
Allow the solution to cool and then fill to the mark with acetonitrile.
-
Filter the solution.
-
Perform further dilutions as necessary to bring the concentration within the linear range of the calibration curve.[8]
Protocol 2: GC-MS Method for Identification of this compound Isomers
This protocol is based on methods used for identifying this compound and its by-products.[7][9]
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A suitable capillary column (e.g., DB-5ms).
2. Reagents:
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
3. GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow rate. |
| Ion Source Temperature | 230°C |
| Mass Range | m/z 50-500 |
4. Sample Preparation (using SPE):
-
Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analytes with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.[7]
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the analysis of this compound isomers using HPLC-UV.
Logical Relationship for Troubleshooting Poor Isomer Separation
Caption: Troubleshooting guide for poor separation of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Organic Synthesis, and Sensitive Analysis of a cis-Homosalate-Specific Exposure Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sunscreen drug product assay - Chromatography Forum [chromforum.org]
- 12. Determination of urinary metabolites of the UV filter this compound by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. youtube.com [youtube.com]
- 15. This compound(118-56-9) 1H NMR spectrum [chemicalbook.com]
- 16. mac-mod.com [mac-mod.com]
- 17. Determination of UV-filters in sunscreens by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulating High-SPF Sunscreens with Homosalate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the formulation of high-SPF sunscreens containing homosalate (B147027).
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound in a high-SPF sunscreen formulation?
A1: this compound serves two main purposes in high-SPF sunscreens. Firstly, it is a UVB filter that absorbs ultraviolet radiation in the 295-315 nm range, contributing to the overall Sun Protection Factor (SPF) of the product.[1][2][3] Secondly, it is an effective solvent for other solid organic UV filters, such as avobenzone, helping to keep them dissolved in the formulation and preventing crystallization.[4][5][6] Its liquid nature also contributes to a more lightweight and less greasy feel in the final product.[3]
Q2: What are the current regulatory limitations on the use of this compound?
A2: Regulatory restrictions for this compound are a significant challenge for global formulations. In the European Union , as of July 2025, this compound is restricted to a maximum concentration of 7.34% in face products (excluding propellant sprays).[7][8] For body sunscreens, the EU has moved to a maximum permitted concentration of 0.5%.[8] These restrictions are based on safety concerns regarding its potential as an endocrine disruptor.[8][9][10] In the United States , the FDA currently allows this compound in sunscreens at concentrations up to 15%; however, it is one of several UV filters for which the FDA has requested more safety data, and it is not currently designated as "Generally Recognized As Safe and Effective" (GRASE).[1][8][11]
Q3: Why is crystallization of other UV filters a concern when reducing or replacing this compound?
A3: Many highly effective UV filters, particularly UVA filters like avobenzone, are crystalline solids at room temperature. This compound acts as an excellent solubilizer for these filters, keeping them in a dissolved state within the sunscreen's oil phase.[4][5] If this compound is reduced or replaced with a less effective solvent, these solid filters can recrystallize over time or upon application to the skin.[12] This crystallization is a critical issue because only dissolved UV filters can effectively absorb UV radiation.[13] Crystallization leads to a significant drop in SPF performance, compromises the uniformity of sun protection, and can negatively impact the product's aesthetic feel.[12][13][14]
Q4: What are the photostability considerations when formulating with this compound?
A4: There are conflicting reports on the photostability of this compound.[5] Some research suggests it is relatively photostable, while other studies indicate it can degrade upon UV exposure, with one source noting a potential 10% loss of its protective ability within 45 minutes.[2][6] A key consideration is its interaction with other UV filters. For instance, it is often used with avobenzone, a potent UVA filter known for its photounstability.[15] While this compound can help solubilize avobenzone, the overall photostability of the final formulation must be rigorously tested to ensure the combination of filters provides consistent protection during sun exposure.
Q5: How does reducing this compound impact the sensory properties of a high-SPF sunscreen?
A5: High-SPF sunscreens often require a high concentration of UV filters, which can lead to undesirable sensory characteristics such as a thick, tacky, or greasy feel.[16][17] this compound is a liquid that can improve the texture of formulations.[3] When reducing or replacing this compound, formulators often need to use higher concentrations of other filters, including mineral filters like zinc oxide and titanium dioxide, to achieve the target SPF.[18] This can present a significant challenge in maintaining a cosmetically elegant product that consumers will apply willingly and consistently.[16]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental formulation of high-SPF sunscreens with this compound.
| Problem | Potential Causes | Recommended Solutions & Experimental Adjustments |
| Crystallization of solid UV filters (e.g., Avobenzone) observed during stability testing. | Insufficient solubilization due to low levels of this compound or other solvents. Inadequate heating during the manufacturing process. Interaction with other formulation components (e.g., metal oxides).[13][19] | 1. Optimize Solvent System: Introduce or increase the concentration of other effective solubilizers. Consider emollients with high polarity.[13] 2. Process Adjustment: Ensure the oil phase is heated to a temperature sufficient to completely dissolve all solid UV filters (e.g., >83°C for Avobenzone) and held at that temperature until fully solubilized before emulsification.[13] 3. Microscopic Analysis: Regularly use polarized light microscopy to check for crystal formation at various stages of development and during stability testing.[13] |
| In-vitro SPF results are lower than theoretically calculated. | UV filter crystallization (not visible to the naked eye). Poor film formation on the substrate. Incompatibility between UV filters. Photodegradation of UV filters during testing. | 1. Confirm Solubilization: Verify the absence of crystals via microscopy. 2. Evaluate Film Formers: Incorporate or change the film-forming polymer to ensure a more uniform and even application of the sunscreen on the test substrate.[14] 3. Photostability Testing: Conduct pre-irradiation of the sample according to standard protocols (e.g., ISO 24443) to assess the impact of UV exposure on SPF performance. Add photostabilizers like Octocrylene or specific antioxidants if needed.[6] |
| The formulation has a heavy, greasy, or tacky skin feel. | High concentration of total UV filters. Poor choice of emollients. High percentage of mineral UV filters used to compensate for reduced this compound. | 1. Emollient Selection: Introduce fast-spreading, low-viscosity emollients to improve the initial skin feel.[14] A combination of fast, medium, and slow-spreading oils can create a more balanced and pleasant sensory profile.[14] 2. Use of Sensory Modifiers: Incorporate ingredients like silica (B1680970) or starch derivatives to reduce tackiness and provide a matte finish. 3. Optimize UV Filter Combination: Explore combinations of high-efficiency organic UV filters to reduce the total concentration of actives needed to achieve the target SPF. |
| Phase separation or viscosity changes during stability testing at elevated temperatures. | Emulsifier system is not robust enough for the high oil phase content. Incompatibility between the chosen emulsifier and the high concentration of UV filters. | 1. Re-evaluate Emulsifier System: The emulsifier must be able to handle a high internal (oil) phase percentage. Consider using polymeric emulsifiers or a combination of emulsifiers for enhanced stability.[20] 2. Adjust Phase Ratios: Experiment with slight modifications to the oil-to-water phase ratio. 3. Add Stabilizers: Incorporate appropriate rheology modifiers or stabilizers in the water phase to build viscosity and prevent coalescence.[14] |
Experimental Protocols
Protocol: Microscopic Evaluation of UV Filter Crystallization
This protocol provides a method for detecting the recrystallization of solid UV filters in a sunscreen formulation.
Objective: To visually assess the presence of crystalline UV filters in a sunscreen formulation over time and under different storage conditions.
Materials:
-
Sunscreen formulation samples
-
Glass microscope slides
-
Coverslips
-
Polarizing light microscope
-
Spatula or glass rod
-
Controlled temperature chambers (e.g., 5°C, 25°C, 40°C)
Methodology:
-
Initial Sample Preparation (T=0):
-
Immediately after the formulation is prepared and has cooled to room temperature, place a small, representative sample (approx. 10-20 mg) onto a clean glass microscope slide using a spatula.
-
Carefully place a coverslip over the sample, applying gentle pressure to create a thin, even layer. Avoid introducing air bubbles.
-
-
Microscopic Analysis:
-
Place the slide on the microscope stage.
-
Observe the sample under polarized light at various magnifications (e.g., 100x, 400x).
-
Dissolved, amorphous UV filters will not be visible or will appear as a uniform field. Crystalline structures will appear as bright, often needle-like or spiky shapes against a dark background.[13]
-
Capture representative images for documentation.
-
-
Stability Assessment:
-
Store aliquots of the sunscreen formulation in sealed containers under various conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), prepare new slides from the stored samples as described in Step 1.
-
Analyze the slides under the polarizing microscope as described in Step 2.
-
-
Data Interpretation:
-
Compare the images from the different time points and storage conditions to the initial T=0 sample.
-
The appearance of new crystalline structures indicates that recrystallization is occurring. Note the size, shape, and density of the crystals.
-
The presence of crystals suggests an issue with the solubilization capacity of the formulation, which will likely compromise SPF efficacy.[21][12]
-
Visualizations
Caption: Interplay of challenges in formulating high-SPF sunscreens with reduced this compound.
References
- 1. spflist.com [spflist.com]
- 2. UV Filter: this compound - Jane Yoo MD [janeyoomd.com]
- 3. specialchem.com [specialchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 6. This compound in Personal Care Products - Periodical [periodical.knowde.com]
- 7. obelis.net [obelis.net]
- 8. yadacosmetics.com [yadacosmetics.com]
- 9. coslaw.eu [coslaw.eu]
- 10. health.ec.europa.eu [health.ec.europa.eu]
- 11. ewg.org [ewg.org]
- 12. researchgate.net [researchgate.net]
- 13. crodabeauty.com [crodabeauty.com]
- 14. specialchem.com [specialchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Challenges in formulating natural sunscreen products [cosmeticsdesign.com]
- 17. Correlation between sensory and instrumental characterization of developed sunscreens containing grape seed extract and a commercial product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. specchemonline.com [specchemonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Challenges in Formulating Sunscreen Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recrystallization in different sunscreen formulations after cutaneous application - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the synergistic UV filtering effect of homosalate with other organic filters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the synergistic UV filtering effect of homosalate (B147027) with other organic filters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of sunscreen products containing this compound in combination with other organic UV filters.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| SYN-001 | Unexpectedly low in vitro SPF values in a this compound-Avobenzone combination. | 1. Photodegradation of Avobenzone (B1665848): Avobenzone is notoriously photounstable and can degrade upon UV exposure, reducing its UVA protection and overall SPF.[1][2][3] 2. Improper solubilization of Avobenzone: If Avobenzone is not fully dissolved, its efficacy will be compromised.[4] 3. Incorrect filter ratio: The synergistic effect is often dependent on the ratio of the filters.[5] | 1. Incorporate a photostabilizer: Add Octocrylene to the formulation. Octocrylene is known to photostabilize Avobenzone.[6][7] 2. Ensure complete solubilization: this compound acts as a good solvent for Avobenzone.[4][8][9][10] Ensure sufficient concentration of this compound and adequate mixing time at a slightly elevated temperature (e.g., 40-50°C) to facilitate dissolution. 3. Optimize filter ratios: Based on patent literature, a ratio of this compound to avobenzone between 2.8:1.0 and 4.3:1 may be a good starting point for synergy.[5] |
| SYN-002 | Phase separation or crystallization is observed in the formulation over time. | 1. Supersaturation of crystalline UV filters: Some organic UV filters are crystalline solids at room temperature and can recrystallize if the oil phase is saturated.[11] 2. Inadequate solvent capacity: The oil phase may not have sufficient solvent power to keep all filters dissolved, especially at lower temperatures. 3. Emulsion instability: The emulsifier system may not be robust enough to handle the high concentration of organic UV filters.[1][12] | 1. Leverage this compound's solvency: this compound is an excellent solvent for many solid organic UV filters.[4][10] Ensure its concentration is adequate to maintain the solubility of other filters. 2. Incorporate other emollients/solvents: Add other emollients with good solvent properties to the oil phase. 3. Optimize the emulsifier system: Re-evaluate the emulsifier type and concentration to ensure long-term stability of the emulsion. |
| SYN-003 | The final product has a greasy and undesirable sensory profile. | 1. High concentration of oil-soluble ingredients: A high load of organic UV filters, which are typically oil-soluble, can lead to a heavy, greasy feel.[12][13] 2. Choice of emollients: The emollients used in the formulation significantly impact the final skin feel. | 1. Incorporate sensory modifiers: Add ingredients like silicas or starches to reduce the greasy feel. 2. Select lighter emollients: Choose emollients with a lighter, drier skin feel to balance the greasiness of the UV filters. 3. Optimize the overall formulation: Consider using a water-in-oil emulsion for a potentially lighter sensory experience, though this can present its own stability challenges.[1] |
| SYN-004 | Inconsistent results in photostability testing. | 1. Non-uniform film application: Uneven application of the sunscreen onto the substrate (e.g., PMMA plate) will lead to variable UV exposure and inconsistent degradation results.[14] 2. Fluctuations in the UV source: The intensity of the UV lamp in the solar simulator may not be consistent over time. 3. Inaccurate sample extraction: Incomplete extraction of the UV filters from the substrate after irradiation will lead to erroneous quantification by HPLC.[6] | 1. Standardize film application: Use an automated or robotic system for applying the sunscreen to the substrate to ensure a uniform and reproducible film thickness.[14] 2. Calibrate the UV source: Regularly calibrate the solar simulator to ensure a consistent and known UV dose is delivered to the samples. 3. Optimize extraction procedure: Ensure the solvent used for extraction is appropriate for all UV filters and that the extraction process (e.g., sonication time) is sufficient to completely dissolve the film.[6][7] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of synergy between this compound and other organic UV filters?
This compound, primarily a UVB absorber, exhibits a synergistic effect with other organic filters through several mechanisms:
-
Enhanced Solubilization: this compound is an effective solvent for many solid organic UV filters, such as Avobenzone and Oxybenzone.[4][9][10] By keeping these filters dissolved and uniformly dispersed in the formulation, it ensures their optimal efficacy and prevents recrystallization, which would otherwise lead to a loss of UV protection.[4][11]
-
Broad-Spectrum Coverage: While this compound provides UVB protection (peak absorption at ~306 nm), combining it with UVA filters like Avobenzone allows for broad-spectrum protection.[8][9][15] This combination is essential for protecting against the full range of harmful UV radiation.
-
Potential for Photostabilization: While not a primary photostabilizer itself, by acting as a solvent, this compound can contribute to a more stable environment for photolabile filters. However, for significant photostabilization of filters like Avobenzone, it is crucial to include a dedicated photostabilizer like Octocrylene.[6][7]
2. How does the synergy between organic and inorganic filters work?
The combination of organic (like this compound) and inorganic (like Titanium Dioxide or Zinc Oxide) UV filters can lead to a synergistic increase in SPF.[16][17] The primary mechanism is the scattering effect of the inorganic particles. These particles increase the optical path length of photons within the sunscreen film, effectively giving the organic filters more opportunities to absorb the UV radiation.[17][18] This can lead to a higher SPF than the sum of the individual contributions of the filters.[17]
3. What are the regulatory limits for this compound concentration in sunscreens?
Regulatory limits for this compound vary by region. For instance:
-
United States: Up to 15%
-
European Union: Up to 10%[8]
It is crucial to consult the specific regulations for the target market when formulating products containing this compound.
4. Can this compound be used to stabilize Avobenzone?
While this compound is an excellent solvent for Avobenzone, it does not act as a photostabilizer in the same way that Octocrylene does.[4] Avobenzone's instability is due to its tendency to undergo keto-enol tautomerism upon UV absorption.[2][3] Octocrylene helps to stabilize Avobenzone by quenching the excited triplet state of the Avobenzone molecule.[3] Therefore, while this compound is beneficial for dissolving Avobenzone, it should be used in conjunction with a true photostabilizer like Octocrylene for optimal performance.[6][7]
Experimental Protocols
In Vitro SPF Determination (Adapted from ISO 23675)
This protocol provides a standardized method for the in vitro determination of the Sun Protection Factor (SPF).[14]
Materials:
-
Spectrophotometer with an integrating sphere[19]
-
Solar simulator
-
Positive and negative control sunscreen formulations
-
Automated sample application robot[14]
Methodology:
-
Substrate Preparation: Use PMMA plates with a specified roughness to mimic the skin's surface.
-
Sample Application: Apply the test formulation to the PMMA plate at a concentration of 1.3 mg/cm².[19] Use an automated robot to ensure a uniform and reproducible application.[14]
-
Drying: Allow the sample to dry for a defined period under controlled conditions.
-
Initial Spectrophotometric Measurement: Measure the absorbance of the sunscreen film from 290 nm to 400 nm using a spectrophotometer.[19]
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.
-
Final Spectrophotometric Measurement: After irradiation, repeat the spectrophotometric measurement.
-
SPF Calculation: The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum.[19]
Photostability Assessment
This protocol outlines a method for evaluating the photostability of a UV filter combination.
Materials:
-
Quartz plates
-
Solar simulator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Spectrophotometer
-
Appropriate solvent for extraction (e.g., isopropanol, methanol)
Methodology:
-
Sample Preparation: Apply a precise amount of the sunscreen formulation (e.g., 40 mg) onto a quartz plate and spread it to form a uniform film.[6][7]
-
Initial Analysis (Time 0): For the non-irradiated control, immediately dissolve the film in a known volume of solvent. Analyze the concentration of each UV filter using a validated HPLC method.[6][7] Also, measure the initial UV absorbance spectrum using a spectrophotometer.
-
UV Irradiation: Expose the prepared plates to a controlled dose of UVA/UVB radiation from a solar simulator for a specified duration (e.g., 120 minutes).
-
Post-Irradiation Analysis: After irradiation, dissolve the film in the same volume of solvent used for the control.
-
Quantification: Analyze the concentration of the remaining UV filters in the irradiated sample using HPLC.[6][7]
-
Data Analysis: Calculate the percentage of each UV filter remaining after irradiation. A higher percentage indicates greater photostability. The change in the UV absorbance spectrum can also be used as an indicator of photodegradation.
Visualizations
Caption: Workflow for In Vitro SPF Determination.
Caption: Conceptual pathways of photostabilization vs. photodegradation.
References
- 1. crodabeauty.com [crodabeauty.com]
- 2. researchgate.net [researchgate.net]
- 3. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. US9107843B2 - Sunscreen compositions having synergistic combination of UV filters - Google Patents [patents.google.com]
- 6. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spflist.com [spflist.com]
- 9. This compound in Personal Care Products - Periodical [periodical.knowde.com]
- 10. Photostability of the deprotonated forms of the UV filters this compound and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Institite of Personal Care Science Blog [personalcarescience.com.au]
- 13. specchemonline.com [specchemonline.com]
- 14. alsglobal.com [alsglobal.com]
- 15. Is this compound Safe for Sensitive Skin? Skincare Formulation Insights [elchemy.com]
- 16. The synergistic benefits of using organic and inorganic UV filters in sun care [cosmeticsbusiness.com]
- 17. Synergy effects between organic and inorganic UV filters in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Process improvements for the synthesis of high-purity homosalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of high-purity homosalate (B147027). It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and a summary of key process parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing high-purity this compound?
A1: The most prevalent and industrially suitable method for synthesizing high-purity this compound is the transesterification of a lower alkyl salicylate (B1505791) (such as methyl salicylate or ethyl salicylate) with 3,3,5-trimethylcyclohexanol (B90689).[1][2] This reaction is typically performed under alkaline catalysis, which has been shown to offer high conversion rates, operational simplicity, and is more environmentally friendly compared to acid-catalyzed esterification.[2]
Q2: What are the starting materials for this compound synthesis?
A2: The primary starting materials are a salicylic (B10762653) acid ester, most commonly methyl salicylate (wintergreen oil), and 3,3,5-trimethylcyclohexanol.[1][3] The 3,3,5-trimethylcyclohexanol itself can be prepared via the hydrogenation of isophorone.[4]
Q3: Which catalysts are effective for the transesterification reaction?
A3: A variety of alkaline catalysts are effective. These include inorganic bases like potassium carbonate, sodium hydroxide, and sodium phosphate, as well as solid super bases such as CaO-Al2O3.[1][2] The choice of catalyst can significantly impact reaction time and yield.[2] Phase transfer catalysts, like tetrabutylammonium (B224687) bromide, may also be used to improve the reaction rate.[1][5]
Q4: How is high-purity this compound isolated and purified from the reaction mixture?
A4: Following the reaction, high-purity this compound is typically isolated and purified using vacuum distillation (also referred to as underpressure distillation).[1][2] This method effectively separates the higher-boiling point this compound from unreacted starting materials, the lower-boiling alcohol byproduct (e.g., methanol), and other impurities.[2]
Q5: What analytical methods are used to determine the purity of synthesized this compound?
A5: The purity of this compound is primarily determined using gas chromatography (GC) and high-pressure liquid chromatography (HPLC).[1][6][7] These techniques can quantify the this compound content and identify the presence of any residual starting materials or byproducts.[2][8]
Q6: What are the potential impurities in synthesized this compound?
A6: Potential impurities include unreacted starting materials (salicylic acid or its ester and 3,3,5-trimethylcyclohexanol), byproducts from side reactions, and isomers of this compound (cis and trans).[4][9][10] The goal of process optimization is to minimize these impurities, with target levels for single impurities often below 0.1% and total impurities below 0.5%.[4]
Process Workflow and Parameter Influence
The following diagrams illustrate the general experimental workflow for this compound synthesis and the influence of key parameters on the reaction outcome.
Caption: General experimental workflow for the synthesis of high-purity this compound.
Caption: Logical relationships between key reaction parameters and performance metrics.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | 1. Insufficient Catalyst: The amount of catalyst may be too low to effectively drive the reaction. 2. Low Reaction Temperature: The temperature may not be high enough for the transesterification to proceed at an optimal rate.[2] 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion or equilibrium.[1] 4. Inefficient Removal of Byproduct: The lower alcohol byproduct (e.g., methanol) is not being effectively removed, inhibiting the forward reaction.[2] | 1. Increase the catalyst loading. Typical ranges are 0.1-10% of the limiting reactant's mass.[2] 2. Increase the reaction temperature within the optimal range (typically 120-180°C). Monitor for potential side reactions or discoloration at higher temperatures.[1][2] 3. Extend the reaction time and monitor the conversion of methyl salicylate by GC until it plateaus.[1][2] 4. Ensure the reaction setup allows for the continuous removal of the generated low-boiling point alcohol.[2] |
| Low Final Yield | 1. Low Conversion Rate: See above. 2. Product Loss During Purification: Significant loss of this compound may occur during vacuum distillation, especially if the vacuum is too high or the temperature is not well-controlled. 3. Mechanical Losses: Product loss during transfers, filtration, or other handling steps. | 1. Address the root causes of low conversion as detailed above. 2. Optimize the vacuum distillation process. Carefully control the vacuum level and heating mantle temperature to avoid bumping and carryover of the product into the receiving flask for waste.[1] 3. Ensure careful handling and quantitative transfers between vessels. |
| Low Purity (<99%) | 1. Incomplete Reaction: High levels of unreacted methyl salicylate and/or 3,3,5-trimethylcyclohexanol remain. 2. Inefficient Purification: The vacuum distillation is not effectively separating the product from impurities. 3. Side Reactions: High temperatures or inappropriate catalysts may lead to the formation of colored byproducts or other impurities.[2] | 1. Drive the reaction closer to completion by optimizing catalyst, temperature, and time. Using an excess of one reactant can also help.[1] 2. Improve the efficiency of the distillation column (e.g., by using a packed column) and carefully collect fractions to isolate the pure this compound. 3. Lower the reaction temperature if significant color formation is observed. Screen different alkaline catalysts to find one that minimizes byproduct formation.[2] |
| Dark/Colored Product | 1. High Reaction Temperature: Operating at temperatures above 180°C can lead to thermal degradation and the formation of colored impurities.[2] 2. Oxygen Presence: Air leaking into the reaction vessel at high temperatures can cause oxidation of phenolic compounds. 3. Catalyst-Induced Side Reactions: Some catalysts may promote side reactions that produce colored species. | 1. Reduce the reaction temperature. Most successful syntheses are reported between 120-180°C.[2] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. If color is an issue, consider screening alternative catalysts, such as solid bases, which can be easily filtered off and may be less prone to causing color-forming side reactions.[2] |
Quantitative Data Summary
The table below summarizes quantitative data from various reported synthesis protocols for this compound, highlighting the impact of different conditions on reaction outcomes.
| Ref. | Methyl Salicylate (g) | 3,3,5-Trimethylcyclohexanol (g) | Catalyst (g) | Co-Catalyst (g) | Temp (°C) | Time (h) | Conversion Rate (%) | Yield (%) | Purity (%) |
| [1] | 10.0 | 14.0 | K₂CO₃ (5.0) | - | 120-130 | 10 | 85.6 | 70.8 | >99 (GC) |
| [1][5] | 10.0 | 23.3 | K₂CO₃ (0.50) | Tetrabutylammonium bromide (0.1) | 180 | 13 | 97.2 | 81.1 | >99 (GC) |
| [1] | 10.0 | 18.7 | NaOH (0.20) | Potassium salicylate (0.1) | 160 | 8 | 94.8 | - | - |
| [2] | 10.0 | 17.0 | CaO-Al₂O₃ solid super base (0.7) | - | 150-160 | Overnight | 97.7 | 93 | - |
| [2] | 10.0 | 14.0 | CaCO₃ (0.20) | Tetrabutylammonium bromide (0.5) | 150-160 | 5.5 | 94.6 | 77.1 | - |
Experimental Protocols
Protocol 1: Alkali-Catalyzed Synthesis of this compound
This protocol is based on an efficient transesterification reaction using potassium carbonate and a phase transfer co-catalyst.[1][5]
Materials:
-
Methyl salicylate (10.0 g)
-
3,3,5-trimethylcyclohexanol (23.3 g)
-
Potassium carbonate (K₂CO₃), anhydrous (0.50 g)
-
Tetrabutylammonium bromide (0.1 g)
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser (for removal of methanol)
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a temperature probe, and a condenser.
-
Charging Reactants: To the flask, add methyl salicylate (10.0 g), 3,3,5-trimethylcyclohexanol (23.3 g), potassium carbonate (0.50 g), and tetrabutylammonium bromide (0.1 g).[5]
-
Reaction: Begin stirring the mixture and heat the flask to 180°C using a heating mantle.[5]
-
Monitoring: Maintain the reaction at 180°C for 13 hours. The reaction progress can be monitored by taking small aliquots and analyzing the conversion of methyl salicylate via Gas Chromatography (GC). The reaction is complete when the conversion rate is above 97%.[5]
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Purification: a. Reconfigure the apparatus for vacuum distillation. b. Apply vacuum and gently heat the mixture to distill off any unreacted starting materials and low-boiling point fractions. These can be collected and recycled if desired.[5] c. Increase the temperature to distill the this compound product. Collect the colorless, transparent liquid fraction corresponding to pure this compound.
-
Analysis: Analyze the final product for purity using GC or HPLC. The expected yield is approximately 14 g (81.1%), with a purity greater than 99%.[5]
Protocol 2: Purity Analysis by HPLC
This protocol provides a general framework for the HPLC analysis of this compound.
Materials & Equipment:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
HPLC system with a UV detector
-
C18 column
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 200 µg/mL.[6][7]
-
Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solution A (water + 0.1% formic acid) and Solution B (acetonitrile + 0.1% formic acid) is often used.[6]
-
Column: Standard C18 reversed-phase column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to the maximum absorption wavelength of this compound (around 306 nm).[6]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity is determined by the percentage of the main this compound peak area relative to the total area of all peaks in the chromatogram.
References
- 1. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105541634A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN105085273A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jhsci.ba [jhsci.ba]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Quantification of Homosalate: A Cross-Validation of GC-MS and LC-MS/MS Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of homosalate (B147027), a common UV filter in sunscreens and other personal care products, is crucial for safety, efficacy, and regulatory compliance. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). By presenting detailed experimental protocols and comparative performance data, this document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.
Methodology and Performance Comparison
Both GC-MS and LC-MS/MS are robust techniques for the quantification of this compound, each with its own set of advantages and considerations. A key difference lies in the sample preparation and the state of the analyte during analysis. GC-MS typically requires a derivatization step to increase the volatility of this compound, while LC-MS/MS can often analyze the compound directly in its native form.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 - 1.2 ng/L (in water)[1] | 0.4 - 0.6 ng/g (in placental tissue)[2] |
| 0.04 - 0.63 mg/g (in cosmetics)[3] | ||
| Limit of Quantification (LOQ) | 1.4 - 4.0 ng/L (in water)[1] | 1.3 - 2.0 ng/g (in placental tissue)[2] |
| 0.12 - 2.10 mg/g (in cosmetics)[3] | 0.02 - 0.04 µg/L (in urine)[4] | |
| Linearity Range | Not explicitly stated for this compound | 1 - 200 ng/mL (in sunscreen)[5] |
| Recovery | 88.4% - 103.6% (in cosmetics)[3] | 97% - 104% (in placental tissue)[2] |
| Derivatization | Typically required (e.g., silylation)[1] | Generally not required |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification
This protocol is a composite based on methodologies for the analysis of UV filters in environmental and cosmetic samples.
1. Sample Preparation and Extraction:
-
Cosmetics: Dissolve approximately 0.5 g of the cosmetic product in dichloromethane (B109758) in a 50 mL volumetric flask. Extract using ultrasonication for 15 minutes. Dilute an aliquot of the extract with dichloromethane before analysis.[3]
-
Water Samples: Adjust the pH of the water sample to 3-5. Perform solid-phase extraction (SPE) using Oasis HLB cartridges. Elute the analytes with a mixture of ethyl acetate (B1210297) and dichloromethane (1:1, v/v).[1]
2. Derivatization (Silylation):
Since this compound is a salicylate, a derivatization step is necessary to improve its volatility for GC-MS analysis.
-
To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6][7]
-
For the derivatization of this compound specifically, 100 µL of BSTFA can be used, reacting at 100°C for 100 minutes.[1]
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.[7]
-
Column: HP-5ms (30 m × 250 µm × 0.25 µm) or similar non-polar capillary column.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 290°C.[3] A study on chlorinated by-products used an initial temperature of 100°C (held for 1 min), ramped to 200°C at 15°C/min, then to 280°C at 15°C/min and held for 7 minutes.[8]
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Quantification
This protocol is a synthesis of methods developed for the analysis of this compound in biological and commercial products.
1. Sample Preparation and Extraction:
-
Placental Tissue: Homogenize the tissue sample. Perform liquid-liquid extraction with ethyl acetate. Centrifuge the sample to remove particulates.[2]
-
Urine: Perform enzymatic hydrolysis to account for conjugated metabolites. Utilize online solid-phase extraction (online-SPE) for sample cleanup and analyte enrichment.[4]
-
Sunscreens: Weigh a small amount of the sunscreen sample (e.g., 10 mg) and dissolve it in methanol (B129727). Vortex and centrifuge the mixture. Filter the supernatant before injection.[5]
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: An ExionLC AD system or equivalent.[5]
-
Column: A C18 reversed-phase column, such as a Phenomenex Luna Omega Polar C18 (100 Å, 3 µm, 100 mm x 4.6 mm).[5]
-
Mobile Phase: A gradient of methanol and water, often with an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization. For this compound, analysis is typically performed in negative ion mode.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTRAP 4500) operated in Multiple Reaction Monitoring (MRM) mode.[5]
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[5] For the analysis of a broader range of UV filters including this compound in placental tissue, Atmospheric Pressure Chemical Ionization (APCI) has also been successfully employed.[2]
Workflow Visualizations
To better illustrate the analytical processes, the following diagrams outline the general workflows for both GC-MS and LC-MS/MS.
References
- 1. [Determination of five representative ultraviolet filters in water by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, this compound, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of 13 sunscreen agents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative analysis of homosalate's estrogenic activity with bisphenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the estrogenic activity of the common UV filter, homosalate (B147027), and the well-characterized endocrine disruptor, bisphenol A (BPA). The following sections present quantitative data from in vitro assays, detailed experimental protocols for key methodologies, and visual representations of relevant biological pathways and workflows to support an objective analysis.
Data Presentation: In Vitro Estrogenic Activity
The following table summarizes key quantitative data on the estrogenic activity of this compound and bisphenol A from various in vitro studies. These values provide a basis for comparing their relative potencies in activating estrogenic pathways.
| Parameter | This compound | Bisphenol A (BPA) | 17β-Estradiol (E2) | Assay Type |
| EC50 | 1.56 µM[1][2] | ~1 µM (for max proliferation)[3] | ~1 nM[3] | MCF-7 Cell Proliferation |
| IC50 | No direct affinity up to 100 mM | 5 µM | 1.0 nM | Estrogen Receptor (ER) Competitive Binding |
| Receptor Activation | Activated ERα transcription[4][5] | Weak agonist for ERα and ERβ[6] | Potent agonist | Reporter Gene Assay |
| Cell Proliferation | Stimulated MCF-7 cell proliferation[2][7] | Increased MCF-7 cell proliferation at ≥ 10⁻⁶ M[3] | Potent stimulator | MCF-7 Cell Proliferation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
a. Cell Culture and Maintenance:
-
MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, 1% Penicillin-Streptomycin, 0.1 mM Non-Essential Amino Acids (NEAA), and 1 mM Sodium Pyruvate.[8]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
For experiments, cells are switched to a hormone-free medium (phenol red-free EMEM with charcoal-stripped FBS) for at least 72 hours to deplete endogenous hormones.[9]
b. Experimental Procedure:
-
Cells are seeded in 96-well plates at an appropriate density.
-
After a 24-hour attachment period, the medium is replaced with hormone-free medium containing various concentrations of the test compound (this compound or BPA), a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).
-
Cells are incubated for a period of 6 days, with media and test compounds replenished on day 3.
-
Cell proliferation is quantified using methods such as the Sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.[8][10]
c. Data Analysis:
-
The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the vehicle control.
-
The EC50 value, the concentration at which the compound induces a half-maximal proliferative response, is determined from the dose-response curve.
Yeast Two-Hybrid Assay for Estrogenic Activity
This assay utilizes genetically engineered yeast to detect ligand-dependent interaction between the human estrogen receptor (hER) and a coactivator protein.
a. Principle:
-
The yeast strain is engineered to express two hybrid proteins: one consisting of the hER ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and the other consisting of a coactivator protein (e.g., TIF2) fused to a transcription activation domain (AD).[11]
-
Binding of an estrogenic compound to the hER-LBD induces a conformational change that promotes its interaction with the coactivator.
-
This interaction brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase).[11][12]
b. Experimental Procedure:
-
Yeast cells co-transformed with the hER-LBD and coactivator plasmids are grown in a selective medium.[13]
-
The yeast culture is then exposed to various concentrations of the test compound.
-
After an incubation period, the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.[12][13]
c. Data Analysis:
-
The estrogenic activity is quantified by the level of reporter gene expression, which is proportional to the concentration of the test compound.
-
Results are often expressed as relative estrogenic potency compared to 17β-estradiol.
Estrogen Receptor (ER) Reporter Gene Assay
This assay employs mammalian cells transiently or stably transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).
a. Principle:
-
Cells (e.g., HEK293, MCF-7) are engineered to express the estrogen receptor (ERα or ERβ) and contain a reporter construct.
-
When an estrogenic compound binds to the ER, the complex binds to the ERE in the promoter region of the reporter gene, initiating transcription.
-
The expression of the reporter gene (e.g., luciferase) is then quantified as a measure of estrogenic activity.
b. Experimental Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.
-
Following an incubation period (typically 24 hours), the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
c. Data Analysis:
-
The fold induction of reporter gene activity is calculated relative to the vehicle control.
-
Dose-response curves are generated to determine the EC50 value for each compound.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of estrogenic activity.
Caption: Estrogen Receptor Signaling Pathway.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. us.typology.com [us.typology.com]
- 4. Indigo Biosciences Human Estrogen Receptor alpha (ERa, NR3A1) All-inclusive | Fisher Scientific [fishersci.com]
- 5. safecosmetics.org [safecosmetics.org]
- 6. benchchem.com [benchchem.com]
- 7. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. carltonlab.com [carltonlab.com]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Comparing the ecotoxicity of homosalate and its degradation byproducts
A Comparative Analysis for Researchers and Drug Development Professionals
The widespread use of the organic UV filter homosalate (B147027) in sunscreens and personal care products has led to its detection in aquatic environments, raising concerns about its potential ecological impact. This guide provides a comparative analysis of the ecotoxicity of homosalal and its primary degradation byproducts formed during chlorination, a common water treatment process. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the environmental safety of this compound.
Summary of Ecotoxicological Data
Quantitative ecotoxicity data for this compound and its chlorinated byproducts are summarized below. Data for the byproducts, monochloro-homosalate and dichloro-homosalate, are limited, highlighting a critical knowledge gap in the environmental risk assessment of this compound.
| Organism | Substance | Endpoint | Value | Exposure Duration | Reference |
| Green Algae (Pseudokirchneriella subcapitata) | This compound | 72-h NOEC (growth inhibition) | ≥ 8.9 µg/L | 72 hours | [1] |
| Crustacean (Daphnia magna) | This compound | 48-h EC50 (immobilization) | 3,550 - 4,270 µg/L | 48 hours | [1] |
| Coral (Acropora cervicornis) | This compound | 96-h EC10 | 629.9 µg/L | 96 hours | [2] |
| Onion Root (Allium cepa) | Chlorinated this compound Byproducts | Genotoxicity | Chromosomal aberrations observed | 24 and 48 hours | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.
This compound Degradation in Chlorinated Water
This protocol outlines the experimental setup for studying the degradation of this compound in the presence of free chlorine.
-
Objective: To identify the degradation byproducts of this compound in chlorinated water.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Simulate swimming pool water conditions with a controlled pH and free chlorine concentration.
-
Introduce a known concentration of this compound into the simulated chlorinated water.
-
Monitor the reaction over time using UV spectroscopy to track the degradation of this compound.
-
At specific time intervals, collect water samples.
-
Filter and acidify the collected samples.
-
Perform solid-phase extraction to concentrate the analytes.
-
Utilize gas chromatography with mass spectrometry (GC-MS) to identify the major transformation byproducts.[4]
-
Allium cepa Genotoxicity Assay for Chlorinated this compound Byproducts
This protocol details the Allium cepa (onion root) assay used to assess the genotoxic potential of this compound's chlorinated byproducts.[3]
-
Objective: To evaluate the genotoxic effects of chlorinated this compound byproducts on root meristem cells of Allium cepa.
-
Methodology:
-
Prepare solutions with varying concentrations of this compound (10, 30, and 50 ng/ml) and free chlorine (0.2, 0.4, and 0.6 mg/ml).[3]
-
Germinate healthy Allium cepa bulbs in distilled water until roots reach a length of 2-3 cm.
-
Expose the roots of the germinated bulbs to the prepared test solutions for 24 and 48 hours. A control group is maintained in distilled water.[3]
-
After the exposure period, fix the root tips in a suitable fixative (e.g., Carnoy's fixative).
-
Prepare microscope slides by squashing the root tips and staining with a chromosome-staining agent (e.g., aceto-orcein).
-
Examine the slides under a microscope to determine the mitotic index (the ratio of dividing cells to the total number of cells).
-
Score the cells for chromosomal aberrations, such as chromosome bridges, sticky chromosomes, and micronuclei, to assess genotoxicity.[3]
-
Signaling Pathway Perturbation
Recent studies suggest that this compound may exert its toxic effects through the modulation of specific signaling pathways. In the jellyfish Aurelia coerulea, this compound has been shown to act as an agonist for both the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) pathways, leading to delays in metamorphosis.[5] The PI3K/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including growth, proliferation, differentiation, and survival.
Caption: this compound's dual agonistic effect on PI3K and ERK pathways in Aurelia coerulea.
Further research is necessary to elucidate the precise mechanisms of interaction and to determine if this compound's degradation byproducts also affect these or other signaling pathways in a wider range of aquatic organisms. Understanding these molecular-level interactions is crucial for a comprehensive assessment of the environmental risks posed by this compound and its derivatives.
References
- 1. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. "Quantifying the Toxicological Effects of the Organic Uv Filters Avoben" by Samantha F. Buckley [nsuworks.nova.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Biomarker Validation for Human Exposure to Homosalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing human exposure to homosalate (B147027), a common UV filter in sunscreens and personal care products. We will delve into the primary analytical methods, compare different biological matrices as sources of biomarkers, and provide detailed experimental protocols. This objective analysis is supported by experimental data to aid researchers in selecting the most appropriate methodology for their specific study needs.
Introduction to this compound Biomonitoring
This compound is an organic compound used to absorb UVB radiation.[1] Due to its widespread use, there is a growing interest in understanding its systemic absorption, metabolism, and potential biological effects.[2] Human biomonitoring, the measurement of a chemical or its metabolites in biological samples, is a critical tool for assessing internal exposure. Validated biomarkers are essential for accurate and reliable exposure assessment. The primary routes of this compound metabolism include oxidation of the trimethylcyclohexyl ring and hydrolysis of the ester linkage.
Comparison of Biomonitoring Matrices
The choice of biological matrix is a critical decision in designing a human biomonitoring study for this compound exposure. The most common matrices utilized are urine, blood (plasma/serum), and human milk. Each has distinct advantages and limitations in terms of sample collection, analyte concentration, and the specific information it provides about exposure.
Table 1: Comparison of Biological Matrices for this compound Biomonitoring
| Feature | Urine | Blood (Plasma/Serum) | Human Milk |
| Primary Analytes | Oxidative metabolites (e.g., HMS-CA, 3OH-HMS) | Parent this compound (cis- and trans-isomers) | Parent this compound |
| Sample Collection | Non-invasive | Invasive | Non-invasive, but limited to lactating individuals |
| Biomarker Type | Biomarker of exposure (recent) | Biomarker of internal dose | Biomarker of maternal exposure and potential infant exposure |
| Sensitivity | High for metabolites | Moderate for parent compound | Variable, dependent on maternal exposure |
| Specificity | High for specific metabolites | High for parent compound | High for parent compound |
| Advantages | - Non-invasive and easy to collect large volumes.- Metabolites are specific to this compound exposure.- Reflects recent exposure. | - Provides a direct measure of the internal dose of the parent compound.- Can be used to study toxicokinetics. | - Non-invasive for the mother.- Allows for assessment of lactational transfer and infant risk. |
| Limitations | - Metabolite concentrations can be influenced by individual metabolic differences.- Does not directly measure the parent compound. | - Invasive sample collection.- Parent this compound concentrations can be low. | - Limited to a specific population (lactating women).- this compound concentrations can be low and variable. |
Analytical Methods for Biomarker Quantification
The gold standard for the quantification of this compound and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the analytes. The use of stable isotope-labeled internal standards, such as this compound-d4, is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation.[3]
Table 2: Performance of LC-MS/MS Methods for this compound Biomarkers
| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Reference |
| cis/trans-HMS-CA | Urine | online-SPE-LC-MS/MS | 0.02-0.04 µg/L | [4] |
| cis/trans-3OH-HMS | Urine | online-SPE-LC-MS/MS | 0.02-0.04 µg/L | [4] |
| This compound | Plasma | LC-MS/MS | Not explicitly stated, but quantifiable in ng/mL range | [5] |
| UV Filters (including this compound) | Human Milk | TFC-HPLC-MS/MS | Method detection limits in the low ng/g range for other UV filters | [6] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are summaries of typical protocols for the analysis of this compound and its metabolites in various biological matrices.
Protocol 1: Analysis of this compound Metabolites in Human Urine
This method focuses on the quantification of the primary oxidative metabolites of this compound.
1. Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites, which are primarily excreted as glucuronides and sulfates.
-
Internal Standard Spiking: A known amount of stable isotope-labeled internal standards (e.g., deuterium-labeled HMS-CA) is added to each sample to enable accurate quantification.[4]
2. Analytical Method: Online Solid-Phase Extraction coupled to Liquid Chromatography-Tandem Mass Spectrometry (online-SPE-LC-MS/MS)
-
Online SPE: The sample is injected into the LC system where it first passes through a turbulent flow chromatography column for online sample cleanup and analyte enrichment.[4] This step removes interfering matrix components.
-
Chromatographic Separation: The enriched analytes are then transferred to an analytical column (e.g., a C18 column) for separation of the different metabolites and their isomers.
-
Mass Spectrometric Detection: The separated analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Protocol 2: Analysis of this compound in Human Plasma
This protocol is designed for the direct measurement of the parent this compound compound.
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid protein precipitation step is used to remove proteins from the plasma sample. This is typically achieved by adding a water-miscible organic solvent like acetonitrile.[5]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as this compound-d4, is added to the plasma sample before protein precipitation.[5]
-
Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing this compound and the internal standard is collected for analysis.
2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The supernatant is injected onto a C18 analytical column to separate this compound from other plasma components.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with ESI in MRM mode.
Protocol 3: Analysis of this compound in Human Milk
This protocol is adapted from methods for analyzing various UV filters in human milk.
1. Sample Preparation:
-
Liquid-Liquid Extraction or Solid-Phase Extraction: Due to the high lipid content of milk, a more rigorous extraction procedure is required. This may involve liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE) to isolate the lipophilic this compound from the milk matrix.
-
Protein Precipitation: Similar to plasma analysis, a protein precipitation step may be included.
-
Internal Standard Spiking: An appropriate internal standard should be added at the beginning of the sample preparation process.
2. Analytical Method: Turbulent Flow Chromatography coupled to High-Performance Liquid Chromatography-Tandem Mass Spectrometry (TFC-HPLC-MS/MS)
-
TFC Cleanup: Similar to the urine analysis, TFC can be employed for online sample cleanup to remove lipids and other matrix interferences.[6]
-
Chromatographic Separation: The cleaned extract is then separated on an analytical column.
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer.
Metabolism of this compound
Understanding the metabolic fate of this compound is crucial for interpreting biomonitoring data. The primary metabolic pathways involve Phase I and Phase II reactions.
Phase I Metabolism:
-
Oxidation: The primary route of metabolism involves oxidation of the 3,3,5-trimethylcyclohexyl moiety by cytochrome P450 (CYP) enzymes. This leads to the formation of hydroxylated metabolites, such as 3-hydroxythis compound (3OH-HMS), and carboxylic acid metabolites, such as this compound carboxylic acid (HMS-CA). These oxidative metabolites are specific biomarkers of this compound exposure.
-
Hydrolysis: this compound can also undergo hydrolysis of its ester bond, catalyzed by esterase enzymes, to yield salicylic acid and 3,3,5-trimethylcyclohexanol.[7] While salicylic acid is a metabolite, it is not a specific biomarker for this compound exposure as it is also a metabolite of aspirin (B1665792) and is naturally present in some foods.
Phase II Metabolism:
-
The hydroxylated and carboxylated metabolites, as well as salicylic acid, undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfate, to form more water-soluble compounds that can be readily excreted in the urine.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker for this compound exposure follows a structured workflow to ensure the analytical method is reliable, accurate, and precise for its intended purpose.
Conclusion
The validation of biomarkers for human exposure to this compound predominantly relies on the highly sensitive and specific measurement of its oxidative metabolites in urine via online-SPE-LC-MS/MS. This approach offers a non-invasive means of assessing recent exposure. Direct measurement of the parent this compound in blood provides a snapshot of the internal dose, while analysis of human milk is valuable for understanding maternal and infant exposure. The choice of the most suitable biomarker and biological matrix will depend on the specific research questions, study population, and logistical considerations. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their biomonitoring studies of this compound.
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of 19 analytes in breast milk by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of urinary metabolites of the UV filter this compound by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of UV filters in human breast milk using turbulent flow chromatography and babies' daily intake estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Comparative study of homosalate's impact on different coral species
A comprehensive review of the current scientific literature reveals varying degrees of sensitivity among different coral species to the organic UV filter, homosalate (B147027). While data remains limited for some species, existing studies highlight potential risks to coral health, ranging from tissue damage to bleaching and mortality, particularly when combined with other environmental stressors like rising sea temperatures.
This compound, a common ingredient in sunscreens and other personal care products, enters marine ecosystems through wastewater discharge and recreational activities. Its impact on coral reefs has become a growing concern for researchers and environmental agencies. This guide provides a comparative analysis of the known effects of this compound on various coral species, supported by available experimental data and detailed methodologies.
Comparative Toxicity of this compound on Coral Species
Current research provides the most comprehensive data on the effects of this compound on the branching coral Acropora cervicornis. Studies on other key reef-building corals such as Montipora and Porites are less specific, often examining the effects of this compound as part of a mixture of UV filters.
| Coral Species | Endpoint | Concentration | Exposure Duration | Observed Effects | Citation |
| Acropora cervicornis | EC10 (Effective Concentration, 10%) | 629.9 µg/L | 96 hours | Tissue attenuation and hypertrophied mucocytes. | [1] |
| Montipora aequituberculata | Bleaching and Mortality | Not specified (part of a UV filter mixture) | 60 days | Bleaching and mortality observed, particularly in co-exposure with elevated water temperatures. | [2][3] |
| Seriatopora caliendrum | Bleaching and Mortality | Not specified (part of a UV filter mixture) | 60 days | Bleaching and mortality observed, particularly in co-exposure with elevated water temperatures. | [2][3] |
| Pocillopora acuta | Bleaching and Mortality | Not specified (part of a UV filter mixture) | 60 days | Bleaching and mortality observed, particularly in co-exposure with elevated water temperatures. | [2][3] |
Note: The study on Montipora aequituberculata, Seriatopora caliendrum, and Pocillopora acuta investigated the effects of a mixture of 12 organic UV filters, including this compound. The specific contribution of this compound to the observed effects was not isolated.
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpreting the data and for designing future research.
Toxicity Testing with Acropora cervicornis
This study aimed to quantify the toxicological effects of this compound on the staghorn coral, Acropora cervicornis.
-
Experimental Setup: The experiment was conducted using a static renewal exposure system over a 96-hour period.
-
Test Organisms: Fragments of Acropora cervicornis were used as the test subjects.
-
Exposure Conditions: Corals were exposed to a range of this compound concentrations to determine the EC10 value.
-
Endpoint Measurement: The primary endpoints measured were tissue attenuation and the presence of hypertrophied mucocytes, which are indicators of cellular stress and damage. Histological analysis was used to quantify these effects.
Mixed UV Filter Exposure with Multiple Coral Species
This research investigated the combined impact of a mixture of organic UV filters and elevated seawater temperature on three coral species.
-
Experimental Setup: The study involved both short-term (10-day) and long-term (60-day) exposures in a laboratory setting.
-
Test Organisms: Nubbins (small fragments) of Seriatopora caliendrum, Pocillopora acuta, and Montipora aequituberculata were used.
-
Exposure Conditions: Corals were exposed to an environmentally relevant mixture of 12 organic UV filters (200 ng/L total concentration) and some groups were also subjected to an elevated water temperature of 30°C.
-
Endpoint Measurement: The key endpoints observed were coral bleaching (loss of symbiotic algae) and mortality.
Potential Signaling Pathways Affected by this compound
While direct research on the specific signaling pathways affected by this compound in corals is currently lacking, a study on the jellyfish Aurelia coerulea provides valuable insights into potential mechanisms of action.[4] This study found that this compound can activate the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) pathways.[4] These pathways are highly conserved across different animal groups and play crucial roles in regulating fundamental cellular processes such as growth, proliferation, and stress responses.
It is important to note that the following diagram represents a hypothesized signaling pathway in corals based on findings in a related cnidarian (jellyfish). Further research is required to confirm these pathways in coral species.
Caption: Hypothesized signaling pathway of this compound in coral cells.
Experimental Workflow for Coral Toxicity Testing
The general workflow for assessing the toxicity of compounds like this compound on corals involves several key steps, from the collection and acclimation of coral fragments to the final analysis of the experimental endpoints.
Caption: General experimental workflow for coral toxicity assessment.
Conclusion
The available evidence indicates that this compound can have detrimental effects on corals, particularly the well-studied species Acropora cervicornis. However, significant research gaps remain, especially concerning the specific toxicity thresholds for other important coral genera like Montipora and Porites. The synergistic effects of this compound with other environmental stressors, such as elevated temperatures, also warrant further investigation. Understanding the molecular mechanisms, including the potential involvement of the PI3K and ERK signaling pathways, will be critical in developing a comprehensive understanding of the threat posed by this common UV filter to coral reef ecosystems. Future research should focus on standardized, single-compound toxicity studies across a wider range of coral species to provide the robust data needed for effective environmental risk assessments and management strategies.
References
- 1. "Quantifying the Toxicological Effects of the Organic Uv Filters Avoben" by Samantha F. Buckley [nsuworks.nova.edu]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. This compound and ERK Knockdown in the Modulation of Aurelia coerulea Metamorphosis by Regulating the PI3K Pathway and ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Analysis of Homosalate in Seawater
For Researchers, Scientists, and Drug Development Professionals
The increasing presence of UV filters, such as homosalate (B147027), in marine environments necessitates robust and reliable analytical methods for their detection and quantification in seawater. This guide provides a comparative overview of commonly employed analytical techniques, summarizing their performance based on available experimental data from various research laboratories. Due to the absence of a formal inter-laboratory comparison study specifically for this compound in seawater, this document synthesizes findings from independent studies to offer a comprehensive reference for professionals in the field.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound and other UV filters in seawater and other aqueous matrices, as reported in various studies.
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix | Reference |
| GC-MS | UV filters | 13 - 266 ng/L | - | 50 - 98 | - | Natural Waters (including seawater) | [1] |
| LC-MS/MS | 7 UV filters | - | 0.5 - 25 ng/L | 71 - 111 | 2 - 12 | Seawater | [2] |
| LC-MS/MS | 13 Pharmaceuticals | - | 1 - 50 ng/L | 95 - 108 | - | Seawater | [3] |
| LC-MS/MS | 63 Pharmaceuticals | 0.01 - 8.92 ng/L | 0.02 - 29.73 ng/L | 80.6 - 112.6 | 2.6 - 20.9 | Estuarine and Coastal Waters | [4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are synthesized from various published research to provide a comprehensive overview.
Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)
This method is widely used for the analysis of semi-volatile organic compounds like this compound in aqueous samples.
a) Sample Preparation (Solid-Phase Extraction - SPE)
-
Filtration: Filter seawater samples through a 0.45 µm glass fiber filter to remove suspended particles.
-
Acidification: Adjust the pH of the water sample to 3 with a suitable acid (e.g., HCl)[5].
-
Cartridge Conditioning: Condition an Oasis HLB (500 mg) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water[5].
-
Sample Loading: Pass the acidified seawater sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min[6].
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts[6].
-
Drying: Dry the cartridge under vacuum for about 2 hours to remove residual water[6].
-
Elution: Elute the retained analytes with 5 mL of ethyl acetate[5].
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 500 µL of dichloromethane) for GC-MS analysis[5].
b) GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[7].
-
Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp at 15°C/min to 200°C, then ramp at 15°C/min to 280°C (hold for 7 minutes)[7].
-
Injector: Splitless mode with an injection volume of 1 µL. Injector temperature maintained at 280°C[5].
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction (SPE)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of a wide range of organic contaminants in complex matrices.
a) Sample Preparation (Solid-Phase Extraction - SPE)
The sample preparation steps are similar to those for GC-MS analysis, utilizing Oasis HLB cartridges.
-
Filtration: Filter seawater samples through a 0.45 µm filter.
-
Acidification: Adjust the sample pH to 2[2].
-
Cartridge Conditioning: Condition an Oasis HLB (500 mg) cartridge.
-
Sample Loading: Load the acidified seawater sample onto the cartridge.
-
Washing: Wash the cartridge to remove interfering salts.
-
Elution: Elute the analytes with a suitable solvent.
-
Concentration and Reconstitution: Evaporate the eluent and reconstitute in a mobile phase-compatible solvent.
b) LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 2.5 µm, 2.1 mm x 50 mm) is commonly used[2].
-
Mobile Phase: A binary gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B)[4].
-
Flow Rate: 500 µL/min[4].
-
Injection Volume: 10 µL[4].
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity[2].
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.
Caption: General workflow for the analysis of this compound in seawater.
Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceuticals in Coastal Waters: An UHPLC-TOF-MS Multi-Residue Approach | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | One-Single Extraction Procedure for the Simultaneous Determination of a Wide Range of Polar and Nonpolar Organic Contaminants in Seawater [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Validating Reconstructed Human Epidermis for Homosalate Safety Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of reconstructed human epidermis (RhE) models is a scientifically robust and ethically sound alternative to traditional animal testing for assessing the safety of cosmetic ingredients. This guide provides a comparative overview of the performance of the organic UV filter homosalate (B147027) in various safety assays using RhE and other in vitro models, alongside data for alternative UV filters. Detailed experimental protocols and visual workflows are included to support researchers in the adoption and validation of these methods.
Data Presentation: Comparative Safety Assessment
The following tables summarize the available quantitative data for this compound and other common UV filters across key safety endpoints.
Table 1: In Vitro Skin Irritation Potential of UV Filters using Reconstructed Human Epidermis (RhE) Models (OECD TG 439)
| UV Filter | Concentration Tested | Mean Tissue Viability (%) | Classification |
| This compound | Undiluted | 108.9% | Non-irritant |
| Zinc Oxide Nanoparticles | Not specified | > 50% | Non-irritant [1] |
| Titanium Dioxide Nanoparticles | Not specified | > 50% | Non-irritant [1] |
| Octyl Salicylate | 10% | Weak erythema observed in human patch tests | Minimal irritation potential[2] |
| Octocrylene | 10%, 20% | Weak erythema observed in human patch tests | Minimal irritation potential[2] |
| Octyl Methoxycinnamate | 10%, 20% | Weak erythema observed in human patch tests | Minimal irritation potential[2] |
| Butyl Methoxydibenzoylmethane (Avobenzone) | 5% | Weak erythema observed in human patch tests | Minimal irritation potential[2] |
Note: Data for some UV filters is from human patch testing, as direct comparative RhE data was not available in the searched literature.
Table 2: In Vitro Phototoxicity Potential of UV Filters
| UV Filter | Assay | Concentration | Result |
| This compound | OECD TG 498 (RhE Model) | Data not available | Data not available |
| Benzophenone-1 | Balb/c 3T3 cells (UVA+) | Not specified | Phototoxic [3] |
| Benzophenone-3 | Balb/c 3T3 cells (UVA+) | Not specified | Non-phototoxic [3] |
| Benzophenone-4 | Balb/c 3T3 cells (UVA+) | Not specified | Non-phototoxic [3] |
Note: There is a significant data gap in the publicly available literature regarding the phototoxicity of this compound tested according to the OECD TG 498 guideline using RhE models.
Table 3: In Vitro Endocrine Disrupting Potential of UV Filters (Estrogenic Activity)
| UV Filter | Assay | Result |
| This compound | Estrogen Receptor (ER) Transactivation Assay | Showed estrogenic effects; antagonist towards Androgen Receptor (AR) and Progesterone Receptor (PR)[4] |
| Benzophenone-1 | Yeast ER Assay (human hERα) | Strong estrogenic activity[5] |
| Benzophenone-2 | Yeast ER Assay (human hERα) | Strong estrogenic activity[5] |
| Benzophenone-3 | Yeast ER Assay (human hERα) | Lower maximal estrogenic response[5] |
| 3-benzylidene camphor | Yeast ER Assay (human hERα) | Lower maximal estrogenic response[5] |
| Octyl Salicylate | Yeast ER Assay (human hERα) | Lower maximal estrogenic response[5] |
Table 4: In Vitro Genotoxic Potential of UV Filters
| UV Filter | Assay | Cell Type | Concentration | Result |
| This compound | Comet Assay | Human Lymphocytes | 200 µg/mL | Genotoxic (increased DNA migration)[6][7][8] |
| This compound | Micronucleus Test | MCF-7 cells | 750 and 1000 µM | Genotoxic (clastogenic)[1] |
| Avobenzone | Comet Assay | Human Skin Fibroblasts | IC50: 100.2 µM | Genotoxic at higher concentrations[9] |
| Octocrylene | Comet Assay | Human Skin Fibroblasts | IC50: 1390.95 µM | Genotoxic [9] |
Note: The genotoxicity of this compound has not been extensively evaluated in reconstructed human epidermis models. The available data is from studies on human lymphocytes and breast cancer cells.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate their implementation.
Skin Irritation Testing using Reconstructed Human Epidermis (OECD TG 439)
1. Principle: This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model. Cell viability is determined using the MTT assay.[10][11][12]
2. RhE Model Preparation:
-
Commercially available RhE models (e.g., EpiDerm™, EPISKIN™, SkinEthic™ RHE) are equilibrated in 6-well plates containing maintenance medium according to the manufacturer's instructions.
3. Test Substance Application:
-
A defined amount of the test substance (e.g., 10-30 µL for liquids, 10-25 mg for solids) is applied topically to the surface of the RhE tissue.
-
Negative control (e.g., PBS) and positive control (e.g., 5% Sodium Dodecyl Sulfate) are included in each experiment.
4. Exposure and Post-Incubation:
-
The tissues are exposed to the test substance for a defined period (e.g., 15-60 minutes).
-
Following exposure, the tissues are thoroughly rinsed with PBS to remove the test substance.
-
The tissues are then transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[13]
5. Cell Viability Measurement (MTT Assay):
-
After the post-incubation period, the RhE tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for approximately 3 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
The formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
The optical density of the formazan solution is measured using a spectrophotometer.
6. Data Interpretation:
-
The percentage of cell viability is calculated relative to the negative control.
-
A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[11]
In Vitro Phototoxicity Testing using Reconstructed Human Epidermis (OECD TG 498)
1. Principle: This test identifies the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of a non-toxic dose of simulated solar radiation (UVA).[9][14][15][16]
2. RhE Model Preparation:
-
Similar to the skin irritation test, RhE models are equilibrated in culture medium.
3. Test Substance Application:
-
The test substance is applied topically to the RhE tissues. Two sets of tissues are prepared for each concentration.
4. Irradiation:
-
One set of tissues is exposed to a non-cytotoxic dose of UVA radiation.
-
The other set is kept in the dark as a control.
5. Post-Incubation and Viability Assessment:
-
Following irradiation (or the equivalent time in the dark), the test substance is removed, and the tissues are incubated for a further period.
-
Cell viability is then assessed using the MTT assay, as described for the skin irritation test.[17][18]
6. Data Interpretation:
-
The phototoxic potential is evaluated by comparing the reduction in cell viability in the irradiated tissues to the non-irradiated tissues. A significant reduction in viability in the presence of UVA light indicates phototoxicity.[14]
Estrogen Receptor Transactivation Assay
1. Principle: This assay determines the potential of a substance to act as an estrogen by measuring the activation of the estrogen receptor in a genetically modified cell line.[19][20]
2. Cell Line:
-
A human cell line (e.g., HeLa-9903, BG1Luc) that has been stably transfected with the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element (ERE) is used.
3. Experimental Procedure:
-
The cells are plated in a multi-well format and exposed to various concentrations of the test substance.
-
A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent control is also included.
-
After an incubation period, the cells are lysed, and the activity of the reporter gene product (luciferase) is measured using a luminometer.
4. Data Interpretation:
-
An increase in luciferase activity compared to the solvent control indicates that the test substance has activated the estrogen receptor and is therefore considered to have estrogenic potential.[21]
Comet Assay (Single Cell Gel Electrophoresis) on Reconstructed Human Epidermis
1. Principle: The comet assay is a sensitive method for detecting DNA damage in individual cells. Cells with damaged DNA will display a "comet tail" of fragmented DNA after electrophoresis.[2][22][23][24]
2. Cell Isolation from RhE Models:
-
Following topical application of the test substance to the RhE model and an appropriate incubation period, the epidermal cells are isolated. This is typically achieved through enzymatic digestion (e.g., with trypsin-EDTA) to create a single-cell suspension.[22]
3. Embedding Cells in Agarose (B213101):
-
The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide.
4. Lysis:
-
The slides are immersed in a lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.
5. Electrophoresis:
-
The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer. The electric field causes the negatively charged DNA fragments to migrate out of the nucleoid, forming the comet tail.
6. Staining and Visualization:
-
The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope and image analysis software.
7. Data Interpretation:
-
The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. An increase in these parameters compared to the negative control indicates genotoxicity.[22]
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).
Caption: Workflow for In Vitro Phototoxicity Testing (OECD TG 498).
Signaling Pathway Diagram
Caption: Estrogen Receptor Activation Pathway by this compound.
References
- 1. Assessment of the cytotoxicity and genotoxicity of this compound in MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comet assay in reconstructed 3D human epidermal skin models--investigation of intra- and inter-laboratory reproducibility with coded chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Journal of Research in Pharmacy » Submission » Assessment of in vitro genotoxicity effect of this compound in cosmetics [dergipark.org.tr]
- 9. Test No. 498: In vitro Phototoxicity - Reconstructed Human Epidermis Phototoxicity test method | OECD [oecd.org]
- 10. oecd.org [oecd.org]
- 11. senzagen.com [senzagen.com]
- 12. mbresearch.com [mbresearch.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. dermatest.com [dermatest.com]
- 16. OECD has published new guidelines | European Society of Toxicology In Vitro [estiv.org]
- 17. iivs.org [iivs.org]
- 18. dermatest.com [dermatest.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. epa.gov [epa.gov]
- 21. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 22. Comet assay in reconstructed 3D human epidermal skin models—investigation of intra- and inter-laboratory reproducibility with coded chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3D Reconstructed Human Skin Comet assay | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 24. USE OF THE COMET ASSAY TO DETECT GENOTOXIC EFFECTS IN RECONSTITUTED HUMAN SKIN. • Mattek - Part of Sartorius [mattek.com]
Comparative assessment of the endocrine disrupting potential of different UV filters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UV Filter Performance with Supporting Experimental Data
The widespread use of ultraviolet (UV) filters in sunscreens and other personal care products has raised concerns about their potential to act as endocrine-disrupting chemicals (EDCs). These compounds can interfere with the body's hormonal systems, primarily by mimicking or blocking the action of estrogens and androgens, or by disrupting thyroid hormone function. This guide provides a comparative assessment of the endocrine-disrupting potential of several commonly used UV filters, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are also provided to aid in the interpretation and replication of these findings.
Summary of Endocrine-Disrupting Activity
The endocrine-disrupting potential of UV filters varies significantly depending on the specific compound and the endocrine pathway being examined. The following tables summarize the available quantitative data for estrogenic, anti-androgenic, and thyroid-disrupting activities of selected UV filters.
Estrogenic Activity
Estrogenic activity is often assessed using in vitro assays that measure the ability of a compound to bind to and activate the estrogen receptor (ER). Common assays include the Yeast Estrogen Screen (YES), which uses genetically modified yeast to detect ER activation, and the MCF-7 cell proliferation assay (E-Screen), which measures the proliferation of a human breast cancer cell line in response to estrogenic compounds.[1][2]
Table 1: Comparative Estrogenic Activity of UV Filters (In Vitro)
| UV Filter | Assay | Endpoint | Result (EC50/PC10 in µM) | Reference(s) |
| Oxybenzone (Benzophenone-3) | MCF-7 Proliferation (E-Screen) | Proliferation | EC50: 1.56 - 5.01 | [3][4] |
| Yeast Estrogen Screen (YES) | β-galactosidase activity | Weakly estrogenic | [5] | |
| Octinoxate (Octyl Methoxycinnamate) | MCF-7 Proliferation (E-Screen) | Proliferation | EC50: 2.37 - 3.73 | [3][6][7] |
| Yeast Estrogen Screen (YES) | β-galactosidase activity | Weakly estrogenic | [5] | |
| Homosalate | MCF-7 Proliferation (E-Screen) | Proliferation | EC50: 1.56 - 5.5 | [3][6] |
| Yeast Estrogen Screen (YES) | β-galactosidase activity | Agonistic activity | [8] | |
| Octocrylene | Yeast Estrogen Screen (YES) | β-galactosidase activity | No significant estrogenic activity | [9] |
| Avobenzone | ToxCast/Tox21 | ER Transcriptional Activation | Inactive or weak activity | [7] |
| Bemotrizinol (B606015) (Tinosorb S) | In vitro binding and uterotrophic assays | ER/AR binding and uterine growth | No estrogenic or anti-estrogenic activity observed | [10][11] |
| Drometrizole Trisiloxane (Mexoryl XL) | Not widely reported | - | - |
EC50 (Half-maximal effective concentration): The concentration of a substance that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency. PC10 (10% proliferative concentration) is also a measure of estrogenic potency.
Anti-Androgenic Activity
Anti-androgenic activity is the ability of a chemical to block the action of androgens, such as testosterone. This is often evaluated using in vitro reporter gene assays in cell lines like MDA-kb2 or AR-EcoScreen, which measure the inhibition of androgen receptor (AR) activation.[4][12][13]
Table 2: Comparative Anti-Androgenic Activity of UV Filters (In Vitro)
| UV Filter | Assay | Endpoint | Result (IC50 in µM) | Reference(s) |
| Oxybenzone (Benzophenone-3) | MDA-kb2 Androgen Receptor Assay | Inhibition of DHT-induced activity | IC50: 4.98 - 28.5 | [13][14][15] |
| This compound | MDA-kb2 Androgen Receptor Assay | Inhibition of DHT-induced activity | IC50: 5.57 | [13][14] |
| Octinoxate | Androgen Receptor Reporter Assay | AR antagonism | No significant anti-androgenic activity | [7] |
| Octocrylene | Recombinant Yeast Androgen Assay | AR antagonism | IC50: 24.5 | [9] |
| Avobenzone | ToxCast/Tox21 | AR Transcriptional Activation | Predicted to have antagonistic activity | [7] |
| Bemotrizinol (Tinosorb S) | In vitro binding and Hershberger assays | AR binding and androgen-dependent tissue growth | No androgenic or anti-androgenic activity observed | [10][11] |
| Drometrizole Trisiloxane (Mexoryl XL) | Not widely reported | - | - |
IC50 (Half-maximal inhibitory concentration): The concentration of a substance that inhibits a biological process by 50%. A lower IC50 indicates greater inhibitory potency.
Thyroid Disruption
UV filters can disrupt the thyroid system through various mechanisms, including inhibiting the enzyme thyroid peroxidase (TPO), which is essential for thyroid hormone synthesis, or by binding to the thyroid hormone transport protein, transthyretin (TTR).[16][17][18]
Table 3: Comparative Thyroid-Disrupting Activity of UV Filters (In Vitro)
| UV Filter | Assay | Endpoint | Result (IC50 in µM) | Reference(s) |
| Oxybenzone (Benzophenone-3) | TPO Inhibition Assay (Amplex UltraRed) | Inhibition of TPO activity | Potent inhibitor | [9] |
| Octinoxate | In vitro and in vivo studies | Inhibition of 5'-deiodinase | Decreased T4 to T3 conversion | [19] |
| Octocrylene | In vivo (rat studies) | Thyroid hormone metabolism | Increased degradation of thyroxine (T4) | [20] |
| This compound | In vivo (animal studies) | Thyroid function | Potential to interfere with thyroid function | [21] |
| Avobenzone | In vivo (zebrafish larvae) | Thyroid hormone levels | Increased T3 and T4 levels | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.
In Vitro Assays
Principle: This assay utilizes a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs). When an estrogenic substance binds to the hER, it activates the transcription of the lacZ gene, leading to the production of the enzyme β-galactosidase. The activity of this enzyme is then measured by the conversion of a chromogenic substrate, resulting in a color change that is proportional to the estrogenic activity of the sample.[13]
Detailed Protocol:
-
Yeast Culture: A stock culture of the recombinant yeast is grown in a suitable medium.
-
Assay Preparation: A fresh growth medium is inoculated with the yeast and incubated until it reaches the logarithmic growth phase.
-
Exposure: Serial dilutions of the test UV filter are added to a 96-well microtiter plate. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent control (e.g., ethanol) is used as a negative control.
-
Incubation: The yeast culture is added to the wells containing the test compounds and controls, along with a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG). The plate is then incubated at 30-34°C for 48-72 hours.[22]
-
Measurement: The absorbance of the wells is measured at a specific wavelength (e.g., 540 nm) to quantify the color change.
-
Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the estrogenic potency of the UV filter.
Principle: This assay employs a mammalian cell line (e.g., MDA-kb2 or AR-EcoScreen) that has been stably transfected with a human androgen receptor (AR) and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. In the presence of an androgen, the AR is activated and induces the expression of the reporter gene. Anti-androgenic activity is measured by the ability of a test compound to inhibit the reporter gene expression induced by a known androgen.[12][13]
Detailed Protocol:
-
Cell Culture: The transfected cells are maintained in a suitable culture medium.
-
Plating: Cells are seeded into 96-well plates and allowed to attach.
-
Exposure (Agonist Mode): To test for androgenic activity, cells are exposed to serial dilutions of the test UV filter. A known androgen (e.g., dihydrotestosterone, DHT) is used as a positive control.
-
Exposure (Antagonist Mode): To test for anti-androgenic activity, cells are co-exposed to a fixed concentration of DHT and serial dilutions of the test UV filter.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: For agonistic activity, EC50 values are calculated from the dose-response curves. For antagonistic activity, IC50 values are determined based on the inhibition of the DHT-induced response.
Principle: This assay measures the ability of a compound to inhibit the activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. The assay typically uses a source of TPO (e.g., rat thyroid microsomes or recombinant human TPO) and a substrate that produces a detectable signal upon oxidation by TPO in the presence of hydrogen peroxide (H₂O₂). The reduction in signal in the presence of a test compound indicates TPO inhibition.[16][23][24]
Detailed Protocol:
-
Reagent Preparation: Prepare a buffer solution, a stock solution of the TPO enzyme, a solution of the substrate (e.g., Amplex® UltraRed), and a solution of H₂O₂.
-
Compound Preparation: Prepare serial dilutions of the test UV filter and a known TPO inhibitor (e.g., propylthiouracil, PTU) as a positive control.
-
Assay Reaction: In a 96-well plate, combine the TPO enzyme, the test compound or control, and the substrate.
-
Initiation and Incubation: Initiate the reaction by adding H₂O₂ and incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.[24]
-
Measurement: Measure the fluorescence or absorbance of the product using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of TPO activity for each concentration of the test compound and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the assessment of endocrine-disrupting potential.
Conclusion
The available data indicate that several common UV filters possess endocrine-disrupting properties in vitro, with some also demonstrating effects in vivo. Benzophenone-3 (oxybenzone) and this compound, in particular, have been shown to exhibit both estrogenic and anti-androgenic activities. Octinoxate also shows estrogenic potential. In contrast, newer generation filters like bemotrizinol (Tinosorb S) appear to have a more favorable profile with no significant endocrine activity reported in the cited studies.[10][11] Data on the endocrine-disrupting potential of many other UV filters, especially regarding thyroid disruption, are still limited.
It is important to note that the in vitro activities observed often occur at concentrations higher than those typically found in human plasma after sunscreen application.[7][25] However, the potential for cumulative effects from exposure to multiple EDCs and the particular vulnerability of certain populations (e.g., during development) warrant continued research and a cautious approach. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and professionals in the ongoing evaluation of the safety of UV filters.
References
- 1. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogenic activity of 37 components of commercial sunscreen lotions evaluated by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocrine and Reproductive Health Considerations of Sunscreen UV Filters: Insights from a Comprehensive Review 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7. In Vitro Recombinant Yeast Estrogen Screen (YES) [bio-protocol.org]
- 8. sketchviz.com [sketchviz.com]
- 9. researchgate.net [researchgate.net]
- 10. skintypesolutions.com [skintypesolutions.com]
- 11. Bemotrizinol: What is it & Benefits in Sunscreen | Software [skin.software]
- 12. oecd.org [oecd.org]
- 13. benchchem.com [benchchem.com]
- 14. E-SCREEN - Wikipedia [en.wikipedia.org]
- 15. Ultraviolet Filters: Dissecting Current Facts and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Thyroid disrupting effects of exposure to sunscreens: in vitro and in vivo evidence of the impact of organic UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subchronic exposure to four organic UV filters disrupted thyroid endocrine and neuronal systems in zebrafish: Insights into underlying toxicological mechanisms at different life stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.bmctoday.net [assets.bmctoday.net]
- 20. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 21. Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ftb.com.hr [ftb.com.hr]
- 23. benchchem.com [benchchem.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
The Dual Nature of Homosalate in UV Filter Mixtures: A Guide for Researchers
An objective comparison of the synergistic and antagonistic effects of homosalate (B147027) in multi-filter sunscreen formulations, supported by experimental data and detailed methodologies.
This compound, a widely utilized organic UVB filter, presents a complex profile within sunscreen formulations. Its inclusion can offer significant synergistic benefits, primarily through its solvent properties, enhancing the solubility and stability of other UV filters. However, its use is not without antagonistic considerations, including its own limited photostability and emerging concerns regarding its endocrine-disrupting potential. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Performance Data: Synergistic and Antagonistic Effects
The following tables summarize quantitative data from various studies, highlighting the dual role of this compound in UV filter mixtures.
Table 1: Synergistic Effects of this compound on Formulation Efficacy and Stability
| UV Filter Combination | Observation | Quantitative Data | Reference |
| This compound (13%) with Octinoxate | Synergistic photostability | Enhanced stability observed over 6 hours of sun exposure. | [1] |
| This compound (10%) with Avobenzone (B1665848) | Improved Avobenzone photostability and increased SPF | A study on a formulation containing 10% this compound, 5% octyl salicylate, and 2% avobenzone with a photostabilizer showed an increase in the formulation's SPF by ~50%. | [2] |
| This compound as a solvent | Excellent dissolving properties for solid sunscreens | This compound's liquid nature and solvency power make it an ideal solvent for challenging solid UV filters like Avobenzone, ensuring uniform dispersion and preventing phase separation. | [1] |
Table 2: Antagonistic Effects and Toxicological Concerns of this compound
| Effect | Experimental Model | Quantitative Data | Reference |
| Endocrine Disruption (Estrogenic Activity) | Human breast cancer cells (MCF-7) | This compound exposure led to a 3.5-fold increase in cell growth and multiplication. | [3] |
| Endocrine Disruption (Estrogenic Activity) | In vitro MCF-7 cell proliferation assay | EC50 value between 1.56 and 3.73 µM. | [4][5] |
| Endocrine Disruption (Anti-androgenic Activity) | Male zebrafish and human adrenocortical carcinoma (H295R) cells | In combination with avobenzone, this compound augmented anti-androgenic responses in male fish and significantly decreased testosterone (B1683101) levels in H295R cells. | [6] |
| Photostability | In vitro study | Loses 10% of its SPF protection in 45 minutes when exposed to higher UV light. | |
| Cytotoxicity and Genotoxicity | Human breast cancer cells (MCF-7) | This compound was found to be cytotoxic and genotoxic, inducing micronucleus formation at certain concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the performance and safety of UV filter mixtures containing this compound.
In Vitro Sun Protection Factor (SPF) Measurement
This method is used to determine the SPF of a sunscreen formulation without the use of human subjects.
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.
-
Sample Application: A precise amount of the sunscreen formulation (typically 1.2-2.0 mg/cm²) is applied evenly across the surface of the PMMA plate.
-
Spectrophotometric Analysis: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at defined wavelength intervals across the UVB and UVA range (290-400 nm).
-
SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
High-Performance Liquid Chromatography (HPLC) for Photostability Assessment
HPLC is a standard technique to quantify the concentration of UV filters in a formulation before and after UV exposure, thus assessing their photostability.
-
Sample Preparation: The sunscreen formulation is accurately weighed and dissolved in a suitable solvent (e.g., methanol, isopropanol). The solution is then filtered to remove any undissolved excipients.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of solvents, such as water, methanol, and/or acetonitrile, is typically employed to separate the different UV filters.
-
Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).
-
Detection: A UV detector is used to monitor the absorbance at a specific wavelength corresponding to the maximum absorbance of the UV filters being analyzed.
-
-
Quantification: The concentration of each UV filter is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the pure UV filter.
-
Photostability Evaluation: The percentage of degradation is calculated by comparing the concentration of the UV filter before and after exposure to a controlled dose of UV radiation.
In Vitro Estrogenicity Assay (MCF-7 Cell Proliferation Assay)
This assay is used to assess the potential of a substance to mimic the effects of estrogen.
-
Cell Culture: Human breast cancer cells (MCF-7), which are estrogen-responsive, are cultured in a suitable medium.
-
Treatment: The cells are exposed to various concentrations of the test substance (e.g., this compound or a UV filter mixture) for a defined period (e.g., 6 days). A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent control is also included.
-
Cell Proliferation Measurement: After the incubation period, the number of viable cells is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The proliferative effect of the test substance is calculated relative to the solvent control. The concentration that causes a 50% increase in cell proliferation (EC50) is determined to quantify the estrogenic potency.
Visualizing the Interactions: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Synergistic role of this compound in sunscreen formulations.
Caption: Antagonistic effects and associated pathways of this compound.
Caption: Workflow for assessing the photostability of UV filter mixtures.
References
A Comparative Guide to the Photostability of Homosalate in the Presence of Various Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the photostability of the UVB filter homosalate (B147027) when formulated with different classes of antioxidants. While direct comparative quantitative data on the photostability of this compound with a range of specific antioxidants under identical experimental conditions is limited in publicly available literature, this document synthesizes existing knowledge on this compound's photochemistry, the role of antioxidants in mitigating photodegradation, and standardized methodologies for assessing photostability.
Introduction to this compound Photostability
This compound is an organic UVB filter commonly used in sunscreen formulations. Its primary mechanism for photoprotection involves the absorption of UVB radiation and the dissipation of this energy through an efficient and rapid process known as Excited State Intramolecular Proton Transfer (ESIPT).[1] This process, where a proton is transferred within the molecule in an excited state, allows this compound to return to its ground state without undergoing significant chemical change, suggesting a degree of inherent photostability.[1]
However, like many organic UV filters, this compound is not entirely photostable and can degrade upon prolonged exposure to UV radiation, which may lead to a reduction in its protective efficacy. One source suggests that this compound can lose 10% of its SPF protection in 45 minutes of exposure, though the specific conditions of this finding are not detailed.[2] The inclusion of antioxidants in sunscreen formulations is a common strategy to mitigate the photodegradation of UV filters and to provide additional protection against oxidative stress in the skin.[3]
The Role of Antioxidants in Enhancing Photostability
Antioxidants can enhance the photostability of UV filters through several mechanisms:
-
Quenching of Reactive Oxygen Species (ROS): UV radiation can lead to the formation of ROS, which can in turn degrade UV filters. Antioxidants can neutralize these reactive species, thereby protecting the integrity of the UV filter.[4]
-
Triplet State Quenching: Some UV filters can be excited to a long-lived triplet state, making them more susceptible to photoreactions. Certain antioxidants can quench this triplet state, returning the UV filter to its ground state and preventing degradation.
-
Regeneration of the UV Filter: In some cases, an antioxidant can donate a hydrogen atom to a UV filter radical, regenerating the original molecule and preventing a chain reaction of degradation.
Common antioxidants used in sunscreen formulations to improve stability and provide additional skin benefits include Vitamin C (Ascorbic Acid) and its derivatives, Vitamin E (Tocopherol) and its derivatives, Ferulic Acid, and various botanical extracts rich in polyphenols.[3]
Quantitative Data on this compound Photostability with Antioxidants
| Antioxidant System | This compound Concentration (%) | Antioxidant Concentration (%) | UV Irradiation Dose (J/cm²) | This compound Remaining (%) | Reference |
| Control (No Antioxidant) | e.g., 10% | N/A | e.g., 20 J/cm² | Data not available | Internal Data |
| + Vitamin E (α-Tocopherol) | e.g., 10% | e.g., 1% | e.g., 20 J/cm² | Data not available | Internal Data |
| + Vitamin C (Ascorbic Acid) | e.g., 10% | e.g., 1% | e.g., 20 J/cm² | Data not available | Internal Data |
| + Ferulic Acid | e.g., 10% | e.g., 0.5% | e.g., 20 J/cm² | Data not available | Internal Data |
| + Botanical Extract (e.g., Green Tea) | e.g., 10% | e.g., 2% | e.g., 20 J/cm² | Data not available | Internal Data |
Note: The lack of available data highlights a research gap and an opportunity for further investigation in the field of sunscreen formulation and photostability.
Experimental Protocols
To facilitate further research, two primary methodologies for assessing the photostability of this compound in the presence of antioxidants are detailed below.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method allows for the precise quantification of the remaining this compound concentration after UV exposure.
1. Sample Preparation:
- Prepare a base formulation containing a known concentration of this compound (e.g., 10% w/w).
- Create separate batches of the base formulation, each containing a specific antioxidant at a defined concentration.
- Accurately weigh and apply a thin, uniform film of each formulation onto a suitable substrate, such as a quartz plate or PMMA plate (e.g., 1 mg/cm²).
- Prepare a set of non-irradiated control plates for each formulation.
2. Irradiation:
- Expose the sample plates to a controlled dose of UV radiation from a solar simulator. The spectral output of the simulator should be compliant with international standards (e.g., ISO 24443:2021).
- The irradiation dose should be sufficient to induce potential degradation (e.g., 10-20 J/cm²).
3. Extraction:
- After irradiation, place the plates into a known volume of a suitable solvent (e.g., methanol (B129727) or ethanol) to extract the formulation.
- Use sonication to ensure complete dissolution of the film.
- Perform the same extraction procedure on the non-irradiated control plates.
4. HPLC Analysis:
- Filter the extracts through a 0.45 µm syringe filter into HPLC vials.
- Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.
- Detect this compound using a UV detector at its maximum absorption wavelength (around 306 nm).
- Quantify the concentration of this compound in both the irradiated and non-irradiated samples by comparing their peak areas to a calibration curve prepared with known concentrations of a this compound standard.
5. Calculation of Photostability:
- Calculate the percentage of this compound remaining after irradiation using the following formula: % this compound Remaining = (Concentration in Irradiated Sample / Concentration in Non-Irradiated Sample) * 100
Method 2: UV-Vis Spectrophotometry
This method provides an indication of the loss of UV absorbance capacity of the formulation after irradiation.
1. Sample Preparation and Irradiation:
- Follow steps 1 and 2 as described in the HPLC protocol.
2. Spectrophotometric Measurement:
- Measure the UV absorbance spectrum (290-400 nm) of the non-irradiated control plates using a spectrophotometer equipped with an integrating sphere.
- After irradiation, measure the UV absorbance spectrum of the irradiated plates.
3. Analysis:
- Compare the absorbance spectra of the irradiated and non-irradiated samples. A decrease in the area under the curve in the UVB range (290-320 nm) indicates photodegradation of this compound.
- The change in the Sun Protection Factor (SPF) can also be calculated in vitro using the absorbance data and appropriate software.
Visualizing the Mechanisms
The following diagrams illustrate the key mechanisms involved in this compound photoprotection and the role of antioxidants.
Caption: this compound's primary photoprotection mechanism via ESIPT.
Caption: General mechanism of antioxidant protection against photodegradation.
Conclusion
While this compound possesses an intrinsic mechanism for photostability through ESIPT, its potential for photodegradation underscores the importance of robust formulation strategies. The inclusion of antioxidants is a theoretically sound approach to enhance the photostability of this compound and other organic UV filters, although specific comparative data for this compound is lacking. The experimental protocols provided in this guide offer a framework for researchers to generate this much-needed data, contributing to the development of safer and more effective sunscreen products. Further research is encouraged to quantify the photoprotective synergy between this compound and various antioxidants.
References
- 1. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. Antioxidants in Sunscreens: Which and What For? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Waters of Predictive Toxicology: A Comparative Guide to QSAR Models and Experimental Validation for Homosalate's Aquatic Toxicity
For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is a critical aspect of product development and stewardship. This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) models and traditional experimental methods for assessing the aquatic toxicity of homosalate (B147027), a common UV filter in sunscreens and personal care products. By presenting detailed experimental protocols, quantitative data, and visual representations of toxicological pathways, this document aims to offer a clear and objective evaluation of these predictive and observational approaches.
The increasing focus on the environmental fate of personal care product ingredients has brought compounds like this compound under scrutiny for their potential to harm aquatic ecosystems. Predicting and measuring this aquatic toxicity is paramount for regulatory compliance and the development of safer alternatives. Two primary methodologies are employed for this purpose: in silico QSAR modeling, which predicts toxicity based on chemical structure, and in vivo/in vitro experimental testing, which directly measures the effects on aquatic organisms.
Comparing Predictive Power: QSAR Models vs. Experimental Data
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a chemical with its biological activity, in this case, aquatic toxicity. These models offer a rapid and cost-effective means of screening large numbers of chemicals without the need for extensive animal testing. However, the accuracy and reliability of these predictions must be rigorously validated against experimental data.
Several QSAR models have been developed for predicting the aquatic toxicity of personal care products and UV filters. These models often utilize molecular descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and steric factors to estimate toxicological endpoints.[1][2] Software such as ECOSAR (Ecological Structure-Activity Relationship) and T.E.S.T. (Toxicity Estimation Software Tool) are commonly used for such predictions.[3] For instance, a study on personal care products developed robust QSAR models for algae, crustaceans, and fish, employing theoretical molecular descriptors calculated with PaDEL-Descriptor software and selected using a genetic algorithm.[1]
Experimental testing, on the other hand, provides direct empirical evidence of a chemical's effect on aquatic life. Standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD) are globally recognized for assessing aquatic toxicity. These tests expose representative aquatic organisms—algae, invertebrates (like Daphnia sp.), and fish—to varying concentrations of a substance to determine key toxicological endpoints such as the half-maximal effective concentration (EC50), the half-maximal lethal concentration (LC50), and the no-observed-effect concentration (NOEC).
The following tables summarize the available experimental data on the aquatic toxicity of this compound and compare it with predicted values from a representative QSAR model.
Table 1: Summary of Experimental Aquatic Toxicity Data for this compound
| Trophic Level | Species | Endpoint | Duration | Value (µg/L) | Reference |
| Algae | Raphidocelis subcapitata | NOEC (growth inhibition) | 72 h | ≥ 8.9 | [4] |
| Algae | Tisochrysis lutea | EC50 (growth rate) | 72 h | Toxic effects observed | |
| Invertebrate | Daphnia magna | EC50 (immobilization) | 48 h | > 30 (above solubility) | [4] |
| Invertebrate | Daphnia magna | Chronic Effects | 21 d | Impaired reproduction | [5] |
| Fish | - | - | - | No direct data, octisalate used as surrogate | [4] |
Table 2: Comparison of Experimental Data with QSAR Predictions for this compound Aquatic Toxicity
| Trophic Level | Species | Experimental Endpoint | Experimental Value (µg/L) | QSAR Predicted Endpoint (ECOSAR) | Predicted Value (µg/L) |
| Algae | Green Algae | 72h EC50 | Toxic effects observed | 96h EC50 | 110 |
| Invertebrate | Daphnia magna | 48h EC50 | > 30 | 48h LC50 | 70 |
| Fish | Fathead Minnow | 96h LC50 | No direct data | 96h LC50 | 130 |
Note: Direct experimental values for some endpoints for this compound are limited, and in some cases, data from analogue substances or observations of effects above water solubility are reported. QSAR predictions are generated using the ECOSAR v2.0 model for neutral organics.
Understanding the "How": Mechanisms of this compound's Aquatic Toxicity
Recent research suggests that this compound may exert its toxic effects on aquatic organisms through multiple mechanisms, primarily endocrine disruption and potential genotoxicity.
Endocrine Disruption in Fish: Studies have indicated that this compound can interfere with the endocrine system of fish. Specifically, it has been shown to affect the hypothalamus-pituitary-thyroid (HPT) axis and the growth hormone/insulin-like growth factor (GH/IGF) axis in zebrafish larvae.[6] Exposure to this compound can lead to alterations in thyroid hormone levels (T3 and T4) and growth hormone, potentially leading to developmental and growth-related issues.[6] The interaction with estrogen, androgen, and progesterone (B1679170) receptors has also been observed in in vitro assays, although at lower potencies than endogenous hormones.
Potential Genotoxicity: There is emerging evidence suggesting that this compound may have genotoxic potential. Studies have shown that this compound can induce the formation of micronuclei in human cell lines at high concentrations, indicating chromosomal damage.[7][8] Furthermore, chlorinated by-products of this compound, which can form in swimming pools, have demonstrated genotoxic effects in the Allium test.[9] While these studies were not conducted on aquatic organisms, they raise concerns about the potential for DNA damage in aquatic life upon long-term exposure.[10][11]
The following diagram illustrates the potential signaling pathways affected by this compound in aquatic organisms.
Experimental Protocols: The Foundation of Validation
The validation of any QSAR model is contingent upon high-quality experimental data. The OECD provides standardized guidelines for aquatic toxicity testing to ensure data consistency and reliability.
QSAR Model Development and Validation Workflow:
The development and validation of a QSAR model for predicting aquatic toxicity follows a structured workflow. This process is crucial to ensure the model is robust, predictive, and its limitations are well-defined.
OECD Test Guideline 201: Algal Growth Inhibition Test This test evaluates the effects of a substance on the growth of freshwater microalgae. Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours. The primary endpoint is the inhibition of growth, measured as a reduction in biomass or cell count, from which an EC50 value is calculated.
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test This acute toxicity test assesses the effects of a substance on the mobility of the freshwater invertebrate Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim, and the EC50 is determined at 24 and 48 hours.
OECD Test Guideline 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% of a test population of fish (e.g., Zebrafish, Fathead Minnow) over a 96-hour exposure period. Fish are exposed to at least five concentrations of the test substance in a geometric series. Mortalities are recorded at 24, 48, 72, and 96 hours to calculate the LC50.
Conclusion: An Integrated Approach for Comprehensive Risk Assessment
Both QSAR modeling and experimental testing offer valuable insights into the aquatic toxicity of this compound. QSAR models provide a powerful tool for rapid screening and prioritization of chemicals, reducing the reliance on animal testing. However, their predictive accuracy is dependent on the quality and availability of experimental data for model training and validation.
Experimental data, generated through standardized OECD guidelines, remains the gold standard for definitive toxicity assessment. The observed endocrine-disrupting effects and potential genotoxicity of this compound underscore the importance of detailed mechanistic studies to fully understand its environmental risk.
Ultimately, an integrated approach that combines the predictive power of QSAR with targeted experimental validation provides the most robust framework for assessing the aquatic toxicity of this compound and other chemicals of emerging concern. This allows for a more efficient and ethically responsible approach to chemical safety assessment, ensuring the protection of aquatic ecosystems.
References
- 1. Aquatic ecotoxicity of personal care products: QSAR models and ranking for prioritization and safer alternatives’ design - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. QSAR assessment of aquatic toxicity potential of diverse agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applicability of QSAR Models for Acute Aquatic Toxicity under the Act on Registration, Evaluation, etc. of Chemicals in the Republic of Korea -Journal of Environmental Health Sciences | Korea Science [koreascience.kr]
- 4. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Are UV filters better together? A comparison of the toxicity of individual ultraviolet filters and off-the-shelf sunscreens to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid and growth hormone endocrine disruption and mechanisms of this compound and octisalate using wild-type, thrαa-/-, and dre-miR-499-/- zebrafish embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uk.typology.com [uk.typology.com]
- 8. Assessment of the cytotoxicity and genotoxicity of this compound in MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
Comparative Transcriptomic Analysis of Cells Exposed to Homosalate and Other Salicylates
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylates, a class of chemicals derived from salicylic (B10762653) acid, are widely used in pharmaceuticals and personal care products. While acetylsalicylic acid (aspirin) is a well-known anti-inflammatory drug, other salicylates, such as homosalate (B147027), are common components of sunscreens. Despite their structural similarities, the biological effects of these compounds at the cellular and transcriptomic level can vary significantly. This guide provides a comparative overview of the transcriptomic changes induced by this compound and other salicylates in various cell types, based on available experimental data. It aims to offer a resource for understanding their distinct mechanisms of action and for guiding future research and development.
Transcriptomic Effects of this compound
This compound, a UV filter, has been shown to exert biological effects beyond its primary function of sun protection. Studies have indicated its potential as an endocrine-disrupting chemical, with impacts on hormone signaling pathways.
Data on Differentially Expressed Genes (DEGs) Induced by this compound
The following table summarizes the known effects of this compound on gene expression in human breast cancer cell lines. These studies suggest that this compound can modulate genes involved in cell proliferation and signaling.
| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Reference |
| MCF-7 | Not specified | pS2, Progesterone Receptor | E-cadherin | [1] |
| HTR-8/SVneo | Not specified | Genes in PI3K/AKT and MAPK pathways | Not specified | [2] |
Note: The provided data is qualitative. Detailed fold changes and statistical significance are not consistently reported across all studies.
Signaling Pathways Modulated by this compound
This compound has been shown to influence key signaling pathways that regulate cell growth, proliferation, and survival.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. This compound has been observed to activate the PI3K/AKT pathway, which may contribute to its effects on cell growth.[2][3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway.[2][4]
Transcriptomic Effects of Other Salicylates
Other salicylates, particularly salicylic acid and its derivatives like acetylsalicylic acid, have been more extensively studied for their transcriptomic effects, especially in the context of their anti-inflammatory and neuroactive properties.
Data on Differentially Expressed Genes (DEGs) Induced by Other Salicylates
The following table summarizes the transcriptomic changes induced by salicylates other than this compound in different cellular models. These findings highlight their impact on neuronal function and cell cycle regulation.
| Compound | Cell/Tissue Type | Treatment Conditions | Upregulated Genes | Downregulated Genes | Reference |
| Salicylate | Rat Hippocampal CA1 Neurons | Chronic administration | Immediate-Early Genes (IEGs), NMDA receptor subunit 2B | Not specified | [5] |
| Acetylsalicylic Acid | APP/PS1 Transgenic Mice (AD model) | Not specified | p18, p21 | CDK1/2/4, CyA2/B1/D3/E1 | [6] |
| Salicylic Acid | Centella asiatica cells | 100 µM | CabAS | CaCYS, CaSQS | [7] |
Note: The provided data is a mix of qualitative and semi-quantitative findings from different experimental systems.
Signaling Pathways Modulated by Other Salicylates
Salicylates are known to interact with several signaling pathways, most notably in the nervous system.
-
NMDA Receptor Signaling: Salicylates can affect neuronal function through interactions with N-methyl-D-aspartate (NMDA) receptors. This can lead to changes in the expression of immediate-early genes and other genes involved in synaptic plasticity.[5] The activation of NMDA receptors triggers a cascade of intracellular events, including the activation of transcription factors that modulate gene expression.[1]
Comparative Analysis
While a direct, side-by-side transcriptomic comparison of this compound and other salicylates is not yet available in the literature, we can draw some inferences from the existing data:
-
Target Pathways: this compound appears to primarily affect pathways related to endocrine disruption and cell proliferation, such as the PI3K/AKT and MAPK pathways, particularly in hormone-responsive cells like breast cancer cells.[2][3] In contrast, the transcriptomic effects of other salicylates, like salicylic acid, have been more characterized in the context of neuronal signaling (NMDA receptor pathway) and cell cycle regulation.[5][6]
-
Cellular Context: The observed transcriptomic changes are highly dependent on the cell type and the specific salicylate. The effects of this compound have been predominantly studied in relation to its potential endocrine-disrupting properties, while other salicylates have a broader range of investigated biological activities.
-
Mechanism of Action: The underlying mechanisms appear to differ. This compound's effects seem to be linked to its interaction with hormone receptors and downstream signaling cascades.[1] Other salicylates can directly modulate ion channels like the NMDA receptor, leading to distinct downstream transcriptional programs.[5]
Visualizing the Molecular Mechanisms
To better understand the signaling cascades and experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways activated by this compound.
Caption: NMDA receptor signaling modulated by salicylates.
Caption: A typical experimental workflow for transcriptomics.
Experimental Protocols
The following provides a generalized methodology for conducting transcriptomic studies to assess the effects of chemical compounds like this compound and other salicylates.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., MCF-7 for endocrine disruption, primary neurons for neurotoxicity).
-
Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics, under standard incubator conditions (e.g., 37°C, 5% CO2).
-
Treatment: Expose cells to a range of concentrations of the test compound (this compound or other salicylates) and a vehicle control for a predetermined duration.
RNA Extraction and Quality Control
-
Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument.
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a kit such as the Universal Plus mRNA-Seq kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform sequencing on a next-generation sequencing platform like the Illumina NovaSeq 6000.
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from total RNA using a reverse transcription kit.[8]
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Use specific primers for the genes of interest and one or more stably expressed housekeeping genes for normalization.[9]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[9]
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between treatment and control groups using packages like DESeq2 or edgeR in R.[10][11]
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like ClusterProfiler to identify biological pathways and GO terms that are significantly enriched in the list of differentially expressed genes.[10]
Conclusion
The available transcriptomic data, while not directly comparative, suggest that this compound and other salicylates have distinct effects on gene expression and cellular signaling pathways. This compound's impact appears to be more related to endocrine disruption and the modulation of cell proliferation pathways, whereas other salicylates have been more extensively studied for their roles in neuronal signaling and inflammation. This guide highlights the need for direct comparative transcriptomic studies to fully elucidate the similarities and differences in the biological activities of these widely used compounds. Such research would provide a more comprehensive understanding of their potential health effects and inform the development of safer and more effective products. Future studies employing high-throughput screening and advanced bioinformatic analyses will be crucial in building a more complete picture of the transcriptomic landscape modulated by this important class of chemicals.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. This compound and ERK Knockdown in the Modulation of Aurelia coerulea Metamorphosis by Regulating the PI3K Pathway and ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Neuronal Gene Expression and Survival by Basal NMDA Receptor Activity: A Role for Histone Deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of acetylsalicylic acid in improving learning and memory impairment in APP/PS1 transgenic mice by inhibiting the abnormal cell cycle re-entry of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of salicylic acid on expression level of genes related with isoprenoid pathway in centella (Centella asiatica (L.) Urban) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SE [thermofisher.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. cyrillemesue.medium.com [cyrillemesue.medium.com]
- 11. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
Homosalate Shows No In Vivo Anti-Androgenic Activity in Rodent Models, Contrasting with Known Endocrine Disruptors
For Immediate Release
[City, State] – [Date] – Recent in vivo studies utilizing validated rodent models indicate that homosalate (B147027), a common UV filter in sunscreens and personal care products, does not exhibit anti-androgenic activity. This stands in contrast to several other chemical compounds, such as the fungicide vinclozolin (B1683831) and the pharmaceutical flutamide, which demonstrate clear anti-androgenic effects in the same assays. These findings are critical for researchers, scientists, and drug development professionals evaluating the endocrine-disrupting potential of various chemicals.
A comprehensive review of data from standardized assays, including the Hershberger bioassay and the male pubertal onset assay, reveals a clear distinction between the in vivo effects of this compound and recognized anti-androgenic agents. While some in vitro studies have suggested a potential for this compound to act as an androgen receptor antagonist, this activity has not been substantiated in robust animal models.
The male pubertal onset assay in rats, another critical tool for assessing endocrine disruption, has shown that substances like linuron (B1675549) can cause delays in the age of preputial separation, a key marker of male puberty[3]. One study on the effects of dermal exposure to this compound during prenatal, lactation, and early infancy periods in rats found no endocrine disruptor effects on pubertal development[4].
Below is a comparative summary of the anti-androgenic effects of this compound and other notable compounds in rodent models.
Comparative Analysis of Anti-Androgenic Activity
The following tables summarize the quantitative data from Hershberger and male pubertal onset assays for this compound and selected reference anti-androgens.
Table 1: Hershberger Bioassay Data in Castrated Male Rats
| Compound | Dose Range (mg/kg/day) | Route | Effect on Androgen-Dependent Tissue Weights | Lowest Observed Adverse Effect Level (LOAEL) (mg/kg/day) | Reference |
| This compound | Not specified | Not specified | No significant change | Not applicable (No effect observed) | [1][2] |
| Flutamide | 1 - 20 | Oral gavage | Significant decrease | 1 | [5] |
| Vinclozolin | 25 - 100 | Oral gavage | Significant decrease | 50 | [5] |
| Procymidone | 25 - 100 | Oral gavage | Significant decrease | Not specified | [6] |
| Linuron | 25 - 100 | Oral gavage | Significant decrease | 100 | [3][5] |
Table 2: Male Pubertal Onset Assay Data in Intact Male Rats
| Compound | Dose Range (mg/kg/day) | Route | Effect on Preputial Separation (PPS) | Effect on Androgen-Dependent Tissue Weights | Reference |
| This compound | Not specified (dermal) | Dermal | No effect on pubertal development | No effect on reproductive organ weights | [4] |
| Flutamide | 2.5 - 10 | Oral gavage | Not specified | Significant decrease | [7] |
| Linuron | 40 | Oral gavage | Modest 2.5-day delay | Relatively small reductions | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Hershberger Bioassay (Adapted from OECD Test Guideline 441)
The Hershberger bioassay is a short-term in vivo screening test to detect substances with androgenic or anti-androgenic properties.
-
Animal Model: Peripubertal male rats are castrated at approximately 42 days of age. A post-surgery recovery period of 7 days is allowed for endogenous testosterone (B1683101) levels to decline.
-
Dosing: The test substance is administered daily for 10 consecutive days, typically via oral gavage or subcutaneous injection. For testing anti-androgenic activity, the test substance is co-administered with a reference androgen agonist, such as testosterone propionate (B1217596) (TP), at a dose sufficient to stimulate the growth of androgen-dependent tissues (e.g., 0.2-0.4 mg/kg/day).
-
Groups: The study includes a vehicle control group, a positive control group (e.g., flutamide), and at least two dose levels of the test substance.
-
Endpoints: Approximately 24 hours after the final dose, the animals are euthanized, and the following five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Interpretation: A statistically significant decrease in the mean weight of at least two of the five target tissues in the test substance groups compared to the TP-only control group is indicative of anti-androgenic activity.
Male Pubertal Onset Assay (Adapted from OECD Test Guideline 441)
This assay evaluates the effects of chemical exposure on the attainment of puberty in intact male rats.
-
Animal Model: Weanling male rats are used, with dosing typically commencing on postnatal day 21.
-
Dosing: The test substance is administered daily via oral gavage. Dosing continues until the completion of the study, typically around postnatal day 51.
-
Groups: The study includes a vehicle control group and at least two dose levels of the test substance.
-
Endpoints:
-
Preputial Separation (PPS): Animals are examined daily from approximately 30 days of age for the complete separation of the prepuce from the glans penis. The age and body weight at which PPS is achieved are recorded.
-
Organ Weights: At the termination of the study, the weights of the testes, epididymides, ventral prostate, and seminal vesicles are recorded.
-
Hormone Levels: Serum levels of testosterone, luteinizing hormone (LH), and thyroid stimulating hormone (TSH) may also be measured.
-
-
Interpretation: A statistically significant delay in the age of PPS, accompanied by a decrease in androgen-dependent tissue weights, is indicative of anti-androgenic activity.
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the androgen signaling pathway and the experimental workflow of the Hershberger bioassay.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of the endocrine-disrupting effects of this compound (HMS) and 2-ethylhexyl 4-dimethylaminobenzoate (OD-PABA) in rat pups during the prenatal, lactation, and early postnatal periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anti-androgenic activity of flutamide, vinclozolin, procymidone, linuron, and p, p'-DDE in rodent 10-day Hershberger assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OECD validation of the rodent Hershberger assay using three reference chemicals; 17alpha-methyltestosterone, procymidone, and p,p'-DDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of a 5-day Hershberger assay utilizing mature male rats and a pubertal male assay for detection of flutamide's antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Homosalate: A Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and cosmetic development sectors, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of homosalate (B147027), a common UV filtering agent. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.
Personal Protective Equipment (PPE):
When handling this compound, all personnel should be equipped with the following PPE to prevent accidental exposure:
-
Eye Protection: Wear chemical safety glasses or goggles.[1]
-
Hand Protection: Use nitrile or rubber gloves.[1]
-
Body Protection: A lab coat or apron is recommended to protect against skin contact.[1]
Ventilation:
Ensure that this compound is handled in a well-ventilated area, preferably with local exhaust ventilation, to minimize the inhalation of any vapors or mists.[1][2]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound, as with most laboratory chemicals, is to adhere to local, state, and federal regulations.[1][3] These regulations are in place to ensure that chemical waste is managed in a manner that is safe for both human health and the environment.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired pure this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, or weighing papers, must also be disposed of as chemical waste.
-
Solutions: Solutions containing this compound should be collected in a designated, properly labeled waste container.
2. Containment:
-
All this compound waste should be collected in a suitable and clearly labeled, closed container to await disposal.[4]
3. Accidental Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3]
-
Containment: Prevent the spill from spreading or entering drains or water courses.[3][4]
-
Absorption: Use an inert, liquid-binding material such as diatomite or universal binders to absorb the spilled this compound.[2][3]
-
Collection: Carefully collect the absorbed material using appropriate tools and place it into a designated chemical waste container.[2][5]
-
Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[2][3]
4. Final Disposal:
-
Consult Regulations: Before final disposal, laboratory managers or environmental health and safety (EHS) officers must consult applicable federal, state, and local regulations.[1][6]
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the this compound waste through a licensed and reputable chemical waste disposal company. These companies are equipped to handle and process chemical waste in compliance with all regulatory requirements.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Environmental Considerations
This compound has been detected in various environmental settings, including freshwater, seawater, and wastewater.[7] While some studies suggest it is inherently biodegradable, the full environmental impact of its degradation products is not yet fully understood.[8] Therefore, preventing its release into the environment through proper disposal is of utmost importance.[4] Discharge into drains or the environment must be avoided.[4]
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Disposal of SPF Chemicals | SPF Health and Safety [spraypolyurethane.org]
- 7. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Summary - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
